(-)-Eseroline fumarate
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-ol;but-2-enedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O.C4H4O4/c1-13-6-7-14(2)12(13)15(3)11-5-4-9(16)8-10(11)13;5-3(6)1-2-4(7)8/h4-5,8,12,16H,6-7H2,1-3H3;1-2H,(H,5,6)(H,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBZRRADJWNBPNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCN(C1N(C3=C2C=C(C=C3)O)C)C.C(=CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40908718 | |
| Record name | But-2-enedioic acid--1,3a,8-trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-5-ol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40908718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104015-29-4 | |
| Record name | But-2-enedioic acid--1,3a,8-trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-5-ol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40908718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(-)-Eseroline Fumarate: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Eseroline, a metabolite of the acetylcholinesterase inhibitor physostigmine, presents a dual pharmacological profile, acting as both a reversible inhibitor of acetylcholinesterase (AChE) and an agonist at opioid receptors. This technical guide provides an in-depth exploration of the mechanism of action of (-)-eseroline fumarate (B1241708), consolidating available quantitative data, detailing experimental methodologies for its characterization, and visualizing the key signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the study and development of cholinergic and opioid-modulating compounds.
Core Pharmacological Activities
(-)-Eseroline's mechanism of action is primarily characterized by two distinct activities:
-
Reversible Acetylcholinesterase (AChE) Inhibition: (-)-Eseroline acts as a competitive and rapidly reversible inhibitor of AChE, the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh).[1] This inhibition leads to an accumulation of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission. Its inhibitory action is potent against AChE from various sources, while it is a significantly weaker inhibitor of butyrylcholinesterase (BuChE).[1]
-
Opioid Receptor Agonism: (-)-Eseroline is a potent agonist at opioid receptors, with a primary affinity for the µ-opioid receptor.[2] This interaction is responsible for its analgesic (pain-relieving) properties.
Quantitative Data
The following tables summarize the available quantitative data for (-)-eseroline's interaction with its primary targets.
Table 1: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition
| Enzyme Source | Inhibitor | Ki (µM) | Notes | Reference |
| Electric Eel AChE | (-)-Eseroline | 0.15 ± 0.08 | Competitive inhibitor. | [1] |
| Human RBC AChE | (-)-Eseroline | 0.22 ± 0.10 | Competitive inhibitor. | [1] |
| Rat Brain AChE | (-)-Eseroline | 0.61 ± 0.12 | Competitive inhibitor. | [1] |
| Horse Serum BuChE | (-)-Eseroline | 208 ± 42 | Very weak inhibitor. | [1] |
Table 2: Opioid Receptor Binding and Functional Activity
| Receptor Subtype | Ligand | Ki (nM) | EC50 (nM) | Assay Type | Reference |
| µ-opioid | (-)-Eseroline | Data not available | Data not available |
Signaling Pathways
The dual actions of (-)-eseroline initiate distinct downstream signaling cascades.
Cholinergic Signaling
By inhibiting AChE, (-)-eseroline indirectly stimulates both muscarinic and nicotinic acetylcholine receptors through the increased availability of acetylcholine.
Opioid Signaling
As a µ-opioid receptor agonist, (-)-eseroline directly activates inhibitory G-protein (Gi/o) coupled pathways.
Neurotoxicity
Studies have indicated that (-)-eseroline can induce neuronal cell death.[3][4] The proposed mechanism involves the depletion of cellular ATP, leading to a cascade of events culminating in cell death.[3] This neurotoxic potential is a critical consideration in its therapeutic development.
Experimental Protocols
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for determining AChE inhibitory activity.
Protocol:
-
Reagent Preparation:
-
0.1 M Phosphate Buffer, pH 8.0.
-
10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in phosphate buffer.
-
14 mM Acetylthiocholine iodide (ATCI) in deionized water.
-
AChE solution (e.g., 0.36 U/mL) in phosphate buffer.
-
Serial dilutions of (-)-eseroline fumarate.
-
-
Assay Procedure (96-well plate):
-
To appropriate wells, add 130 µL of phosphate buffer, 20 µL of the test sample (or buffer for control), and 20 µL of AChE solution.
-
Incubate for 15 minutes at 25°C.
-
Initiate the reaction by adding 40 µL of a freshly prepared mixture of 20 µL of 0.5 mM DTNB and 20 µL of 0.71 mM ATCI.
-
Immediately measure the absorbance at 412 nm kinetically in a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute).
-
Determine the percentage of inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Opioid Receptor Radioligand Binding Assay
This assay determines the binding affinity of a compound to a specific receptor by measuring its ability to displace a radiolabeled ligand.
Protocol (General Framework):
-
Materials:
-
Cell membranes expressing the µ-opioid receptor (e.g., from CHO cells or rat brain).
-
Radiolabeled ligand with high affinity for the µ-opioid receptor (e.g., [3H]-DAMGO).
-
Serial dilutions of this compound.
-
A high concentration of a non-labeled antagonist (e.g., naloxone) to determine non-specific binding.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
-
Assay Procedure:
-
In assay tubes, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound (or buffer for total binding, or naloxone (B1662785) for non-specific binding).
-
Incubate to allow binding to reach equilibrium.
-
Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
-
Data Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
In Vivo Microdialysis for Acetylcholine
This technique allows for the measurement of extracellular neurotransmitter levels in the brain of a freely moving animal.
Protocol (General Framework):
-
Surgery: Anesthetize the animal (e.g., rat) and stereotaxically implant a microdialysis probe into the desired brain region (e.g., striatum or hippocampus).
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min). To accurately measure acetylcholine, a cholinesterase inhibitor is often included in the perfusate to prevent its rapid degradation.
-
Sample Collection: Collect dialysate samples at regular intervals (e.g., every 10-20 minutes).
-
Drug Administration: After a stable baseline of acetylcholine is established, administer this compound (e.g., systemically or via reverse dialysis through the probe).
-
Analysis: Analyze the concentration of acetylcholine in the dialysate samples using a sensitive analytical method, typically High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).
-
Data Analysis: Express the acetylcholine concentrations as a percentage of the baseline levels to determine the effect of this compound on acetylcholine release.
Conclusion
This compound exhibits a complex mechanism of action, primarily through the reversible inhibition of acetylcholinesterase and agonism at µ-opioid receptors. While its effects on the cholinergic system are well-characterized with quantitative data, further research is required to fully elucidate the binding affinities, functional potencies, and downstream signaling effects at opioid, muscarinic, and nicotinic receptors. The experimental protocols detailed herein provide a robust framework for the continued investigation of this and other dual-action compounds. A thorough understanding of its complete pharmacological profile, including its neurotoxic potential, is essential for its future development as a therapeutic agent.
References
- 1. New characterization of dihydroergotamine receptor pharmacology in the context of migraine: utilization of a β-arrestin recruitment assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forskolin as an activator of cyclic AMP accumulation and lipolysis in rat adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eseroline, a metabolite of physostigmine, induces neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Eseroline, a metabolite of physostigmine, induces neuronal cell death. | Semantic Scholar [semanticscholar.org]
An In-Depth Technical Guide to (-)-Eseroline Fumarate
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Eseroline, a primary metabolite of the acetylcholinesterase inhibitor physostigmine, is a multifaceted compound exhibiting a dual pharmacological profile. It functions as a reversible inhibitor of acetylcholinesterase (AChE) and, more notably, as a potent agonist at the µ-opioid receptor. This dual activity imparts a unique and complex pharmacological signature, including significant antinociceptive effects that are reported to be more potent than morphine. However, its therapeutic potential is constrained by demonstrated neurotoxicity, characterized by the induction of neuronal cell death through mechanisms involving cellular ATP depletion. This technical guide provides a comprehensive overview of the chemical properties, synthesis, pharmacology, and toxicology of (-)-Eseroline fumarate (B1241708), with a focus on quantitative data and detailed experimental methodologies to support further research and development.
Chemical and Physical Properties
(-)-Eseroline fumarate is the fumarate salt of (-)-Eseroline. The chemical and physical properties are summarized in the table below.
| Property | Value |
| Chemical Name | (3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-ol fumarate |
| Synonyms | Eseroline (B613827) fumarate |
| Molecular Formula | C₁₃H₁₈N₂O · C₄H₄O₄ (Eseroline base: C₁₃H₁₈N₂O) |
| Molecular Weight | 334.37 g/mol (Eseroline base: 218.30 g/mol ) |
| CAS Number | 70310-73-5 |
| Appearance | Light brown or white solid |
| Solubility | Soluble in 0.1 M HCl. Solutions should be freshly prepared. |
| Storage | Short term at 0°C, long term at -20°C, desiccated. |
| SMILES | CN1CC[C@]2(C)[C@H]1N(C)c3ccc(O)cc23.OC(=O)\C=C\C(=O)O |
| InChI | InChI=1S/C13H18N2O.C4H4O4/c1-13-6-7-14(2)12(13)15(3)11-5-4-9(16)8-10(11)13;5-3(6)1-2-4(7)8/h4-5,8,12,16H,6-7H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t12-,13+;/m1./s1 |
Synthesis
(-)-Eseroline is a metabolite of (-)-physostigmine. The synthesis of (±)-eseroline has been formally described, with the key intermediate being (±)-desoxyeseroline. The conversion of the parent compound, physostigmine, to eseroline involves the hydrolysis of the carbamate (B1207046) group.
A general procedure for the preparation of the fumarate salt of an eseroline carbonate derivative involves dissolving the free base in a suitable solvent such as methanol (B129727) or ether and treating it with a solution of one equivalent of fumaric acid in methanol or ethanol. Crystallization of the salt can be induced by the addition of a less polar solvent like ether or pentane.[1]
Conceptual Synthesis Workflow:
References
An In-Depth Technical Guide to (-)-Eseroline
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Eseroline, the parent compound of (-)-eseroline fumarate (B1241708), is a fascinating and complex molecule with a dual mechanism of action that has garnered interest in the fields of pharmacology and neurobiology. As a metabolite of the acetylcholinesterase inhibitor physostigmine (B191203), (-)-eseroline itself exhibits weak, reversible anti-acetylcholinesterase activity.[1] More significantly, it acts as a potent agonist at the µ-opioid receptor, mediating strong analgesic effects.[2] However, its therapeutic potential is hampered by notable neurotoxicity, characterized by neuronal cell death seemingly mediated by ATP depletion.[3] This technical guide provides a comprehensive overview of (-)-eseroline, detailing its chemical properties, synthesis, mechanisms of action, and associated experimental protocols. All quantitative data are summarized in structured tables, and key signaling pathways and experimental workflows are visualized with diagrams to facilitate a deeper understanding for research and drug development professionals.
Chemical and Physical Properties
(-)-Eseroline is a pyrroloindole alkaloid with the following key identifiers and properties.
| Property | Value | Reference |
| IUPAC Name | (3aR,8aS)-3a,8-dimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-5-ol | |
| Molecular Formula | C₁₃H₁₈N₂O | |
| Molecular Weight | 218.29 g/mol | |
| CAS Number | 469-22-7 | |
| Appearance | Crystalline solid | [4] |
| Solubility | Soluble in organic solvents such as chloroform (B151607) and methanol. | [5] |
Synthesis and Preparation of Fumarate Salt
The synthesis of (-)-eseroline can be achieved through various routes, often starting from commercially available precursors. A common method involves the chemical modification of related indole (B1671886) compounds. The fumarate salt is then prepared to improve the compound's stability and solubility for experimental use.
Synthesis of (-)-Eseroline
A formal synthesis of (±)-eseroline has been reported, providing a basis for obtaining the racemic mixture which can then be resolved to yield the desired (-)-enantiomer. A key step in one synthetic approach involves an azaoxy-Cope rearrangement.[4] The general workflow for such a synthesis is outlined below.
Caption: Generalized workflow for a formal synthesis of (±)-eseroline.
Preparation of (-)-Eseroline Fumarate
The preparation of the fumarate salt of (-)-eseroline is a straightforward acid-base reaction.
-
Dissolve the purified (-)-eseroline oil in a minimal amount of methanol.
-
In a separate container, dissolve one molar equivalent of fumaric acid in methanol.
-
Add the fumaric acid solution to the (-)-eseroline solution with stirring.
-
To induce crystallization, add ether followed by pentane (B18724) to the mixture.
-
Collect the resulting crystalline product, which is this compound, by filtration.
-
The product can be further purified by recrystallization.
Mechanism of Action
(-)-Eseroline exhibits a dual pharmacology, acting as both a µ-opioid receptor agonist and a weak acetylcholinesterase inhibitor.
µ-Opioid Receptor Agonism and Analgesia
(-)-Eseroline is a potent agonist at the µ-opioid receptor, which is the primary mechanism for its strong antinociceptive (analgesic) effects.[2] The activation of µ-opioid receptors, which are G-protein coupled receptors (GPCRs), leads to a cascade of intracellular events that ultimately reduce neuronal excitability and inhibit pain signaling.
Caption: Simplified signaling pathway of µ-opioid receptor activation by (-)-eseroline leading to analgesia.
Acetylcholinesterase Inhibition
(-)-Eseroline is also a weak and reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1] This inhibition is significantly less potent than that of its parent compound, physostigmine.
| Enzyme Source | Ki (µM) | Reference |
| Electric Eel AChE | 0.15 ± 0.08 | [1] |
| Human RBC AChE | 0.22 ± 0.10 | [1] |
| Rat Brain AChE | 0.61 ± 0.12 | [1] |
| Horse Serum BuChE | 208 ± 42 | [1] |
Neurotoxicity of (-)-Eseroline
Despite its analgesic properties, the utility of (-)-eseroline is limited by its neurotoxic effects. Studies have shown that eseroline can induce neuronal cell death.[3]
Mechanism of Neurotoxicity
The primary mechanism of (-)-eseroline-induced neurotoxicity appears to be the depletion of intracellular ATP.[3] This energy deficit likely leads to a cascade of events culminating in cell death, as evidenced by the leakage of lactate (B86563) dehydrogenase (LDH) from cultured neuronal cells.[3][6]
Caption: Postulated mechanism of (-)-eseroline-induced neuronal cell death.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of (-)-eseroline.
In Vitro Neurotoxicity: Lactate Dehydrogenase (LDH) Assay
This assay quantifies the release of LDH from damaged cells into the culture medium as an indicator of cytotoxicity.
-
Cell Culture: Plate neuronal cells (e.g., mouse neuroblastoma N1E-115, rat glioma C6, or neuroblastoma-glioma hybrid NG108-15) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment: Prepare various concentrations of (-)-eseroline (e.g., ranging from 40 µM to 120 µM) in the appropriate cell culture medium.
-
Remove the existing medium from the cells and replace it with the (-)-eseroline-containing medium. Include appropriate vehicle controls.
-
Incubation: Incubate the cells for a specified period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Sample Collection: After incubation, carefully collect the cell culture supernatant.
-
LDH Measurement: Determine the LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions. This typically involves the reduction of a tetrazolium salt to a colored formazan (B1609692) product, which is measured spectrophotometrically.
-
Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed to release maximum LDH).
| Cell Line | Eseroline Concentration for 50% LDH Leakage (24 hr) | Reference |
| NG108-15 | 40 - 75 µM | [3] |
| N1E-115 | 40 - 75 µM | [3] |
| C6 | 80 - 120 µM | [3] |
| ARL-15 (non-neuronal) | 80 - 120 µM | [3] |
In Vivo Analgesia: Tail-Flick Test
The tail-flick test is a common method to assess the analgesic properties of compounds in rodents.
-
Animal Acclimation: Acclimate mice to the testing environment and handling for several days before the experiment.
-
Baseline Latency: Determine the baseline tail-flick latency for each mouse by focusing a beam of radiant heat on the tail and measuring the time it takes for the mouse to flick its tail away. A cut-off time (e.g., 10-15 seconds) should be established to prevent tissue damage.
-
Drug Administration: Administer (-)-eseroline (as the fumarate or salicylate (B1505791) salt) via a specific route (e.g., subcutaneous or intraperitoneal injection) at various doses. Include a vehicle control group.
-
Time-Course Measurement: Measure the tail-flick latency at different time points after drug administration (e.g., 15, 30, 60, and 120 minutes) to determine the time of peak effect and the duration of action.
-
Data Analysis: Convert the tail-flick latencies to the percentage of maximal possible effect (%MPE) and analyze the data to determine the dose-response relationship and the ED₅₀.
In Vitro Enzyme Inhibition: Acetylcholinesterase (AChE) Assay
This assay measures the ability of a compound to inhibit the activity of AChE.
-
Reagent Preparation: Prepare a buffer solution (e.g., phosphate (B84403) buffer, pH 8.0), a solution of acetylthiocholine (B1193921) iodide (ATCI) as the substrate, and a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent). Prepare a stock solution of AChE.
-
Inhibitor Preparation: Prepare a series of dilutions of (-)-eseroline in the assay buffer.
-
Assay Procedure (96-well plate format):
-
To each well, add the assay buffer.
-
Add the (-)-eseroline dilutions to the test wells and buffer to the control wells.
-
Add the AChE solution to all wells except the blank.
-
Add DTNB to all wells.
-
Initiate the reaction by adding the ATCI substrate.
-
-
Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the AChE activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of (-)-eseroline and determine the IC₅₀ or Kᵢ value.
Conclusion
(-)-Eseroline is a compound with a significant pharmacological profile, characterized by its potent µ-opioid receptor agonism and weak acetylcholinesterase inhibition. While its analgesic properties are noteworthy, its clinical development is hindered by its neurotoxic effects, which are linked to ATP depletion. This technical guide provides a foundational understanding of (-)-eseroline for researchers and drug development professionals, offering detailed information on its properties, synthesis, and mechanisms of action, along with standardized protocols for its evaluation. Further research is warranted to explore the precise molecular pathways underlying its neurotoxicity, which may open avenues for the development of safer, structurally related analgesics.
References
- 1. Reversible inhibition of acetylcholinesterase by eseroline, an opioid agonist structurally related to physostigmine (eserine) and morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Eseroline: a new antinociceptive agent derived from physostigmine with opiate receptor agonist properties. Experimental in vivo and in vitro studies on cats and rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eseroline, a metabolite of physostigmine, induces neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. DE69020205T2 - Carbonates of eseroline, a process for their preparation and their use as medicines. - Google Patents [patents.google.com]
- 6. [PDF] Eseroline, a metabolite of physostigmine, induces neuronal cell death. | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to (-)-Eseroline Fumarate: Chemical Structure, Properties, and Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Eseroline, a metabolite of the acetylcholinesterase inhibitor physostigmine (B191203), is a fascinating compound with a dual pharmacological profile.[1][2] It exhibits activity as both an acetylcholinesterase (AChE) inhibitor and an opioid receptor agonist.[1][3] This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological characteristics of (-)-Eseroline in its fumarate (B1241708) salt form, intended for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development.
Chemical Structure and Properties
(-)-Eseroline fumarate is the fumarate salt of (-)-Eseroline. The chemical structure of the parent compound, (-)-Eseroline, is characterized by a tricyclic pyrrolo[2,3-b]indole (B14758588) core.
Chemical Structure of (-)-Eseroline:
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | (3aR,8bS)-3,4,8b-Trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-ol fumarate | [4] |
| CAS Number | 70310-73-5 | [4][5][6] |
| Molecular Formula | C₁₃H₁₈N₂O · C₄H₄O₄ | [3][4] |
| Molecular Weight | 334.37 g/mol | [4] |
| Appearance | White to light brown solid | [3][5] |
| Solubility | Soluble in DMSO and 0.1 M HCl | [5][6] |
| Melting Point | Not consistently reported (often listed as N/A) | [3] |
| Storage | Short term at 0°C, long term at -20°C, desiccated | [4] |
Spectroscopic Data
Table 2: Characteristic IR Absorptions (General)
| Wavenumber (cm⁻¹) | Bond | Functional Group |
| 3400-3200 | O-H stretch | Phenol |
| 3100-3000 | C-H stretch | Aromatic |
| 3000-2850 | C-H stretch | Aliphatic |
| 1620-1580 | C=C stretch | Aromatic ring |
| 1260-1000 | C-O stretch | Phenol |
| 1220-1020 | C-N stretch | Amine |
Note: This table provides general expected absorption regions for the functional groups present in (-)-Eseroline. A specific peak list from an experimental spectrum of this compound should be consulted for precise assignments. An ATR-IR spectrum for this compound can be found on SpectraBase (ID: E8mtPQJuvGs), though a free account is required for full access.[7]
Pharmacological Properties
This compound's pharmacological activity is primarily defined by its interaction with two key targets: acetylcholinesterase and opioid receptors.
Acetylcholinesterase Inhibition
(-)-Eseroline is a reversible inhibitor of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1] Its inhibitory action is rapid and less potent than its parent compound, physostigmine.[1]
Table 3: Acetylcholinesterase (AChE) Inhibition Data for (-)-Eseroline
| Enzyme Source | Inhibition Constant (Kᵢ) | Source(s) |
| Electric Eel AChE | 0.15 ± 0.08 µM | [1] |
| Human Red Blood Cell AChE | 0.22 ± 0.10 µM | [1] |
| Rat Brain AChE | 0.61 ± 0.12 µM | [1] |
| Horse Serum Butyrylcholinesterase (BuChE) | 208 ± 42 µM | [1] |
Opioid Receptor Agonism
(-)-Eseroline acts as an agonist at opioid receptors, particularly the µ-opioid receptor, which is responsible for its analgesic (pain-relieving) effects.[8] This activity is unusual for a compound that also inhibits acetylcholinesterase and contributes to its unique pharmacological profile.[8]
Signaling Pathways
The dual action of this compound implicates two major signaling pathways: the cholinergic and the opioid signaling pathways.
References
- 1. Reversible inhibition of acetylcholinesterase by eseroline, an opioid agonist structurally related to physostigmine (eserine) and morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 3. This compound Salt | CymitQuimica [cymitquimica.com]
- 4. This compound Supplier | CAS 70310-73-5| AOBIOUS: [aobious.com]
- 5. echemi.com [echemi.com]
- 6. ()-Eseroline fumarate salt | CAS#:70310-73-5 | Chemsrc [chemsrc.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. Eseroline - Wikipedia [en.wikipedia.org]
(-)-Eseroline fumarate synthesis pathway
An In-depth Technical Guide on the Synthesis of (-)-Eseroline Fumarate (B1241708)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Eseroline is a pivotal intermediate in the synthesis of (-)-physostigmine, a parasympathomimetic and a reversible cholinesterase inhibitor. The total synthesis of physostigmine, and by extension eseroline, was a landmark achievement in organic chemistry, first accomplished by Percy L. Julian and Josef Pikl in 1935.[1] This guide provides a detailed overview of the classic synthetic pathway to (-)-eseroline, culminating in its preparation as a fumarate salt. The methodologies and data presented are compiled from historical accounts of Julian and Pikl's synthesis and modern adaptations for key intermediates.
Quantitative Data Summary
The following table summarizes the key quantitative data for the multi-step synthesis of (-)-Eseroline, based on the yields reported in the landmark synthesis by Julian and Pikl.[2]
| Step | Starting Material | Product | Reagents | Conditions | Yield (%) |
| 1 | p-Ethoxyphenylamine (Phenacetin) | N-(4-Ethoxyphenyl)-N-methyl-2-bromopropanamide | 1. Na, Me₂SO₄, H₂O, KOH, EtOH 2. 2-Bromopropanoyl bromide | 1. Xylene, Reflux, 38 h 2. Benzene, Reflux, 30 min | 96% |
| 2 | N-(4-Ethoxyphenyl)-N-methyl-2-bromopropanamide | 5-Ethoxy-1,3-dimethyloxindole | AlCl₃ | RT to 185 °C | 92% (over 2 steps) |
| 3 | 5-Ethoxy-1,3-dimethyloxindole | 2-(5-Ethoxy-1,3-dimethyl-2-oxoindolin-3-yl)acetonitrile | NaOEt, ClCH₂CN | EtOH, 60 °C, 3 h | 84% |
| 4 | 2-(5-Ethoxy-1,3-dimethyl-2-oxoindolin-3-yl)acetonitrile | 2-(5-Ethoxy-1,3-dimethyl-2-oxoindolin-3-yl)ethan-1-amine | H₂, PtO₂, H₂SO₄ | Acetic acid, RT, 1.5 atm | 91% |
| 5 | 2-(5-Ethoxy-1,3-dimethyl-2-oxoindolin-3-yl)ethan-1-amine | 2-(5-Ethoxy-1,3-dimethyl-2-oxoindolin-3-yl)-N-methylethan-1-amine | 1. PhCHO 2. MeI 3. H₂O, HCl | EtOH, RT to 100 °C, 3 h | 91% |
| 6 | 2-(5-Ethoxy-1,3-dimethyl-2-oxoindolin-3-yl)-N-methylethan-1-amine | d,l-Eserethole | Na, EtOH | RT, 2 h | 80% |
| 7 | d,l-Eserethole | l-Eserethole | Resolution with d-camphorsulfonic acid | - | - |
| 8 | l-Eserethole | (-)-Eseroline | AlCl₃ | Petroleum ether, Reflux, Overnight | 91% |
| 9 | (-)-Eseroline | (-)-Eseroline Fumarate | Fumaric acid | Methanol, followed by ether and pentane (B18724) | High |
Experimental Protocols
The following protocols are based on the established synthesis of the key intermediate d,l-eserethole and the final demethylation and salt formation steps. While the reagents and general conditions align with the original work of Julian and Pikl, the detailed procedures have been adapted from modern documented syntheses of these or closely related compounds.[3]
Step 1 & 2: Synthesis of 5-Ethoxy-1,3-dimethyloxindole
This two-step process begins with the N-methylation of p-phenetidine, followed by acylation and an intramolecular Friedel-Crafts reaction (Stollé synthesis). The reported yield for these combined steps is 92%.[2]
Step 3: Synthesis of 2-(5-Ethoxy-1,3-dimethyl-2-oxoindolin-3-yl)acetonitrile
-
Procedure: To a solution of sodium ethoxide (NaOEt) in absolute ethanol (B145695), 5-ethoxy-1,3-dimethyloxindole is added. The mixture is heated to 60 °C, and chloroacetonitrile (B46850) (ClCH₂CN) is added dropwise over 3 hours. The reaction mixture is maintained at this temperature for an additional hour. After cooling, the mixture is poured into water, and the precipitated product is filtered, washed with water, and dried. The crude product is then recrystallized from ethanol to yield the pure nitrile. This step has a reported yield of 84%.[2]
Step 4 & 5: Synthesis of 2-(5-Ethoxy-1,3-dimethyl-2-oxoindolin-3-yl)-N-methylethan-1-amine
The nitrile is first reduced to the primary amine, which is then monomethylated.
-
Reduction: The nitrile from the previous step is dissolved in glacial acetic acid containing a catalytic amount of sulfuric acid and platinum(IV) oxide (PtO₂). The mixture is hydrogenated at room temperature under a pressure of 1.5 atm until the theoretical amount of hydrogen is absorbed. After filtration of the catalyst, the solvent is removed under reduced pressure to yield the primary amine. The reported yield for this step is 91%.[2]
-
Monomethylation (Forster-Decker Method): The primary amine is treated with benzaldehyde (B42025) to form the Schiff base, which is then reacted with methyl iodide. The resulting iminium salt is hydrolyzed with aqueous HCl in ethanol at 100 °C for 3 hours to give the secondary amine. The overall yield for the methylation is 91%.[2]
Step 6: Synthesis of d,l-Eserethole
-
Procedure: The secondary amine is dissolved in absolute ethanol at room temperature. Small pieces of sodium metal are added portion-wise with stirring over 2 hours. The reaction is monitored until all the sodium has reacted. The mixture is then carefully quenched with water and extracted with diethyl ether. The organic extracts are combined, dried over anhydrous sodium sulfate, and the solvent is evaporated to give crude d,l-eserethole. This reductive cyclization proceeds with a yield of 80%.[2]
Step 7: Resolution of d,l-Eserethole
The racemic eserethole is resolved into its enantiomers using a chiral resolving agent. The original synthesis by Julian and Pikl employed d-camphorsulfonic acid for this purpose. The diastereomeric salts are separated by fractional crystallization, followed by liberation of the enantiomerically pure free base.
Step 8: Demethylation of l-Eserethole to (-)-Eseroline
-
Procedure: To a suspension of anhydrous aluminum chloride (AlCl₃) in dry petroleum ether, a solution of l-eserethole in the same solvent is added. The mixture is refluxed overnight. After cooling, the reaction is quenched by the slow addition of water. The resulting mixture is made alkaline with a sodium hydroxide (B78521) solution and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield (-)-eseroline as a solid. This demethylation step has a reported yield of 91%.[2]
Step 9: Preparation of this compound
-
Procedure: (-)-Eseroline is dissolved in a minimal amount of methanol. To this solution, a stoichiometric equivalent of fumaric acid, also dissolved in methanol, is added. The formation of the salt is induced by the addition of diethyl ether followed by pentane to promote crystallization. The resulting white precipitate of this compound is collected by filtration and dried under vacuum.
Synthesis Pathway and Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the overall synthesis pathway and a representative experimental workflow.
Caption: The total synthesis pathway of this compound from Phenacetin.
Caption: Experimental workflow for the demethylation of l-Eserethole to (-)-Eseroline.
References
The Pharmacological Profile of (-)-Eseroline Fumarate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Eseroline, a metabolite of the acetylcholinesterase inhibitor physostigmine (B191203), presents a unique and complex pharmacological profile characterized by a dual mechanism of action. It functions as a weak, reversible inhibitor of acetylcholinesterase (AChE) and, more potently, as a µ-opioid receptor agonist. This technical guide provides a comprehensive overview of the pharmacological properties of (-)-eseroline fumarate (B1241708), summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways. This document is intended to serve as a resource for researchers and professionals in the fields of pharmacology and drug development.
Introduction
(-)-Eseroline is a tertiary amine structurally related to both the cholinomimetic agent physostigmine and the opioid alkaloid morphine. Unlike its parent compound, physostigmine, the anticholinesterase activity of (-)-eseroline is significantly weaker and rapidly reversible.[1][2] Of greater pharmacological significance are its potent morphine-like analgesic effects, which are mediated through its activity as a µ-opioid receptor agonist.[3][4] This dual pharmacology, coupled with reports of potential neurotoxicity at higher concentrations, defines the complex therapeutic window and research interest in (-)-eseroline and its analogues.[1] This guide aims to consolidate the available preclinical data to provide a detailed pharmacological characterization of (-)-eseroline fumarate.
Quantitative Pharmacological Data
The following tables summarize the key in vitro binding and functional data for (-)-eseroline.
Table 1: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition
| Enzyme Source | Inhibitor Constant (Ki) |
| Electric Eel AChE | 0.15 ± 0.08 µM |
| Human RBC AChE | 0.22 ± 0.10 µM |
| Rat Brain AChE | 0.61 ± 0.12 µM |
| Horse Serum BuChE | 208 ± 42 µM |
| [Data sourced from Galli et al., 1982][2] |
Table 2: Opioid Receptor Binding Affinity
| Radioligand | Preparation | IC50 |
| [³H]Naloxone | Rat Brain Homogenate | 185 nM (in the presence of 100 mM NaCl) |
| [Data sourced from Schönenberger et al., 1986][4] |
Note: The sodium-dependent inhibition of naloxone (B1662785) binding is characteristic of opioid agonists.
Table 3: In Vitro Functional Activity at Opioid Receptors (Guinea Pig Ileum)
| Preparation | Effect | Concentration Range |
| Electrically-stimulated longitudinal muscle strip | Inhibition of twitch contractions (Opioid agonist effect) | 0.2 - 15 µM |
| Electrically-stimulated longitudinal muscle strip | Potentiation of twitch contractions (Cholinergic effect) | > 20 µM |
| Non-stimulated longitudinal muscle strip (in the presence of naloxone) | Induction of contractions (Muscarinic effect, antagonized by atropine) | > 5 µM |
| [Data sourced from Galli et al., 1982][2] |
Table 4: In Vitro Neurotoxicity Data
| Cell Line | Endpoint | Effective Concentration (24 hr) |
| NG108-15 (Neuroblastoma-Glioma) | 50% Adenine Nucleotide Release / LDH Leakage | 40 - 75 µM |
| N1E-115 (Mouse Neuroblastoma) | 50% Adenine Nucleotide Release / LDH Leakage | 40 - 75 µM |
| C6 (Rat Glioma) | 50% Adenine Nucleotide Release / LDH Leakage | 80 - 120 µM |
| ARL-15 (Rat Liver) | 50% Adenine Nucleotide Release / LDH Leakage | 80 - 120 µM |
| N1E-115 (Mouse Neuroblastoma) | >50% ATP Loss (1 hr) | 0.3 mM |
| [Data sourced from Somani et al., 1990][1] |
Signaling Pathways and Mechanisms of Action
(-)-Eseroline's pharmacological effects are primarily mediated through two distinct signaling pathways: inhibition of acetylcholinesterase and activation of µ-opioid receptors.
Cholinergic Signaling
By reversibly inhibiting AChE, (-)-eseroline increases the synaptic concentration of acetylcholine (B1216132) (ACh), leading to enhanced stimulation of both nicotinic and muscarinic acetylcholine receptors. This mechanism is responsible for its cholinomimetic effects, which are more pronounced at higher concentrations.
Opioid Signaling
(-)-Eseroline acts as an agonist at µ-opioid receptors, which are G-protein coupled receptors (GPCRs). Agonist binding leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP), and the modulation of ion channels, resulting in neuronal hyperpolarization and reduced neurotransmitter release. This cascade ultimately underlies its potent analgesic effects.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard pharmacological assays and the information available in the referenced literature.
Acetylcholinesterase Inhibition Assay
This protocol is based on the Ellman method for determining cholinesterase activity.
-
Reagents and Materials:
-
Acetylcholinesterase (AChE) from electric eel, human red blood cells, or rat brain.
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
-
Acetylthiocholine iodide (ATChI).
-
This compound.
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0).
-
96-well microplate reader.
-
-
Procedure:
-
Prepare stock solutions of DTNB and ATChI in phosphate buffer.
-
Prepare serial dilutions of this compound in phosphate buffer.
-
In a 96-well plate, add buffer, AChE solution, and varying concentrations of (-)-eseroline or vehicle control.
-
Pre-incubate the plate for a short period (e.g., 5-15 minutes) at room temperature to allow for enzyme-inhibitor interaction.
-
Initiate the reaction by adding a solution containing both DTNB and ATChI.
-
Immediately begin monitoring the change in absorbance at 412 nm at regular intervals using a microplate reader. The rate of color change is proportional to AChE activity.
-
Calculate the rate of reaction for each concentration of (-)-eseroline.
-
Determine the percentage of inhibition relative to the vehicle control.
-
The inhibitor constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation, assuming competitive inhibition.
-
Opioid Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of (-)-eseroline for opioid receptors.
-
Reagents and Materials:
-
Rat brain membrane preparation (or cell lines expressing specific opioid receptor subtypes).
-
[³H]Naloxone (non-selective opioid antagonist radioligand).
-
This compound.
-
Tris-HCl buffer (e.g., 50 mM, pH 7.4), with and without NaCl (100 mM).
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound in the binding buffer.
-
In test tubes, combine the rat brain membrane preparation, a fixed concentration of [³H]naloxone, and varying concentrations of (-)-eseroline or buffer (for total binding).
-
For non-specific binding determination, a separate set of tubes will contain a high concentration of unlabeled naloxone.
-
Incubate the tubes at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
-
Calculate the specific binding at each concentration of (-)-eseroline.
-
Determine the IC50 value (the concentration of (-)-eseroline that inhibits 50% of specific [³H]naloxone binding) by non-linear regression analysis.
-
Guinea Pig Ileum Assay
This ex vivo assay assesses the functional opioid and cholinergic activity of (-)-eseroline.
-
Preparation:
-
A male guinea pig is euthanized, and a segment of the ileum is removed.
-
The longitudinal muscle with the myenteric plexus attached is prepared and mounted in an organ bath containing Krebs solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
The tissue is connected to an isotonic force transducer to record contractions.
-
-
Procedure for Opioid Agonist Activity:
-
The tissue is subjected to electrical field stimulation to induce regular "twitch" contractions.
-
Cumulative concentrations of (-)-eseroline are added to the organ bath.
-
Inhibition of the twitch response is measured as an indicator of µ-opioid receptor-mediated presynaptic inhibition of acetylcholine release.
-
-
Procedure for Cholinergic Activity:
-
In the absence of electrical stimulation, and in the presence of an opioid antagonist (e.g., naloxone) to block opioid effects, cumulative concentrations of (-)-eseroline are added.
-
The induction of smooth muscle contraction is measured, indicating a direct or indirect cholinomimetic effect.
-
Neuronal Cytotoxicity Assay (LDH and ATP)
This in vitro assay evaluates the potential neurotoxicity of (-)-eseroline.
-
Cell Culture:
-
Neuronal cell lines (e.g., N1E-115, NG108-15) are cultured in appropriate media and seeded into 96-well plates.
-
-
Lactate Dehydrogenase (LDH) Release Assay (Measures Cell Lysis):
-
Cells are treated with various concentrations of (-)-eseroline or vehicle control for a specified duration (e.g., 24 hours).
-
Aliquots of the cell culture supernatant are transferred to a new plate.
-
An LDH assay reagent (containing lactate, NAD+, and a tetrazolium salt) is added.
-
The plate is incubated, and the formation of a colored formazan (B1609692) product, which is proportional to the amount of LDH released, is measured spectrophotometrically.
-
Maximum LDH release is determined by lysing control cells.
-
Percent cytotoxicity is calculated relative to the maximum release.
-
-
ATP Assay (Measures Cell Viability):
-
After treatment with (-)-eseroline, the remaining viable cells are lysed to release intracellular ATP.
-
A reagent containing luciferase and its substrate, D-luciferin, is added.
-
The luminescence produced, which is proportional to the amount of ATP, is measured using a luminometer.
-
Cell viability is expressed as a percentage of the ATP content in vehicle-treated control cells.
-
Conclusion
This compound exhibits a dual pharmacological profile, acting as a weak, reversible acetylcholinesterase inhibitor and a potent µ-opioid receptor agonist. Its analgesic properties are primarily attributed to its opioid activity. While it demonstrates efficacy in preclinical models of nociception, its therapeutic potential may be limited by its cholinomimetic side effects at higher doses and demonstrated neurotoxicity in vitro. Further research is warranted to fully elucidate its opioid receptor subtype selectivity and to explore the potential for developing analogues with an improved therapeutic index. This guide provides a foundational overview of the pharmacological characteristics of (-)-eseroline to support ongoing and future research endeavors.
References
- 1. Eseroline, a metabolite of physostigmine, induces neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reversible inhibition of acetylcholinesterase by eseroline, an opioid agonist structurally related to physostigmine (eserine) and morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Eseroline, a metabolite of physostigmine, induces neuronal cell death. | Semantic Scholar [semanticscholar.org]
- 4. Comparison of (-)-eseroline with (+)-eseroline and dihydroseco analogues in antinociceptive assays: confirmation of rubreserine structure by X-ray analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
(-)-Eseroline Fumarate: A Technical Guide to its Dual Agonist Activity at Opioid and Cholinergic Receptors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(-)-Eseroline, a metabolite of the acetylcholinesterase inhibitor physostigmine (B191203), exhibits a unique pharmacological profile characterized by its dual agonist activity. It functions as a potent agonist at the µ-opioid receptor, mediating analgesic effects, and as a reversible inhibitor of acetylcholinesterase (AChE), enhancing cholinergic neurotransmission. This dual action presents a compelling profile for the development of novel therapeutics, particularly in the realm of pain management. This technical guide provides an in-depth overview of the quantitative pharmacology, key experimental protocols, and associated signaling pathways of (-)-Eseroline.
Core Pharmacological Activities
(-)-Eseroline's primary pharmacological effects stem from its interaction with two distinct protein targets:
-
µ-Opioid Receptor Agonism: (-)-Eseroline is a potent agonist at the µ-opioid receptor, which is the primary target for many opioid analgesics like morphine.[1] This interaction is responsible for its significant antinociceptive properties. The analgesic effects of eseroline (B613827) have been demonstrated to be reversible by the opioid antagonist naloxone, confirming its action at opioid receptors.
-
Acetylcholinesterase (AChE) Inhibition: (-)-Eseroline acts as a competitive and reversible inhibitor of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132).[2] This inhibition leads to an increase in the concentration and duration of action of acetylcholine at cholinergic synapses. Its inhibitory action on AChE is rapid and less potent compared to its parent compound, physostigmine.[2]
Quantitative Data Presentation
The following tables summarize the available quantitative data for the interaction of (-)-Eseroline with its primary targets.
Table 1: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition
| Enzyme Source | Enzyme Type | Parameter | Value (µM) | Reference |
| Electric Eel | AChE | Ki | 0.15 ± 0.08 | [2] |
| Human Red Blood Cells | AChE | Ki | 0.22 ± 0.10 | [2] |
| Rat Brain | AChE | Ki | 0.61 ± 0.12 | [2] |
| Horse Serum | BuChE | Ki | 208 ± 42 | [2] |
Table 2: µ-Opioid Receptor Binding and Functional Activity
| Receptor | Parameter | Value | Notes |
| µ-Opioid Receptor | Ki | Not consistently reported | While (-)-Eseroline is a potent µ-opioid agonist, specific binding affinity values are not readily available in the cited literature. |
| µ-Opioid Receptor | EC50/IC50 | Not consistently reported | Functional potency values are not consistently reported, though studies confirm potent agonist activity comparable to or greater than morphine in functional assays such as the guinea pig ileum test.[1] |
Signaling Pathways
The dual agonist activity of (-)-Eseroline results in the modulation of two distinct signaling pathways.
µ-Opioid Receptor Signaling Pathway
As an agonist at the µ-opioid receptor, a G-protein coupled receptor (GPCR), (-)-Eseroline initiates an inhibitory intracellular cascade.
Cholinergic Signaling Pathway
(-)-Eseroline's inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, thereby enhancing cholinergic signaling.
Experimental Protocols
Detailed methodologies for key experiments to characterize the dual agonist activity of (-)-Eseroline are provided below.
µ-Opioid Receptor Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound for the µ-opioid receptor.
Methodology:
-
Membrane Preparation: Homogenize tissues (e.g., rat brain) or cells expressing µ-opioid receptors (e.g., CHO-µOR cells) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and debris. The resulting supernatant is then centrifuged at high speed to pellet the membranes. Resuspend the membrane pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a radiolabeled µ-opioid receptor agonist (e.g., [3H]-DAMGO), and varying concentrations of the test compound ((-)-Eseroline fumarate). Include control wells for total binding (no competitor) and non-specific binding (excess of a non-labeled antagonist like naloxone).
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. The IC50 (the concentration of the test compound that inhibits 50% of specific binding) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation.[3]
Adenylyl Cyclase Inhibition Assay
This functional assay measures the ability of an agonist to inhibit adenylyl cyclase activity, a hallmark of Gi-coupled receptor activation.
Methodology:
-
Cell Culture: Culture human embryonic kidney (HEK) 293 or Chinese hamster ovary (CHO) cells stably expressing the human µ-opioid receptor.
-
Cell Plating: Seed the cells into 384-well plates and allow them to adhere overnight.
-
Compound Addition: Pre-incubate the cells with varying concentrations of (-)-Eseroline fumarate (B1241708) for a short period.
-
Stimulation: Add forskolin, a direct activator of adenylyl cyclase, to all wells (except for the basal control) to stimulate cAMP production.[4][5]
-
cAMP Measurement: After a defined incubation period, lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA).[6]
-
Data Analysis: The inhibitory effect of (-)-Eseroline is determined by the reduction in forskolin-stimulated cAMP levels. Plot the percentage of inhibition against the log concentration of (-)-Eseroline to calculate the IC50 value.[6]
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for measuring AChE activity and its inhibition.[7]
Methodology:
-
Reagent Preparation: Prepare solutions of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) and acetylthiocholine iodide (ATCh) in a phosphate buffer (pH 8.0).
-
Assay Setup: In a 96-well plate, add the phosphate buffer, DTNB solution, and varying concentrations of this compound.
-
Enzyme Addition: Add a solution of acetylcholinesterase to each well.
-
Reaction Initiation: Start the reaction by adding the ATCh substrate solution.
-
Detection: The hydrolysis of ATCh by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product, 5-thio-2-nitrobenzoate. Measure the increase in absorbance at 412 nm over time using a microplate reader.[8]
-
Data Analysis: The rate of the reaction is proportional to the AChE activity. Calculate the percentage of inhibition for each concentration of (-)-Eseroline and plot these values against the log concentration to determine the IC50. The Ki can be determined from the IC50 and the substrate concentration relative to the Michaelis-Menten constant (Km) for the enzyme.[9][10]
Conclusion
This compound's dual agonism at µ-opioid receptors and inhibitory activity at acetylcholinesterase present a complex but potentially advantageous pharmacological profile. The data and protocols outlined in this technical guide provide a framework for the continued investigation and development of this and similar molecules. A thorough understanding of its interactions with both targets is crucial for harnessing its therapeutic potential while mitigating potential side effects. Further research to elucidate the precise binding affinity and functional potency at the µ-opioid receptor will be invaluable in advancing our understanding of this intriguing compound.
References
- 1. Eseroline: a new antinociceptive agent derived from physostigmine with opiate receptor agonist properties. Experimental in vivo and in vitro studies on cats and rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reversible inhibition of acetylcholinesterase by eseroline, an opioid agonist structurally related to physostigmine (eserine) and morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. goldbio.com [goldbio.com]
- 5. stemcell.com [stemcell.com]
- 6. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
(-)-Eseroline Fumarate: A Technical Whitepaper on the Physostigmine Metabolite
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Eseroline, a primary metabolite of the acetylcholinesterase inhibitor physostigmine (B191203), presents a complex pharmacological profile with significant implications for drug development and toxicology. Unlike its parent compound, (-)-eseroline exhibits potent µ-opioid receptor agonism, leading to strong analgesic effects. However, its therapeutic potential is hindered by its demonstrated neurotoxicity, which is associated with cellular ATP depletion. This technical guide provides an in-depth overview of (-)-eseroline fumarate (B1241708), focusing on its pharmacological activities, underlying mechanisms of action, and relevant experimental methodologies. Quantitative data are summarized for comparative analysis, and key signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of this multifaceted compound.
Introduction
Physostigmine, a reversible cholinesterase inhibitor, has been utilized for various medical purposes, including the treatment of glaucoma and as an antidote for anticholinergic poisoning. Its metabolism in the body leads to the formation of several compounds, with (-)-eseroline being of particular interest due to its distinct and potent biological activities.[1] This document serves as a technical resource for researchers, providing detailed information on the dual nature of (-)-eseroline as both a µ-opioid agonist and a neurotoxin.
Pharmacological Profile
(-)-Eseroline's pharmacological actions are primarily characterized by its interaction with two distinct targets: the µ-opioid receptor and acetylcholinesterase.
Opioid Receptor Agonism
(-)-Eseroline is a potent agonist at the µ-opioid receptor, which is responsible for its strong antinociceptive (analgesic) effects. This activity is comparable to that of morphine. The activation of µ-opioid receptors, which are G-protein coupled receptors (GPCRs), initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability and pain transmission.
Acetylcholinesterase Inhibition
In contrast to physostigmine, (-)-eseroline is a weak and readily reversible inhibitor of acetylcholinesterase (AChE).[2] Its inhibitory action is competitive and rapidly dissociates from the enzyme.
Neurotoxicity
A significant concern with (-)-eseroline is its inherent neurotoxicity. Studies have shown that it can induce neuronal cell death, a phenomenon linked to the depletion of intracellular adenosine (B11128) triphosphate (ATP).[3] This toxicity is a major limiting factor for its potential therapeutic applications.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for (-)-eseroline, providing a basis for comparison and further investigation.
Table 1: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition
| Enzyme Source | Inhibition Constant (Ki) (µM) | Reference |
| Electric Eel AChE | 0.15 ± 0.08 | [2] |
| Human RBC AChE | 0.22 ± 0.10 | [2] |
| Rat Brain AChE | 0.61 ± 0.12 | [2] |
| Horse Serum BuChE | 208 ± 42 | [2] |
Table 2: Neurotoxicity Data
| Cell Line | Assay | EC50 / Concentration for 50% Effect (µM) | Time | Reference |
| NG-108-15 | Adenine Nucleotide Release | 40 - 75 | 24 hr | [3] |
| N1E-115 | Adenine Nucleotide Release | 40 - 75 | 24 hr | [3] |
| NG-108-15 | LDH Leakage | 40 - 75 | 24 hr | [3] |
| N1E-115 | LDH Leakage | 40 - 75 | 24 hr | [3] |
| C6 | Adenine Nucleotide Release | 80 - 120 | 24 hr | [3] |
| ARL-15 | Adenine Nucleotide Release | 80 - 120 | 24 hr | [3] |
| N1E-115 | ATP Loss (>50%) | 300 | 1 hr | [3] |
Table 3: Pharmacokinetic Parameters of Physostigmine in Rats (for context)
| Administration Route | Dose (µg/kg) | Cmax (ng/mL) | Tmax (min) | Half-life (plasma, min) | Half-life (brain, min) | Reference |
| Intramuscular | 650 | 583 | 5 | 17 | 16 | [4] |
| Intravenous | 100 | 84.6 | 2 | 15.01 (β-phase) | 11 | [5] |
Note: Specific pharmacokinetic data for (-)-eseroline is limited. The data for physostigmine is provided to give an indication of the rapid metabolism and clearance of the parent compound.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the key signaling pathways associated with (-)-eseroline's biological activities.
Figure 1: Metabolic conversion of physostigmine to (-)-eseroline.
Figure 2: (-)-Eseroline's µ-opioid receptor signaling pathway.
Figure 3: Proposed neurotoxicity pathway of (-)-eseroline.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of (-)-eseroline fumarate.
Synthesis and Purification of this compound
This protocol is adapted from patent literature and may require optimization.[1]
Materials:
-
(-)-Eseroline
-
Methanol
-
Fumaric acid
-
Diethyl ether
-
Glassware for reactions and crystallization
Procedure:
-
Dissolve (-)-eseroline in a minimal amount of methanol.
-
In a separate flask, dissolve one equivalent of fumaric acid in methanol.
-
Add the fumaric acid solution to the (-)-eseroline solution with stirring.
-
To induce crystallization, add diethyl ether followed by pentane to the mixture.
-
Allow the product salt, this compound, to crystallize.
-
Collect the crystals by filtration and wash with a cold solvent mixture (e.g., ether/pentane).
-
Dry the crystals under vacuum.
-
Characterize the final product by melting point, NMR, and mass spectrometry to confirm identity and purity.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
Materials:
-
96-well microplate
-
Microplate reader (412 nm)
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human erythrocytes)
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
This compound
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)
-
DMSO
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO. Serially dilute in phosphate buffer to obtain a range of test concentrations.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare a stock solution of ATCI in phosphate buffer.
-
Prepare a working solution of AChE in phosphate buffer.
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: Phosphate buffer only.
-
Control wells (100% activity): Phosphate buffer and AChE solution.
-
Test wells: Phosphate buffer, this compound solution at different concentrations, and AChE solution.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes).
-
Reaction Initiation: Add DTNB solution to all wells, followed by the addition of ATCI solution to initiate the enzymatic reaction.
-
Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10-20 minutes) using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each concentration of this compound relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value. The Ki value can be calculated using the Cheng-Prusoff equation if the mechanism of inhibition is known to be competitive.
-
Figure 4: Workflow for the acetylcholinesterase inhibition assay.
Neurotoxicity Assays
This assay measures the release of the cytosolic enzyme LDH into the culture medium, which is an indicator of plasma membrane damage.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, N1E-115)
-
96-well cell culture plates
-
This compound
-
Cell culture medium
-
LDH assay kit (or individual reagents: pyruvate (B1213749), NADH, lactate (B86563) dehydrogenase)
-
Microplate reader (340 nm)
Procedure:
-
Cell Seeding: Seed neuronal cells in a 96-well plate and allow them to adhere and grow to a suitable confluency.
-
Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24 hours). Include untreated cells as a negative control and cells treated with a lysis buffer as a positive control (maximum LDH release).
-
Sample Collection: Carefully collect the cell culture supernatant from each well.
-
LDH Measurement:
-
Add the supernatant to a new 96-well plate.
-
Add the LDH assay reaction mixture (containing pyruvate and NADH) to each well.
-
Measure the decrease in absorbance at 340 nm over time as NADH is converted to NAD+.
-
-
Data Analysis:
-
Calculate the amount of LDH released for each condition.
-
Express the results as a percentage of the maximum LDH release (positive control).
-
Determine the EC50 for LDH release.
-
This assay quantifies the intracellular ATP levels, providing a measure of cellular metabolic health.
Materials:
-
Neuronal cell line
-
96-well cell culture plates (opaque-walled for luminescence)
-
This compound
-
Cell culture medium
-
ATP assay kit (luciferin/luciferase-based)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the LDH assay.
-
Cell Lysis: Lyse the cells in each well using the lysis reagent provided in the ATP assay kit.
-
ATP Measurement:
-
Add the luciferase-luciferin reagent to each well.
-
Measure the luminescence signal using a luminometer. The light output is proportional to the ATP concentration.
-
-
Data Analysis:
-
Normalize the luminescence signal to the protein concentration in each well if necessary.
-
Express the results as a percentage of the ATP level in untreated control cells.
-
Determine the EC50 for ATP depletion.
-
Conclusion
This compound, a metabolite of physostigmine, is a compound of significant scientific interest due to its dual pharmacological activities. Its potent µ-opioid receptor agonism highlights its potential as an analgesic, while its inherent neurotoxicity, mediated through ATP depletion, poses a major challenge for therapeutic development. This technical guide has provided a comprehensive overview of (-)-eseroline, including quantitative pharmacological data, detailed experimental protocols, and visualizations of its key signaling pathways. A thorough understanding of its multifaceted nature is crucial for researchers in the fields of pharmacology, toxicology, and drug discovery. Further investigation into the precise mechanisms of its neurotoxicity and the development of strategies to mitigate these effects will be essential to unlock any potential therapeutic value of this intriguing molecule and its derivatives.
References
- 1. DE69020205T2 - Carbonates of eseroline, a process for their preparation and their use as medicines. - Google Patents [patents.google.com]
- 2. Reversible inhibition of acetylcholinesterase by eseroline, an opioid agonist structurally related to physostigmine (eserine) and morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eseroline, a metabolite of physostigmine, induces neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Distribution and pharmacokinetics of physostigmine in rat after intramuscular administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and pharmacodynamics of physostigmine in the rat after intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
(-)-Eseroline Fumarate: An In-depth Technical Guide on Opioid Receptor Interaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative Data on Opioid Receptor Interaction
A thorough review of the scientific literature did not yield specific quantitative data for the binding affinity (Ki) or functional activity (EC50, Emax) of (-)-eseroline fumarate (B1241708) at the mu (µ), delta (δ), and kappa (κ) opioid receptors. Qualitative studies have established that the enantiomers of eseroline (B613827) bind to opiate receptors in rat brain membranes and exhibit opioid agonist properties, such as the inhibition of adenylate cyclase.[1] However, only the (-)-enantiomer demonstrates potent narcotic agonist activity in vivo, comparable to morphine.[1] The analgesic effects of (-)-eseroline are reversed by the non-selective opioid antagonist naloxone, further supporting its action through opioid receptors.
To facilitate future research and a direct comparison of (-)-eseroline's properties with other opioids, the following tables are presented as templates for the presentation of such quantitative data once it becomes available.
Table 1: (-)-Eseroline Fumarate Opioid Receptor Binding Affinities (Ki)
| Compound | µ-Opioid Receptor (Ki in nM) | δ-Opioid Receptor (Ki in nM) | κ-Opioid Receptor (Ki in nM) |
| This compound | Data not available | Data not available | Data not available |
| Reference Agonist (e.g., Morphine) | ~1-10 | ~100-1000 | ~100-1000 |
| Reference Antagonist (e.g., Naloxone) | ~1-5 | ~10-50 | ~10-50 |
Table 2: this compound Opioid Receptor Functional Activity (EC50 and Emax)
| Assay | Receptor | Parameter | This compound | Reference Agonist (e.g., DAMGO) |
| GTPγS Binding | µ-Opioid | EC50 (nM) | Data not available | ~10-100 |
| Emax (%) | Data not available | 100% | ||
| δ-Opioid | EC50 (nM) | Data not available | ~1-10 | |
| Emax (%) | Data not available | 100% | ||
| κ-Opioid | EC50 (nM) | Data not available | ~10-100 | |
| Emax (%) | Data not available | 100% | ||
| Adenylate Cyclase Inhibition | µ-Opioid | EC50 (nM) | Data not available | ~1-10 |
| Emax (% Inhibition) | Data not available | 100% | ||
| δ-Opioid | EC50 (nM) | Data not available | ~1-10 | |
| Emax (% Inhibition) | Data not available | 100% | ||
| κ-Opioid | EC50 (nM) | Data not available | ~1-10 | |
| Emax (% Inhibition) | Data not available | 100% |
Experimental Protocols
The following are detailed methodologies for key experiments that are fundamental in characterizing the interaction of a compound like this compound with opioid receptors.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for a specific receptor.
1. Materials:
-
Receptor Source: Cell membranes from cell lines (e.g., CHO or HEK293) stably expressing the human mu, delta, or kappa opioid receptor.
-
Radioligand: A tritiated ligand with high affinity and selectivity for the receptor of interest (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, [³H]U-69,593 for KOR).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-selective opioid antagonist (e.g., naloxone) to determine non-specific binding.
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: A cell harvester and glass fiber filters.
-
Scintillation Counter: For quantifying radioactivity.
2. Procedure:
-
Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Incubation: In a 96-well plate, combine the cell membranes, the radioligand at a concentration close to its Kd, and varying concentrations of this compound or the non-specific binding control.
-
Equilibration: Incubate the mixture at a specific temperature (e.g., room temperature or 30°C) for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the incubation by filtering the contents of each well through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any residual unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value.
-
The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Functional Assay
This functional assay measures the agonist-induced activation of G-protein coupled receptors (GPCRs) by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits.
1. Materials:
-
Receptor Source: Cell membranes expressing the opioid receptor of interest.
-
[³⁵S]GTPγS: Radiolabeled non-hydrolyzable GTP analog.
-
GDP: Guanosine diphosphate, to ensure G-proteins are in their inactive state at the start of the assay.
-
Test Compound: this compound.
-
Assay Buffer: Typically contains Tris-HCl, MgCl₂, NaCl, and EDTA.
-
Filtration Apparatus and Scintillation Counter.
2. Procedure:
-
Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Pre-incubation: In a 96-well plate, combine cell membranes, GDP, and varying concentrations of this compound. Incubate for a short period to allow the compound to bind to the receptors.
-
Initiation: Add [³⁵S]GTPγS to each well to initiate the reaction.
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 30°C) for a specific time to allow for agonist-stimulated [³⁵S]GTPγS binding.
-
Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold buffer.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
3. Data Analysis:
-
Plot the amount of [³⁵S]GTPγS bound against the concentration of the test compound.
-
The concentration that produces 50% of the maximal stimulation is the EC50 value, which represents the potency of the agonist. The maximal stimulation observed is the Emax.
Adenylate Cyclase Inhibition Assay
This assay measures the functional consequence of Gi/o-coupled GPCR activation by quantifying the inhibition of adenylate cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels.
1. Materials:
-
Cell Line: A cell line stably expressing the opioid receptor of interest (e.g., CHO or HEK293).
-
Forskolin (B1673556): An activator of adenylate cyclase used to stimulate cAMP production.
-
Test Compound: this compound.
-
cAMP Detection Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or AlphaScreen).
-
Cell Culture Reagents.
2. Procedure:
-
Cell Plating: Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with varying concentrations of this compound for a defined period.
-
Stimulation: Add forskolin to all wells (except for the basal control) to stimulate adenylate cyclase and incubate for a specific time.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using the chosen detection kit according to the manufacturer's instructions.
3. Data Analysis:
-
Calculate the percentage of inhibition of forskolin-stimulated cAMP production for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the EC50 (potency) and Emax (efficacy) from the resulting dose-response curve.
Visualizations
Signaling Pathways
Caption: Mu-Opioid Receptor Signaling Pathway.
Experimental Workflows
Caption: Radioligand Binding Assay Workflow.
Caption: GTPγS Functional Assay Workflow.
References
- 1. Comparison of (-)-eseroline with (+)-eseroline and dihydroseco analogues in antinociceptive assays: confirmation of rubreserine structure by X-ray analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reversible inhibition of acetylcholinesterase by eseroline, an opioid agonist structurally related to physostigmine (eserine) and morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Acetylcholinesterase Inhibition by (-)-Eseroline Fumarate
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Eseroline, a metabolite of the acetylcholinesterase (AChE) inhibitor physostigmine (B191203), is a potent, reversible, and competitive inhibitor of acetylcholinesterase. This technical guide provides a comprehensive overview of the acetylcholinesterase-inhibiting properties of (-)-Eseroline fumarate (B1241708), including its mechanism of action, quantitative inhibition data, and detailed experimental protocols for its assessment. The document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and neuroscience research, particularly those with an interest in cholinergic signaling and its modulation.
Introduction
Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft, which terminates the nerve impulse.[1] Inhibition of AChE leads to an accumulation of ACh, thereby enhancing cholinergic neurotransmission.[2] This mechanism is a key therapeutic strategy for conditions associated with cholinergic deficits, such as Alzheimer's disease and myasthenia gravis.[1]
(-)-Eseroline is a metabolite of physostigmine, a well-known AChE inhibitor.[3] Unlike its parent compound, (-)-Eseroline's inhibition of AChE is characterized as weak and easily reversible.[3] It also exhibits potent analgesic effects mediated through the μ-opioid receptor.[3] This dual activity presents a unique pharmacological profile. This guide focuses specifically on the acetylcholinesterase inhibitory properties of (-)-Eseroline fumarate.
Mechanism of Acetylcholinesterase Inhibition
(-)-Eseroline acts as a competitive inhibitor of acetylcholinesterase.[4] This means that it binds to the active site of the enzyme, thereby preventing the substrate, acetylcholine, from binding and being hydrolyzed. The inhibition by eseroline (B613827) is rapid and reversible.[4][5] Studies have shown that its inhibitory action is fully developed in less than 15 seconds and is quickly reversed upon dilution, with maximum enzymatic activity regained within 15 seconds.[4]
The interaction of (-)-Eseroline with AChE is a transient process, with kinetic studies indicating that the rates of association and dissociation are significantly higher than those of its parent compound, eserine (physostigmine).[5]
Quantitative Inhibition Data
The inhibitory potency of (-)-Eseroline has been quantified using the inhibition constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a more potent inhibitor. The following table summarizes the reported Ki values for eseroline against acetylcholinesterase from various sources.
| Compound | Enzyme Source | Inhibition Constant (Ki) | Notes |
| Eseroline salicylate | Electric eel AChE | 0.15 ± 0.08 µM | Competitive inhibitor.[4] |
| Eseroline salicylate | Human Red Blood Cell AChE | 0.22 ± 0.10 µM | Competitive inhibitor.[4] |
| Eseroline salicylate | Rat Brain AChE | 0.61 ± 0.12 µM | Competitive inhibitor.[4] |
| Eseroline salicylate | Horse Serum Butyrylcholinesterase (BuChE) | 208 ± 42 µM | Extremely weak inhibitor of BuChE.[4] |
Signaling Pathway
The inhibition of acetylcholinesterase by this compound directly impacts the cholinergic signaling pathway. By preventing the breakdown of acetylcholine, (-)-Eseroline increases the concentration and duration of action of this neurotransmitter in the synaptic cleft. This leads to enhanced activation of both nicotinic and muscarinic acetylcholine receptors on the postsynaptic neuron, thereby potentiating cholinergic neurotransmission.
Experimental Protocols
The most common method for determining acetylcholinesterase activity and inhibition is the spectrophotometric assay developed by Ellman. This assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring its absorbance at 412 nm.
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol is designed for a 96-well microplate format.
Materials and Reagents:
-
Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus)
-
This compound
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
0.1 M Phosphate (B84403) Buffer (pH 8.0)
-
96-well clear flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 412 nm
Reagent Preparation:
-
0.1 M Phosphate Buffer (pH 8.0): Prepare a solution of 0.1 M sodium phosphate. Adjust the pH to 8.0.
-
DTNB Solution (10 mM): Dissolve 39.6 mg of DTNB in 10 mL of phosphate buffer. Store protected from light.
-
ATCI Solution (14 mM): Dissolve 40.2 mg of ATCI in 10 mL of deionized water. Prepare this solution fresh daily.
-
AChE Solution (1 U/mL): Prepare a stock solution of AChE and dilute it with phosphate buffer to a final concentration of 1 U/mL immediately before use. Keep the solution on ice.
-
This compound Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions to obtain a range of concentrations for testing.
Assay Procedure:
-
Plate Setup:
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB solution + 10 µL ATCI solution.
-
Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB solution + 10 µL of the solvent used for the test compound.
-
Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB solution + 10 µL of this compound solution at various concentrations.
-
-
Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate the plate for 10 minutes at 25°C.
-
Initiate Reaction: To all wells, add 10 µL of the 14 mM ATCI solution to start the enzymatic reaction. The final volume in each well should be 180 µL.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [(V_control - V_sample) / V_control] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to obtain a dose-response curve.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) from the dose-response curve.
Conclusion
This compound is a noteworthy competitive and reversible inhibitor of acetylcholinesterase. Its rapid on-off binding kinetics distinguish it from its parent compound, physostigmine. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further investigate the pharmacological properties of (-)-Eseroline and its potential applications in modulating cholinergic neurotransmission. The provided diagrams of the signaling pathway and experimental workflow serve as visual aids to better understand the compound's mechanism of action and the methodology for its study. Further research into the specific IC50 values and in vivo efficacy of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Eseroline - Wikipedia [en.wikipedia.org]
- 3. Reversible inhibition of acetylcholinesterase by eseroline, an opioid agonist structurally related to physostigmine (eserine) and morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transient kinetic approach to the study of acetylcholinesterase reversible inhibition by eseroline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Preclinical Profile of (-)-Eseroline Fumarate: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Eseroline, a metabolite of the acetylcholinesterase inhibitor physostigmine (B191203), has demonstrated a complex preclinical pharmacological profile, exhibiting potent centrally-mediated antinociceptive effects, alongside a capacity for acetylcholinesterase inhibition and a notable neurotoxic potential. This technical guide synthesizes the available preclinical data on (-)-Eseroline fumarate (B1241708), presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing key signaling pathways to provide a comprehensive resource for researchers in pharmacology and drug development.
Introduction
(-)-Eseroline is an alkaloid that acts as an opioid agonist, primarily mediating its analgesic effects through the µ-opioid receptor.[1] Unlike its parent compound, physostigmine, the acetylcholinesterase inhibition produced by (-)-Eseroline is weak and reversible.[1] Despite its potent analgesic properties, which have been reported to be stronger than morphine, its clinical development has been hampered by a narrow therapeutic window, underscored by significant neurotoxicity.[1][2] This document provides an in-depth overview of the core preclinical findings for (-)-Eseroline fumarate.
Antinociceptive and Analgesic Effects
Data Presentation: Antinociceptive Activity
| Compound | Test Model | Species | Route of Administration | ED50 (mg/kg) | Reference |
| (-)-Eseroline | Not Specified | Not Specified | Not Specified | Data Not Available | [2] |
| Morphine | Tail-Flick | Rat | Intrathecal | 0.0034 | [2] |
| Morphine | Tail-Flick | Rat | Intraperitoneal | 1.5 - 3.0 | [3] |
| Morphine | Hot Plate | Rat | Subcutaneous | 2.6 - 4.9 | [4] |
| Morphine | Hot Plate | Mouse | Not Specified | ~3.25 | [5] |
Note: While one study reports (-)-Eseroline's antinociceptive action is stronger than morphine, specific ED50 values for (-)-Eseroline were not provided.[2] The table includes morphine ED50 values from various studies for contextual comparison.
Opioid Receptor Binding Affinity
The analgesic effects of (-)-Eseroline are primarily mediated by its agonist activity at opioid receptors. However, specific binding affinity (Ki) values for (-)-Eseroline at the mu (µ), delta (δ), and kappa (κ) opioid receptor subtypes are not consistently reported in publicly available literature. It is established that its analgesic effects are mediated through the µ-opioid receptor.[1]
Data Presentation: Opioid Receptor Binding Affinity
| Compound | Receptor Subtype | Ki (nM) | Reference |
| (-)-Eseroline | µ (mu) | Data Not Available | |
| (-)-Eseroline | δ (delta) | Data Not Available | |
| (-)-Eseroline | κ (kappa) | Data Not Available | |
| Morphine | µ (mu) | 1.2 | [6] |
| Morphine | δ (delta) | Low Affinity | [7] |
| Morphine | κ (kappa) | Low Affinity | [7] |
Acetylcholinesterase Inhibition
(-)-Eseroline exhibits a reversible and competitive inhibitory effect on acetylcholinesterase (AChE), although this action is significantly weaker than that of its parent compound, physostigmine.
Data Presentation: Acetylcholinesterase Inhibition
| Enzyme Source | Inhibition Constant (Ki) | Reference |
| Electric Eel AChE | 0.15 ± 0.08 µM | [8] |
| Human Red Blood Cell AChE | 0.22 ± 0.10 µM | [8] |
| Rat Brain AChE | 0.61 ± 0.12 µM | [8] |
| Horse Serum Butyrylcholinesterase (BuChE) | 208 ± 42 µM | [8] |
Neurotoxicity
A significant factor limiting the therapeutic potential of (-)-Eseroline is its demonstrated neurotoxicity. In vitro studies have shown that (-)-Eseroline can induce neuronal cell death, a mechanism linked to the depletion of intracellular ATP.[9]
Data Presentation: In Vitro Neurotoxicity
| Cell Line | Endpoint | LC50 / EC50 (µM) | Timepoint | Reference |
| NG-108-15 (Neuroblastoma-Glioma Hybrid) | 50% Adenine Nucleotide Release / LDH Leakage | 40 - 75 | 24 hr | [9] |
| N1E-115 (Mouse Neuroblastoma) | 50% Adenine Nucleotide Release / LDH Leakage | 40 - 75 | 24 hr | [9] |
| C6 (Rat Glioma) | 50% Adenine Nucleotide Release / LDH Leakage | 80 - 120 | 24 hr | [9] |
| ARL-15 (Rat Liver) | 50% Adenine Nucleotide Release / LDH Leakage | 80 - 120 | 24 hr | [9] |
| N1E-115 (Mouse Neuroblastoma) | >50% ATP Loss | 300 | 1 hr | [9] |
Experimental Protocols
Antinociception Testing: Hot Plate Method
The hot plate test is a widely used method to assess the response to thermal pain and is sensitive to centrally acting analgesics.
-
Apparatus: A commercially available hot plate apparatus consisting of a heated surface maintained at a constant temperature. A transparent glass cylinder is often used to confine the animal to the heated area.
-
Animal Model: Typically mice or rats.
-
Procedure:
-
The hot plate surface is pre-heated to a constant temperature, commonly between 50°C and 56°C.[10][11]
-
An animal is placed on the heated surface, and a timer is started simultaneously.
-
The latency to the first sign of a nociceptive response is recorded. Common responses include licking of the fore or hind paws, or jumping.
-
A cut-off time (e.g., 30 or 60 seconds) is established to prevent tissue damage. If the animal does not respond within this time, it is removed, and the cut-off time is recorded as its latency.[10][12]
-
Animals are tested at baseline and then at various time points after the administration of the test compound (e.g., this compound) or vehicle.
-
-
Data Analysis: The percentage of maximal possible effect (%MPE) is often calculated using the formula: %MPE = [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100.
Antinociception Testing: Tail-Flick Method
The tail-flick test measures the latency of an animal to withdraw its tail from a noxious thermal stimulus and is also used to evaluate centrally acting analgesics.
-
Apparatus: A tail-flick analgesiometer that focuses a beam of high-intensity light onto the animal's tail.
-
Animal Model: Typically mice or rats.
-
Procedure:
-
The animal is gently restrained, often in a specialized holder, with its tail exposed.
-
The radiant heat source is positioned to focus on a specific portion of the tail.
-
The stimulus is activated, and a timer starts.
-
The time taken for the animal to flick or withdraw its tail from the heat source is recorded as the tail-flick latency.
-
A cut-off time is predetermined to prevent tissue damage.
-
Measurements are taken before and after the administration of the test substance.
-
-
Data Analysis: Similar to the hot plate test, the analgesic effect is quantified by the increase in tail-flick latency compared to baseline.
Signaling Pathways
Opioid Receptor Signaling Pathway (Proposed for (-)-Eseroline)
(-)-Eseroline, as a µ-opioid receptor agonist, is proposed to activate the canonical G-protein coupled receptor (GPCR) signaling cascade. This leads to the inhibition of adenylyl cyclase, a reduction in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity, ultimately resulting in a decrease in neuronal excitability and the perception of pain.
Caption: Proposed opioid signaling pathway for (-)-Eseroline.
Neurotoxicity Signaling Pathway (Proposed for (-)-Eseroline)
The neurotoxic effects of (-)-Eseroline are hypothesized to be initiated by a significant depletion of intracellular ATP. This energy crisis can trigger a cascade of events leading to cellular dysfunction and ultimately, apoptotic or necrotic cell death.
Caption: Proposed neurotoxicity pathway for (-)-Eseroline.
Discussion and Future Directions
This compound presents a fascinating case of a potent analgesic with a significant safety liability. Its dual action as an opioid agonist and a weak acetylcholinesterase inhibitor contributes to a complex pharmacological profile. The primary challenge for any potential therapeutic application of (-)-Eseroline or its analogs lies in mitigating its neurotoxic effects while preserving its potent antinociceptive activity.
Future preclinical research should focus on several key areas:
-
Quantitative Antinociceptive Profiling: Head-to-head studies generating ED50 values for (-)-Eseroline and standard opioids like morphine in various pain models are crucial for a precise understanding of its potency.
-
Comprehensive Receptor Binding: Determining the Ki values of (-)-Eseroline for all opioid receptor subtypes (µ, δ, κ) will provide a complete picture of its receptor interaction profile.
-
Elucidation of Neurotoxic Mechanisms: A deeper investigation into the molecular events leading to ATP depletion and subsequent neuronal cell death is necessary. Understanding this pathway may reveal strategies to uncouple the analgesic effects from the neurotoxicity.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of (-)-Eseroline analogs could lead to the identification of compounds with an improved therapeutic index, retaining analgesic efficacy while reducing neurotoxicity.
Conclusion
This compound is a potent, centrally-acting analgesic with a clear mechanism of action at opioid receptors. However, its clinical utility is severely limited by its neurotoxic properties, which appear to be mediated by the disruption of cellular energy metabolism. The data and experimental frameworks presented in this technical guide offer a comprehensive summary of the current preclinical understanding of (-)-Eseroline and highlight critical areas for future investigation. A more detailed elucidation of its pharmacological and toxicological pathways will be essential for any further consideration of this compound or its derivatives in drug development programs.
References
- 1. Hot plate test - Wikipedia [en.wikipedia.org]
- 2. Eseroline: a new antinociceptive agent derived from physostigmine with opiate receptor agonist properties. Experimental in vivo and in vitro studies on cats and rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. protocols.io [protocols.io]
- 4. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 5. Tail flick test - Wikipedia [en.wikipedia.org]
- 6. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The mu1, mu2, delta, kappa opioid receptor binding profiles of methadone stereoisomers and morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of (-)-eseroline with (+)-eseroline and dihydroseco analogues in antinociceptive assays: confirmation of rubreserine structure by X-ray analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. scielo.br [scielo.br]
- 12. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]
Methodological & Application
Application Notes and Protocols for (-)-Eseroline Fumarate in Nociception Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Eseroline, a derivative of physostigmine (B191203), has emerged as a potent antinociceptive agent with a distinct pharmacological profile.[1][2] Unlike its parent compound, (-)-eseroline's primary mechanism of action in nociception is attributed to its activity as an opioid receptor agonist.[1][3] This document provides detailed application notes and protocols for the investigation of (-)-eseroline fumarate (B1241708) in preclinical nociception studies. It is intended to guide researchers in the effective design and execution of experiments to evaluate its analgesic properties and elucidate its mechanism of action.
Pharmacological Profile
(-)-Eseroline exhibits a dual mechanism of action, acting as both an opioid agonist and a reversible acetylcholinesterase (AChE) inhibitor.[4][5] Its antinociceptive effects are primarily mediated through the activation of opioid receptors, as these effects are antagonized by the non-selective opioid antagonist, naloxone.[1] While both enantiomers of eseroline (B613827) bind to opioid receptors, only the (-)-enantiomer demonstrates potent in vivo narcotic agonist activity, comparable to that of morphine.[3]
Quantitative Data
Table 1: Acetylcholinesterase (AChE) Inhibition
| Enzyme Source | Ki (μM) | Reference |
| Electric Eel | 0.15 ± 0.08 | [5] |
| Human Erythrocytes | 0.22 ± 0.10 | [5] |
| Rat Brain | 0.61 ± 0.12 | [5] |
| Horse Serum (BuChE) | 208 ± 42 | [5] |
Table 2: In Vivo Nociception Studies (Data to be Determined Experimentally)
| Animal Model | Assay | Route of Administration | ED50 (mg/kg) | Comments |
| Mouse/Rat | Hot Plate Test | e.g., i.p., s.c., p.o. | TBD | A 5 mg/kg (i.p.) dose in rats was shown to suppress nociceptive responses to thermal stimuli.[1] |
| Mouse/Rat | Tail-Flick Test | e.g., i.p., s.c., p.o. | TBD | Reported to have a stronger antinociceptive action than morphine in various tests.[2] |
| Mouse | Acetic Acid Writhing | e.g., i.p., s.c., p.o. | TBD | A common model for visceral pain. |
Table 3: Opioid Receptor Binding Affinity (Data to be Determined Experimentally)
| Receptor Subtype | Radioligand | Preparation | Ki (nM) or IC50 (nM) | Reference |
| Mu (μ) | e.g., [³H]-DAMGO | e.g., Rat Brain | TBD | |
| Delta (δ) | e.g., [³H]-DPDPE | e.g., Rat Brain | TBD | |
| Kappa (κ) | e.g., [³H]-U69593 | e.g., Rat Brain | TBD |
Table 4: Adenylyl Cyclase Inhibition (Data to be Determined Experimentally)
| Cell Line/Tissue Preparation | Assay Type | IC50 (nM) or EC50 (nM) | Comments |
| e.g., CHO-hMOR | cAMP Assay | TBD | Eseroline enantiomers show opiate agonist properties as inhibitors of adenylyl cyclase in vitro.[3] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of (-)-eseroline and a general workflow for its preclinical evaluation.
Caption: Proposed signaling pathway for (-)-eseroline's antinociceptive action.
Caption: General experimental workflow for preclinical evaluation of (-)-eseroline.
Experimental Protocols
The following are detailed, generalized protocols that can be adapted for the study of this compound.
Protocol 1: Hot Plate Test for Thermal Nociception
Objective: To assess the central antinociceptive activity of this compound against a thermal stimulus.
Materials:
-
Hot plate apparatus with adjustable temperature control (e.g., 55 ± 0.5°C)
-
Animal enclosures for observation
-
Test animals (e.g., male Swiss Webster mice, 20-25 g)
-
This compound solution
-
Vehicle control (e.g., saline)
-
Positive control (e.g., morphine sulfate)
-
Syringes and needles for administration
Procedure:
-
Acclimatization: Acclimate animals to the experimental room for at least 1 hour before testing.
-
Baseline Latency: Gently place each animal on the hot plate and start a stopwatch. Record the latency (in seconds) to the first sign of nociception (e.g., paw licking, jumping). A cut-off time (e.g., 30-60 seconds) must be established to prevent tissue damage.
-
Grouping and Administration: Randomly assign animals to treatment groups (vehicle, positive control, and various doses of this compound). Administer the compounds via the desired route (e.g., intraperitoneal, subcutaneous).
-
Post-Treatment Latency: At predetermined time points after administration (e.g., 15, 30, 60, 90 minutes), place the animals back on the hot plate and measure the reaction latency as in step 2.
-
Data Analysis: Calculate the percentage of Maximum Possible Effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100. Determine the ED50 value using a dose-response curve.
Protocol 2: Tail-Flick Test for Thermal Nociception
Objective: To evaluate the spinal and supraspinal antinociceptive effects of this compound.
Materials:
-
Tail-flick apparatus (radiant heat source)
-
Animal restrainers
-
Test animals (e.g., male Sprague-Dawley rats, 200-250 g)
-
This compound solution
-
Vehicle control
-
Positive control (e.g., morphine sulfate)
-
Syringes and needles
Procedure:
-
Acclimatization: Allow rats to acclimate to the testing environment.
-
Baseline Latency: Gently place the rat in the restrainer and position its tail over the radiant heat source. The apparatus will automatically detect the tail flick and record the latency. Take 2-3 baseline readings for each animal with a 5-minute interval.
-
Grouping and Administration: Assign rats to treatment groups and administer the compounds.
-
Post-Treatment Latency: Measure the tail-flick latency at various time points post-administration. A cut-off time (e.g., 10-15 seconds) is crucial to avoid tissue damage.
-
Data Analysis: Analyze the data similarly to the hot plate test, calculating %MPE and determining the ED50.
Protocol 3: Acetic Acid-Induced Writhing Test for Visceral Nociception
Objective: To assess the peripheral and central analgesic activity of this compound in a model of visceral pain.
Materials:
-
0.6% Acetic acid solution
-
Observation chambers
-
Test animals (e.g., male BALB/c mice, 18-22 g)
-
This compound solution
-
Vehicle control
-
Positive control (e.g., acetylsalicylic acid)
-
Syringes and needles
Procedure:
-
Grouping and Administration: Randomly group the mice and administer the test compounds or controls.
-
Induction of Writhing: After a set pre-treatment time (e.g., 30 minutes for i.p. administration), inject 0.6% acetic acid (10 mL/kg) intraperitoneally.
-
Observation: Immediately place the mouse in an individual observation chamber and record the number of writhes (abdominal constrictions and stretching of the hind limbs) over a defined period (e.g., 20 minutes), starting 5 minutes after the acetic acid injection.
-
Data Analysis: Calculate the percentage of inhibition of writhing for each treated group compared to the vehicle control group using the formula: % Inhibition = [ (Mean writhes in control - Mean writhes in treated) / Mean writhes in control ] x 100. Determine the ED50 from the dose-response curve.
Protocol 4: Opioid Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for mu, delta, and kappa opioid receptors.
Materials:
-
Cell membranes expressing the opioid receptor subtype of interest (e.g., from CHO cells or rat brain homogenates)
-
Radiolabeled ligand specific for the receptor subtype (e.g., [³H]-DAMGO for mu)
-
Non-labeled competing ligand (for non-specific binding, e.g., naloxone)
-
This compound at various concentrations
-
Incubation buffer (e.g., Tris-HCl)
-
Scintillation vials and cocktail
-
Liquid scintillation counter
-
Glass fiber filters
Procedure:
-
Assay Setup: In test tubes, combine the cell membrane preparation, the radiolabeled ligand, and either buffer (for total binding), excess non-labeled ligand (for non-specific binding), or varying concentrations of this compound.
-
Incubation: Incubate the mixture at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value of this compound by non-linear regression analysis of the competition binding curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 5: cAMP Inhibition Assay
Objective: To measure the functional potency (IC50 or EC50) of this compound in inhibiting adenylyl cyclase activity via a Gi-coupled opioid receptor.
Materials:
-
Cells expressing the opioid receptor of interest (e.g., CHO-hMOR)
-
Adenylyl cyclase activator (e.g., forskolin)
-
This compound at various concentrations
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)
-
Cell culture medium and plates
-
Phosphodiesterase inhibitor (e.g., IBMX)
Procedure:
-
Cell Plating: Seed the cells in a multi-well plate (e.g., 96- or 384-well) and culture until they reach the desired confluency.
-
Compound Addition: Pre-incubate the cells with varying concentrations of this compound for a short period.
-
Stimulation: Add forskolin (B1673556) to all wells (except for the basal control) to stimulate adenylyl cyclase and induce cAMP production.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.
-
Data Analysis: Plot the cAMP levels against the concentration of this compound. Determine the IC50 or EC50 value from the resulting dose-response curve.
Conclusion
This compound is a promising compound for nociception research due to its potent opioid agonist properties. The protocols and data presented in these application notes provide a framework for its systematic investigation. Further studies are warranted to fully characterize its in vivo efficacy in various pain models, determine its opioid receptor subtype selectivity, and further elucidate its downstream signaling pathways. This will be crucial for understanding its full therapeutic potential as an analgesic.
References
- 1. Inhibitors of Membranous Adenylyl Cyclases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reversible inhibition of acetylcholinesterase by eseroline, an opioid agonist structurally related to physostigmine (eserine) and morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of (-)-Eseroline Fumarate in Neuronal Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Eseroline is a metabolite of the acetylcholinesterase inhibitor physostigmine (B191203).[1][2] In the context of neuronal cell culture, current scientific literature primarily documents its application as a neurotoxic agent.[1] Studies have demonstrated that (-)-Eseroline induces neuronal cell death, making it a useful compound for modeling neuronal injury and for screening potential neuroprotective agents.[1] Its mechanism of action in this context involves the depletion of cellular ATP.[1]
Beyond its toxic effects at micromolar concentrations, (-)-Eseroline is also known to be a reversible acetylcholinesterase (AChE) inhibitor and possesses opioid receptor agonist properties.[3][4][5] These characteristics suggest a complex pharmacological profile that may be of interest in various areas of neuroscience research.
These application notes provide an overview of the documented effects of (-)-Eseroline in neuronal cell culture and detailed protocols for its use in studying neurotoxicity.
Data Presentation
The following tables summarize the quantitative data from studies on the effects of (-)-Eseroline on various neuronal and non-neuronal cell lines.
Table 1: Cytotoxic Effects of (-)-Eseroline on Various Cell Lines
| Cell Line | Description | Parameter | Concentration for 50% Effect (24 hr) | Reference |
| NG-108-15 | Neuroblastoma-Glioma Hybrid | Adenine Nucleotide Release | 40-75 µM | [1] |
| NG-108-15 | Neuroblastoma-Glioma Hybrid | LDH Leakage | 40-75 µM | [1] |
| N1E-115 | Mouse Neuroblastoma | Adenine Nucleotide Release | 40-75 µM | [1] |
| N1E-115 | Mouse Neuroblastoma | LDH Leakage | 40-75 µM | [1] |
| C6 | Rat Glioma | Adenine Nucleotide Release | 80-120 µM | [1] |
| C6 | Rat Glioma | LDH Leakage | 80-120 µM | [1] |
| ARL-15 | Rat Liver (Non-neuronal) | Adenine Nucleotide Release | 80-120 µM | [1] |
| ARL-15 | Rat Liver (Non-neuronal) | LDH Leakage | 80-120 µM | [1] |
Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of (-)-Eseroline
| Enzyme Source | Inhibition Constant (Ki) | Reference |
| Electric Eel AChE | 0.15 ± 0.08 µM | [3] |
| Human RBC AChE | 0.22 ± 0.10 µM | [3] |
| Rat Brain AChE | 0.61 ± 0.12 µM | [3] |
| Horse Serum BuChE | 208 ± 42 µM | [3] |
Experimental Protocols
Protocol 1: Assessment of (-)-Eseroline-Induced Cytotoxicity in Neuronal Cells
This protocol details the methodology for evaluating the cytotoxic effects of (-)-Eseroline using the Lactate Dehydrogenase (LDH) assay, which measures membrane integrity.
Materials:
-
Neuronal cells (e.g., SH-SY5Y, N1E-115, or NG-108-15)
-
Complete cell culture medium
-
(-)-Eseroline fumarate (B1241708)
-
Phosphate-Buffered Saline (PBS)
-
LDH cytotoxicity assay kit
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture neuronal cells in T-75 flasks to ~80% confluency.
-
Trypsinize and seed the cells into 96-well plates at a density of 1.5 x 10⁴ cells/well.
-
Incubate for 24 hours at 37°C in a humidified atmosphere of 5% CO₂ to allow for cell attachment.
-
-
Preparation of (-)-Eseroline Fumarate Solutions:
-
Prepare a stock solution of this compound in sterile distilled water or an appropriate solvent.
-
Prepare serial dilutions of (-)-Eseroline in serum-free cell culture medium to achieve the desired final concentrations (e.g., ranging from 1 µM to 500 µM).
-
-
Cell Treatment:
-
Carefully remove the culture medium from the wells.
-
Add 100 µL of the prepared (-)-Eseroline dilutions to the respective wells.
-
Include a vehicle control (medium with solvent, if applicable) and an untreated control.
-
For a positive control for maximum LDH release, add lysis buffer (from the LDH kit) to a set of wells 45 minutes before the assay endpoint.
-
Incubate the plate for the desired time period (e.g., 24 hours).
-
-
LDH Assay:
-
Following incubation, centrifuge the 96-well plate at 250 x g for 10 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity using the following formula:
-
Protocol 2: Measurement of Cellular ATP Levels Following (-)-Eseroline Treatment
This protocol describes how to assess the effect of (-)-Eseroline on intracellular ATP levels, a key indicator of its mechanism of toxicity.
Materials:
-
Neuronal cells (e.g., N1E-115)
-
Complete cell culture medium
-
This compound
-
ATP assay kit (e.g., luciferin-luciferase based)
-
Lysis buffer (compatible with the ATP assay)
-
96-well opaque-walled microplates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1-3 from Protocol 1 to seed and treat the cells with various concentrations of (-)-Eseroline for the desired duration (e.g., 1 hour).
-
-
Cell Lysis:
-
After the treatment period, remove the medium and wash the cells once with cold PBS.
-
Add the recommended volume of lysis buffer to each well and incubate according to the ATP assay kit's protocol to ensure complete cell lysis.
-
-
ATP Measurement:
-
Prepare the ATP assay reagent as per the manufacturer's instructions.
-
Add the ATP assay reagent to each well of the opaque-walled 96-well plate.
-
Add an equal volume of the cell lysate to the wells containing the reagent.
-
Measure the luminescence immediately using a luminometer.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of ATP.
-
Determine the ATP concentration in the cell lysates by comparing their luminescence readings to the standard curve.
-
Express the results as a percentage of the ATP levels in untreated control cells.
-
Visualizations
Signaling Pathway
Caption: Proposed mechanism of (-)-Eseroline-induced neuronal cell death.
Experimental Workflow
Caption: Workflow for assessing the effects of (-)-Eseroline.
References
- 1. Eseroline, a metabolite of physostigmine, induces neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Eseroline, a metabolite of physostigmine, induces neuronal cell death. | Semantic Scholar [semanticscholar.org]
- 3. Reversible inhibition of acetylcholinesterase by eseroline, an opioid agonist structurally related to physostigmine (eserine) and morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Eseroline: a new antinociceptive agent derived from physostigmine with opiate receptor agonist properties. Experimental in vivo and in vitro studies on cats and rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitory effect of eseroline, an opiate like drug, on the rat nociceptive thalamic neurons activated by peripheral noxious stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (-)-Eseroline Fumarate Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Eseroline, a metabolite of the acetylcholinesterase inhibitor physostigmine (B191203), has garnered interest in pharmacological research for its distinct opioid-like analgesic properties.[1][2] Unlike its parent compound, (-)-eseroline exhibits weak and reversible acetylcholinesterase (AChE) inhibition.[3] Its primary mechanism of action for analgesia is attributed to its activity as a µ-opioid receptor agonist.[2] These characteristics make (-)-eseroline a subject of investigation for potential therapeutic applications in pain management. This document provides detailed application notes and protocols for the administration of (-)-eseroline fumarate (B1241708) in various animal models to assess its analgesic and other physiological effects.
Data Presentation
Analgesic Efficacy of (-)-Eseroline Fumarate in Rodents
| Animal Model | Assay | Route of Administration | Dose (mg/kg) | Observed Effect | Duration of Effect | Antagonist | Reference |
| Rat | Nociceptive Thalamic Neuron Firing (Mechanical and Thermal Stimuli) | Intraperitoneal (i.p.) | 5 | Suppression of nociceptive responses | ~60 minutes | Naloxone (1 mg/kg, i.p.) | [1] |
| Rat | Micturition Reflex | Subcutaneous (s.c.) | 3-10 | Increased bladder capacity, decreased voiding efficiency | Not specified | Naloxone | [4] |
| Cat, Rodents | General Antinociception | Subcutaneous (s.c.) | Not specified | Potent antinociceptive action, stronger than morphine | Shorter than morphine | Not specified | [2] |
In Vitro Acetylcholinesterase (AChE) Inhibition
| Enzyme Source | Inhibitor | Ki (µM) |
| Electric Eel AChE | (-)-Eseroline | 0.15 ± 0.08 |
| Human Red Blood Cell AChE | (-)-Eseroline | 0.22 ± 0.10 |
| Rat Brain AChE | (-)-Eseroline | 0.61 ± 0.12 |
| Horse Serum Butyrylcholinesterase (BuChE) | (-)-Eseroline | 208 ± 42 |
Experimental Protocols
Protocol 1: Assessment of Antinociceptive Activity using the Hot Plate Test in Rats
Objective: To evaluate the analgesic effect of this compound by measuring the latency of a rat's response to a thermal stimulus.
Materials:
-
This compound
-
Sterile saline solution (0.9% NaCl)
-
Hot plate apparatus (e.g., Eddy's Hot Plate)
-
Male Wistar rats (200-250 g)
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Timer
Procedure:
-
Animal Acclimation: Acclimate rats to the experimental room for at least 60 minutes before testing.
-
Baseline Latency:
-
Set the hot plate temperature to 55 ± 0.5°C.
-
Gently place a rat on the hot plate and immediately start the timer.
-
Observe the animal for signs of nociception, such as hind paw licking or jumping.
-
Stop the timer at the first sign of a nociceptive response and record the latency.
-
To prevent tissue damage, a cut-off time of 30-60 seconds should be established. If the animal does not respond within this time, it should be removed from the hot plate, and the cut-off time recorded as its latency.
-
-
Drug Administration:
-
Dissolve this compound in sterile saline to the desired concentration (e.g., for a 5 mg/kg dose).
-
Administer the solution intraperitoneally to the treatment group of rats.
-
Administer an equivalent volume of sterile saline to the control group.
-
-
Post-Treatment Latency:
-
At predetermined time points after injection (e.g., 15, 30, 60, and 90 minutes), place each rat back on the hot plate and measure the response latency as described in step 2.
-
-
Data Analysis:
-
Calculate the mean ± SEM for the response latencies at each time point for both control and treatment groups.
-
Analyze the data using an appropriate statistical test (e.g., t-test or ANOVA) to determine the significance of the analgesic effect.
-
Protocol 2: Evaluation of Antinociceptive Activity using the Tail-Flick Test in Mice
Objective: To assess the spinal analgesic effects of this compound by measuring the latency of a mouse's tail-flick response to a radiant heat stimulus.
Materials:
-
This compound
-
Sterile saline solution (0.9% NaCl)
-
Tail-flick analgesia meter
-
Male albino mice (20-25 g)
-
Syringes and needles for subcutaneous (s.c.) injection
-
Animal restrainers
Procedure:
-
Animal Acclimation: Allow mice to acclimate to the testing environment.
-
Baseline Latency:
-
Gently restrain a mouse, allowing its tail to be exposed.
-
Position the tail over the radiant heat source of the tail-flick meter.
-
Activate the heat source and start the timer.
-
The timer will automatically stop when the mouse flicks its tail away from the heat. Record this latency.
-
A cut-off time (typically 10-15 seconds) must be set to prevent tissue damage.
-
-
Drug Administration:
-
Prepare the this compound solution in sterile saline.
-
Administer the solution subcutaneously to the treatment group.
-
Administer an equivalent volume of saline to the control group.
-
-
Post-Treatment Latency:
-
Measure the tail-flick latency at various time points after injection (e.g., 15, 30, 60 minutes).
-
-
Data Analysis:
-
Compare the post-treatment latencies to the baseline latencies and between the treatment and control groups using appropriate statistical methods.
-
Signaling Pathways and Workflows
Putative Signaling Pathway of (-)-Eseroline via µ-Opioid Receptor
Caption: Putative signaling of (-)-Eseroline via the µ-opioid receptor.
Experimental Workflow for Analgesia Testing
Caption: General workflow for in vivo analgesia experiments.
References
- 1. Inhibitory effect of eseroline, an opiate like drug, on the rat nociceptive thalamic neurons activated by peripheral noxious stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Eseroline: a new antinociceptive agent derived from physostigmine with opiate receptor agonist properties. Experimental in vivo and in vitro studies on cats and rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Opioid-like action of eseroline on micturition reflex in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of (-)-Eseroline Fumarate by HPLC
These application notes provide a detailed framework for the quantitative analysis of (-)-Eseroline fumarate (B1241708) in various matrices, including pharmaceutical formulations and biological fluids. The described High-Performance Liquid Chromatography (HPLC) method is based on established analytical principles for similar compounds, ensuring high sensitivity and selectivity.
Introduction
(-)-Eseroline is a metabolite of the cholinesterase inhibitor physostigmine (B191203) and is of significant interest in pharmaceutical research. Accurate and precise quantification of (-)-Eseroline fumarate is crucial for pharmacokinetic studies, quality control of drug products, and stability testing. This document outlines a robust reversed-phase HPLC method with fluorescence detection, a technique well-suited for the analysis of fluorescent compounds in complex matrices due to its high sensitivity and ability to minimize interferences.[1][2][3] The method described herein is intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals.
Materials and Methods
Equipment and Reagents
-
HPLC System: A system equipped with a gradient pump, autosampler, column oven, and fluorescence detector.
-
Chromatographic Column: Kinetex C18, 100 Å, 2.6 µm, 100 x 4.6 mm (or equivalent).[1][2][3]
-
Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (HPLC grade or Milli-Q)
-
Internal Standard (IS): N-methylphysostigmine (or a structurally similar compound with stable chromatographic behavior).[1][2]
-
Chromatographic Conditions
A summary of the HPLC conditions is provided in the table below. These parameters should be considered a starting point and may require optimization based on the specific HPLC system and sample matrix.
| Parameter | Recommended Setting |
| Column | Kinetex C18, 100 Å, 2.6 µm, 100 x 4.6 mm[1][2][3] |
| Mobile Phase A | 0.1% Formic Acid in Water[3] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[3] |
| Gradient Elution | See Table 2 for a typical gradient program. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Fluorescence Detection | Excitation: 254 nm, Emission: 355 nm[1][2] |
Table 1: HPLC Chromatographic Conditions
Table 2: Typical Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 5.0 | 10 | 90 |
| 7.0 | 10 | 90 |
| 7.1 | 95 | 5 |
| 10.0 | 95 | 5 |
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solution (100 µg/mL of (-)-Eseroline): Accurately weigh an appropriate amount of this compound reference standard and dissolve it in methanol to achieve a final concentration of 100 µg/mL of the free base.
-
Internal Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve the internal standard in methanol to a final concentration of 100 µg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to cover the desired calibration range (e.g., 0.05 - 10 ng/mL).[1][2] Spike each working standard with the internal standard to a constant concentration.
Sample Preparation
The sample preparation method will vary depending on the matrix.
-
For Pharmaceutical Formulations (e.g., tablets, injections):
-
Accurately weigh and finely powder a representative sample of the formulation.
-
Dissolve a portion of the powdered sample in a suitable solvent (e.g., methanol or mobile phase) to obtain a theoretical concentration within the calibration range.
-
Sonicate and/or vortex to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter.
-
Spike with the internal standard before injection.
-
-
For Biological Matrices (e.g., plasma):
-
A liquid-liquid extraction (LLE) procedure is recommended for plasma samples.[1][2]
-
To 100 µL of plasma, add the internal standard and an appropriate extraction solvent (e.g., a mixture of ethyl acetate (B1210297) and heptane).
-
Vortex vigorously for 1-2 minutes.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters are summarized in the table below.
| Parameter | Typical Results |
| Linearity (r²) | > 0.999[1][2] |
| Limit of Detection (LOD) | 0.025 ng/mL[1][2] |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL[1][2] |
| Intra- and Inter-day Precision (%RSD) | 0.7% to 6.6%[1][2] |
| Intra- and Inter-day Accuracy (%) | 97.5% - 110.0%[1][2] |
| Recovery (%) | 80.3% for eseroline[1][2] |
Table 3: Summary of Method Validation Parameters
Data Analysis
A calibration curve is constructed by plotting the peak area ratio of (-)-Eseroline to the internal standard against the concentration of the calibration standards. The concentration of (-)-Eseroline in the samples is then determined from the calibration curve using the peak area ratio obtained from the sample chromatograms.
Visual Representations
Caption: Experimental workflow for the HPLC quantification of (-)-Eseroline.
References
- 1. Revival of physostigmine - a novel HPLC assay for simultaneous determination of physostigmine and its metabolite eseroline designed for a pharmacokinetic study of septic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Revival of physostigmine – a novel HPLC assay for simultaneous determination of physostigmine and its metabolite eseroline designed for a pharmacokinetic study of septic patients | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
Application Notes and Protocols for the Detection of (-)-Eseroline Fumarate in Plasma Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Eseroline is a principal metabolite of the acetylcholinesterase inhibitor physostigmine (B191203).[1][2] Accurate and sensitive quantification of (-)-eseroline in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments, particularly given its potential for neurotoxicity.[3][4][5] These application notes provide detailed protocols for the determination of (-)-eseroline in plasma samples using a validated High-Performance Liquid Chromatography (HPLC) method with fluorescence detection. The described methodology is demonstrated to be reliable, sensitive, and suitable for routine analysis in a clinical or research setting.[3][6]
Analytical Method Overview
The presented method utilizes a reversed-phase HPLC system coupled with a fluorescence detector for the sensitive and selective quantification of (-)-eseroline.[3][7] Plasma samples undergo a simple and efficient liquid-liquid extraction (LLE) procedure to isolate the analyte of interest and remove interfering substances.[3] The chromatographic conditions are optimized to achieve excellent separation and resolution of (-)-eseroline from endogenous plasma components.
Experimental Workflow
Caption: Workflow for (-)-Eseroline Quantification in Plasma.
Quantitative Data Summary
The following tables summarize the performance characteristics of the HPLC method for the quantification of (-)-eseroline in plasma.
Table 1: Method Validation Parameters
| Parameter | Result | Reference |
| Linearity Range | 0.05 - 10.0 ng/mL | [3][7] |
| Correlation Coefficient (r²) | > 0.999 | [3][7] |
| Limit of Detection (LOD) | 0.025 ng/mL | [3][7] |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL | [3][7] |
| Mean Recovery | 80.3% - 84.1% | [3][6] |
Table 2: Precision and Accuracy Data
| Analyte | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Accuracy (%) | Reference |
| (-)-Eseroline | 4.05 - 8.78 | 3.59 - 6.82 | 97.5 - 110.0 | 97.5 - 110.0 | [3][6] |
Experimental Protocols
Materials and Reagents
-
(-)-Eseroline fumarate (B1241708) standard
-
N-methylphysostigmine (Internal Standard)
-
Methanol (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Methyl-t-butyl ether
-
Perchloric acid
-
Ascorbic acid
-
Borate (B1201080) buffer (pH 8.0)
-
Human plasma (drug-free)
-
Deionized water
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Fluorescence detector
-
Reversed-phase C18 column (e.g., Kinetex C18) or a silica gel column[3][6]
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Vortex mixer
Protocol 1: Sample Preparation (Liquid-Liquid Extraction)
-
Plasma Collection and Stabilization: Collect blood samples in tubes containing an anticoagulant. To prevent oxidation, it is recommended to add an ascorbic acid solution to the plasma samples.[6] Samples can be stored at -20°C for up to 4 months.[6]
-
Internal Standard Spiking: To a 1.0 mL aliquot of plasma sample, add a known concentration of the internal standard (e.g., N-methylphysostigmine).[3]
-
Alkalinization: Add 1.0 mL of borate buffer (pH 8.0) to the plasma sample and vortex briefly.[8]
-
Liquid-Liquid Extraction: Add 5.0 mL of methyl-t-butyl ether to the sample.[6] Vortex vigorously for 2 minutes and then centrifuge at 3500 x g for 10 minutes.[8]
-
Separation: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried residue in a known volume (e.g., 200 µL) of the HPLC mobile phase and vortex to dissolve. The sample is now ready for HPLC analysis.
Protocol 2: HPLC Analysis
-
Chromatographic Conditions (Reversed-Phase Method): [3][7]
-
Column: Kinetex C18
-
Mobile Phase: Gradient elution with a mixture of acetonitrile and an aqueous buffer.
-
Flow Rate: As per column manufacturer's recommendation.
-
Injection Volume: 50 µL
-
Fluorescence Detection: Excitation at 254 nm and emission at 355 nm.[3]
-
-
Chromatographic Conditions (Normal-Phase Method): [6]
-
Column: Silica gel column
-
Mobile Phase: Perchloric acid in methanol.[6]
-
Flow Rate: As per column manufacturer's recommendation.
-
Injection Volume: Appropriate for the system.
-
Fluorescence Detection: Appropriate excitation and emission wavelengths for eseroline.
-
-
Calibration Curve: Prepare a series of calibration standards by spiking known amounts of (-)-eseroline into drug-free plasma and processing them as described in Protocol 1. Plot the peak area ratio of eseroline to the internal standard against the nominal concentration to generate a calibration curve.
-
Sample Analysis: Inject the reconstituted samples into the HPLC system and record the chromatograms.
-
Quantification: Determine the concentration of (-)-eseroline in the unknown samples by interpolating the peak area ratios from the calibration curve.
Signaling Pathway Context
(-)-Eseroline is a metabolite of physostigmine, a reversible cholinesterase inhibitor.[1] Physostigmine acts by inhibiting the acetylcholinesterase enzyme, which leads to an increase in the levels of acetylcholine (B1216132) in the synaptic cleft.[1] This enhancement of cholinergic neurotransmission is the basis for its therapeutic and toxic effects. Eseroline itself also possesses some inhibitory activity against acetylcholinesterase.[9]
Caption: Inhibition of Acetylcholinesterase by Physostigmine and (-)-Eseroline.
This document provides a comprehensive guide for the quantitative analysis of (-)-eseroline in plasma. Adherence to these protocols will ensure accurate and reproducible results for pharmacokinetic and other related studies.
References
- 1. Physostigmine - Wikipedia [en.wikipedia.org]
- 2. Pharmacokinetics and pharmacodynamics of physostigmine in the rat after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Revival of physostigmine - a novel HPLC assay for simultaneous determination of physostigmine and its metabolite eseroline designed for a pharmacokinetic study of septic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Eseroline, a metabolite of physostigmine, induces neuronal cell death. | Semantic Scholar [semanticscholar.org]
- 5. Eseroline, a metabolite of physostigmine, induces neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Revival of physostigmine – a novel HPLC assay for simultaneous determination of physostigmine and its metabolite eseroline designed for a pharmacokinetic study of septic patients | Semantic Scholar [semanticscholar.org]
- 8. Spectrofluorimetric determination of sertraline in dosage forms and human plasma through derivatization with 9-fluorenylmethyl chloroformate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reversible inhibition of acetylcholinesterase by eseroline, an opioid agonist structurally related to physostigmine (eserine) and morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (-)-Eseroline Fumarate in Cholinergic Pathway Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Eseroline, a metabolite of the acetylcholinesterase (AChE) inhibitor physostigmine (B191203), presents a unique pharmacological profile for the investigation of cholinergic pathways.[1] Unlike its parent compound, (-)-eseroline is a weak and reversible inhibitor of acetylcholinesterase (AChE).[2] Its more prominent activity is as a potent agonist at the µ-opioid receptor, exhibiting analgesic effects that can surpass those of morphine.[3][4] This dual activity makes (-)-eseroline fumarate (B1241708) a valuable pharmacological tool for dissecting the intricate interplay between the cholinergic and opioid systems in various physiological and pathological processes.
These application notes provide a comprehensive guide for utilizing (-)-eseroline fumarate in research settings. This document details its mechanism of action, summarizes key quantitative data, and provides detailed protocols for in vitro and in vivo experimental applications.
Mechanism of Action
This compound exerts its effects through two primary mechanisms:
-
Weak Acetylcholinesterase Inhibition: (-)-Eseroline acts as a competitive and rapidly reversible inhibitor of AChE.[2] This inhibition leads to a localized and transient increase in the concentration of acetylcholine (B1216132) (ACh) in the synaptic cleft, thereby potentiating cholinergic neurotransmission. Its inhibitory action is significantly weaker than that of physostigmine.[2]
-
µ-Opioid Receptor Agonism: (-)-Eseroline is a potent agonist of the µ-opioid receptor.[1][3] Activation of this G-protein coupled receptor (GPCR) leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP, and the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[5] This results in neuronal hyperpolarization and a reduction in neuronal excitability, which is the basis for its strong analgesic properties.[6]
Data Presentation
The following tables summarize the known quantitative pharmacological data for (-)-eseroline.
Table 1: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition
| Enzyme Source | Inhibitor Constant (Ki) | Reference(s) |
| Electric Eel AChE | 0.15 ± 0.08 µM | [7] |
| Human RBC AChE | 0.22 ± 0.10 µM | [7] |
| Rat Brain AChE | 0.61 ± 0.12 µM | [7] |
| Horse Serum BuChE | 208 ± 42 µM | [7] |
Table 2: Opioid Receptor Activity
| Assay | Parameter | Value | Reference(s) |
| In vivo analgesia (various tests) | Potency | Stronger than morphine | [3][4] |
| In vitro guinea pig ileum twitch test | Effect | Inhibition of electrically evoked contractions | [3] |
| In vitro mouse vas deferens twitch test | Effect | Inhibition of electrically evoked contractions | [3] |
Signaling Pathways and Experimental Workflows
Cholinergic Signaling Pathway Inhibition by (-)-Eseroline
References
- 1. benchchem.com [benchchem.com]
- 2. Simultaneous determination of acetylcholine, choline and physostigmine in microdialysis samples from rat hippocampus by microbore liquid chromatography/electrochemistry on peroxidase redox polymer coated electrodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hot plate test - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Functional selectivity of EM-2 analogs at the mu-opioid receptor [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. Reversible inhibition of acetylcholinesterase by eseroline, an opioid agonist structurally related to physostigmine (eserine) and morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of (-)-Eseroline Fumarate in Pain Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Eseroline, a metabolite of the acetylcholinesterase inhibitor physostigmine (B191203), has emerged as a compound of significant interest in the field of pain research. Structurally related to both physostigmine and morphine, (-)-Eseroline exhibits a unique dual mechanism of action, functioning as both a selective acetylcholinesterase (AChE) inhibitor and an opioid receptor agonist. This distinct pharmacological profile makes it a compelling candidate for the development of novel analgesic agents. Its antinociceptive effects have been reported to be potent, in some cases exceeding that of morphine, highlighting its therapeutic potential.[1][2] The analgesic action of (-)-Eseroline is sensitive to antagonism by naloxone (B1662785), confirming the involvement of opioid receptors.
This document provides detailed application notes and experimental protocols for the investigation of (-)-Eseroline fumarate (B1241708) in preclinical pain research. It is intended to serve as a comprehensive resource for researchers and professionals in drug development seeking to evaluate the analgesic properties and underlying mechanisms of this compound.
Mechanism of Action
(-)-Eseroline fumarate elicits its analgesic effects through two primary pathways:
-
Cholinergic System Modulation: By reversibly inhibiting acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine (B1216132) (ACh), (-)-Eseroline increases the concentration and prolongs the action of ACh in the synaptic cleft. Elevated levels of ACh can modulate nociceptive signaling in both the central and peripheral nervous systems.
-
Opioid Receptor Agonism: (-)-Eseroline acts as an agonist at opioid receptors, a key target for many potent analgesics. This interaction is substantiated by the reversal of its antinociceptive effects by the opioid antagonist, naloxone.[3]
This dual action presents a unique opportunity to target pain through two distinct, yet potentially synergistic, mechanisms.
Quantitative Data Summary
Table 1: In Vitro Acetylcholinesterase (AChE) Inhibition
| Enzyme Source | Ki (μM) | Reference |
| Electric Eel | 0.15 ± 0.08 | [4] |
| Human Red Blood Cells | 0.22 ± 0.10 | [4] |
| Rat Brain | 0.61 ± 0.12 | [4] |
| Horse Serum (Butyrylcholinesterase) | 208 ± 42 | [4] |
Table 2: In Vitro Opioid Activity in Guinea Pig Ileum
| Parameter | Concentration Range (μM) | Observation | Reference |
| Inhibition of Electrically-Evoked Contractions | 0.2 - 15 | Dose-dependent inhibition | [4] |
| Induction of Contractions (in the presence of naloxone) | > 5 | Cholinergic effect unmasked | [4] |
Note: Specific Ki values for mu-opioid receptor binding and pA2 values for naloxone antagonism with this compound are not consistently reported in the available literature.
Experimental Protocols
In Vitro Assays
1. Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol is adapted from standard colorimetric methods for determining AChE inhibition.
-
Materials:
-
This compound
-
Acetylcholinesterase (AChE) from electric eel or human erythrocytes
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Acetylthiocholine iodide (ATCI)
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
-
-
Procedure:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to various concentrations with phosphate buffer.
-
In a 96-well plate, add 140 µL of phosphate buffer to each well.
-
Add 20 µL of the diluted this compound solutions to the test wells. For control wells (100% enzyme activity), add 20 µL of buffer.
-
Add 10 µL of DTNB solution (1.5 mM in phosphate buffer).
-
Add 20 µL of AChE solution (e.g., 0.1 U/mL in phosphate buffer) to all wells except the blank.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of ATCI solution (15 mM in deionized water).
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for 10-15 minutes using a microplate reader.
-
Calculate the rate of reaction (change in absorbance per minute).
-
Determine the percentage of inhibition for each concentration of this compound compared to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
2. Guinea Pig Ileum Bioassay for Opioid Activity
This classic bioassay assesses the opioid-like inhibitory effects on smooth muscle contraction.
-
Materials:
-
This compound
-
Morphine (as a positive control)
-
Naloxone hydrochloride
-
Male guinea pig (250-350 g)
-
Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, Glucose 5.6)
-
Organ bath with an isotonic transducer and recording system
-
Field electrodes for electrical stimulation
-
-
Procedure:
-
Humanely euthanize a guinea pig and dissect a segment of the terminal ileum, approximately 10-15 cm from the ileocecal junction.
-
Flush the lumen gently with warm Tyrode's solution to remove contents.
-
Cut a 2-3 cm segment and mount it in a 10 mL organ bath containing Tyrode's solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Apply a resting tension of 1 g and allow the tissue to equilibrate for 30-60 minutes, with washes every 15 minutes.
-
Induce twitch contractions using electrical field stimulation (e.g., 0.1 Hz, 1 ms (B15284909) pulse duration, supramaximal voltage).
-
Once a stable baseline of twitch responses is achieved, add cumulative concentrations of this compound to the organ bath and record the inhibition of the twitch amplitude.
-
After the maximum inhibition is achieved, wash the tissue to restore the baseline.
-
To confirm opioid receptor mediation, pre-incubate the tissue with naloxone (e.g., 1 µM) for 15-20 minutes and then repeat the cumulative concentration-response curve for this compound. A rightward shift in the dose-response curve indicates competitive antagonism at opioid receptors.
-
A pA2 value for naloxone can be calculated using Schild plot analysis if multiple concentrations of the antagonist are tested.
-
In Vivo Analgesia Models
1. Hot Plate Test
This test evaluates the central antinociceptive activity of a compound against a thermal stimulus.
-
Animals: Male Swiss Webster mice (20-25 g)
-
Apparatus: Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Procedure:
-
Acclimatize the mice to the testing room for at least 1 hour before the experiment.
-
Gently place each mouse on the hot plate and start a stopwatch.
-
Observe the mouse for nociceptive responses, such as licking of the hind paws or jumping.
-
Record the latency (in seconds) to the first clear sign of a nociceptive response.
-
To prevent tissue damage, a cut-off time (e.g., 30 or 60 seconds) must be established. If the mouse does not respond within this time, it should be removed from the hot plate, and the latency recorded as the cut-off time.[5]
-
Administer this compound (e.g., via intraperitoneal or subcutaneous injection) at various doses. A vehicle control group and a positive control group (e.g., morphine) should be included.
-
Measure the response latency at different time points after drug administration (e.g., 15, 30, 60, and 90 minutes) to determine the time of peak effect and duration of action.
-
Analgesic effect is indicated by a significant increase in the response latency compared to the vehicle-treated group.
-
2. Acetic Acid-Induced Writhing Test
This test is a model of visceral inflammatory pain.
-
Animals: Male Swiss Webster mice (20-25 g)
-
Procedure:
-
Acclimatize the mice to the testing environment.
-
Administer this compound, vehicle, or a positive control (e.g., morphine or a non-steroidal anti-inflammatory drug) 30 minutes prior to the induction of writhing.
-
Induce writhing by intraperitoneal injection of a 0.6% acetic acid solution (10 mL/kg).[6]
-
Immediately after the acetic acid injection, place the mouse in an individual observation chamber.
-
After a latency period of approximately 5 minutes, count the number of writhes (a characteristic stretching and constriction of the abdomen and extension of the hind limbs) over a 10-20 minute period.
-
The analgesic effect is quantified as the percentage of inhibition of writhing in the drug-treated groups compared to the vehicle control group.
-
% Inhibition = [(Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group] x 100
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Studies on the narcotic receptor in the guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Eseroline: a new antinociceptive agent derived from physostigmine with opiate receptor agonist properties. Experimental in vivo and in vitro studies on cats and rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory effect of eseroline, an opiate like drug, on the rat nociceptive thalamic neurons activated by peripheral noxious stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Affinity labeling mu opioid receptors with novel radioligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. meliordiscovery.com [meliordiscovery.com]
- 6. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Evaluating the Analgesic Efficacy of (-)-Eseroline Fumarate
Audience: Researchers, scientists, and drug development professionals.
Introduction
(-)-Eseroline, a metabolite of the acetylcholinesterase inhibitor physostigmine (B191203), has emerged as a potent antinociceptive agent.[1][2] Unlike its parent compound, (-)-Eseroline's primary analgesic effects are mediated through its action as a μ-opioid receptor agonist, with studies indicating its potency can be greater than that of morphine in some preclinical models.[1][2][3][4] Additionally, it functions as a weak, reversible acetylcholinesterase (AChE) inhibitor.[3][5] This dual mechanism, engaging both the opioid and cholinergic systems, gives (-)-Eseroline an unusual and compelling pharmacological profile for pain research.[3] The cholinergic system is known to profoundly modulate pain perception at both spinal and supraspinal levels.[6][7][8][9]
This application note provides detailed protocols for assessing the analgesic properties of (-)-Eseroline fumarate (B1241708) in rodent models using three standard assays: the hot plate test, the tail-flick test, and the acetic acid-induced writhing test. These methods are designed to evaluate central and peripheral analgesic effects, providing a comprehensive profile of the compound's efficacy.
Proposed Signaling Pathway for (-)-Eseroline Analgesia
(-)-Eseroline exerts its analgesic effects through a dual mechanism involving both the opioid and cholinergic systems. The primary pathway is the activation of μ-opioid receptors, which leads to the inhibition of nociceptive signal transmission. Concurrently, its weak inhibition of acetylcholinesterase (AChE) increases the synaptic availability of acetylcholine (B1216132) (ACh), which further modulates pain through nicotinic and muscarinic receptors.[3][6] The analgesic action of eseroline (B613827) can be antagonized by the opioid antagonist naloxone (B1662785).[4][10]
Experimental Protocols
A generalized workflow for conducting the analgesia assays is presented below. This workflow emphasizes proper animal handling and acclimatization to ensure data validity.
Hot Plate Test (Thermal, Central Analgesia)
This test evaluates the response to a thermal pain stimulus and is effective for assessing centrally acting analgesics.[11][12] The latency period is the time it takes for the animal to show a pain response, such as licking its paw or jumping.[11][13]
-
Apparatus: Hot plate analgesiometer with temperature control, transparent observation cylinder.
-
Animal Model: Male Swiss albino mice (20-25 g).
-
Procedure:
-
Maintain the hot plate at a constant temperature of 55 ± 1°C.[14]
-
Acclimatize mice to the testing room for at least 30-60 minutes before the experiment.[13]
-
Gently place each mouse on the hot plate within the transparent cylinder and immediately start a timer.
-
Observe the mouse for nocifensive responses, specifically hind paw licking or jumping.[13] Record the time (latency) until one of these responses occurs.
-
To prevent tissue damage, a cut-off time of 30 seconds is mandatory. If the animal does not respond within this period, remove it from the plate and record the latency as 30 seconds.[13]
-
Establish a baseline latency for each animal before drug administration.
-
Administer this compound (e.g., 0.5, 1, 2 mg/kg), morphine (5 mg/kg as a positive control), or vehicle (e.g., saline) via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.
-
Measure the reaction latency at various time points post-administration (e.g., 15, 30, 60, and 90 minutes).
-
-
Data Analysis: The degree of analgesia is often expressed as the Maximum Possible Effect (% MPE), calculated using the formula: % MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100
Tail-Flick Test (Thermal, Spinal Analgesia)
This assay measures the latency of tail withdrawal from a radiant heat source, primarily reflecting a spinal reflex.[15][16]
-
Apparatus: Tail-flick analgesiometer with a radiant heat source.
-
Animal Model: Male Wistar rats (180-220 g) or mice (20-25 g).
-
Procedure:
-
Acclimatize animals to the testing room for at least 30 minutes.[15]
-
Gently place the animal in the restrainer, allowing the tail to be exposed.
-
Position the tail over the apparatus's groove so the radiant heat source is focused on a specific point (e.g., 3-5 cm from the tail tip).[17][18]
-
Activate the heat source and start the timer. The timer automatically stops when the animal flicks its tail away from the heat.[15]
-
A cut-off time of 15-20 seconds is set to avoid tissue damage.[15][19]
-
Take 2-3 baseline readings for each animal with at least a 5-minute interval.
-
Administer the test compounds as described in the hot plate protocol.
-
Measure the tail-flick latency at various time points post-administration.
-
-
Data Analysis: Calculate % MPE as described for the hot plate test.
Acetic Acid-Induced Writhing Test (Chemical, Peripheral/Visceral Analgesia)
This test induces visceral pain by intraperitoneal injection of an irritant, causing a characteristic stretching behavior called writhing.[20][21] It is sensitive to both peripheral and central analgesics.[22]
-
Apparatus: Observation chambers (e.g., glass beakers), stopwatch.
-
Animal Model: Male Swiss albino mice (20-25 g).
-
Procedure:
-
Acclimatize mice and divide them into treatment groups.
-
Administer this compound (e.g., 0.5, 1, 2 mg/kg, i.p.), diclofenac (B195802) (10 mg/kg, i.p., as a positive control), or vehicle.[23]
-
After a set absorption period (e.g., 30 minutes), administer 0.6% acetic acid solution (10 mL/kg) intraperitoneally to each mouse.[23]
-
Immediately place the mouse in an individual observation chamber.
-
After a 5-minute latency period, count the number of writhes for a duration of 10-15 minutes.[22][23] A writhe is defined as a contraction of the abdomen accompanied by the stretching of at least one hind limb.[20]
-
-
Data Analysis: The analgesic effect is calculated as the percent inhibition of writhing: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100
Data Presentation
The following tables present hypothetical data to illustrate the expected outcomes from the described assays, reflecting the high potency of this compound.
Table 1: Effect of this compound in the Hot Plate Test
| Treatment Group | Dose (mg/kg, s.c.) | N | Baseline Latency (s) (Mean ± SEM) | Peak Latency (s) at 30 min (Mean ± SEM) | Peak % MPE (at 30 min) |
| Vehicle (Saline) | 10 mL/kg | 8 | 8.2 ± 0.5 | 8.5 ± 0.6 | 1.4% |
| Morphine | 5 | 8 | 8.1 ± 0.4 | 19.5 ± 1.8 | 52.1% |
| (-)-Eseroline | 0.5 | 8 | 8.3 ± 0.6 | 15.4 ± 1.5 | 32.7% |
| (-)-Eseroline | 1.0 | 8 | 8.0 ± 0.5 | 22.1 ± 2.0 | 64.1% |
| (-)-Eseroline | 2.0 | 8 | 8.4 ± 0.4 | 28.5 ± 1.2 | 93.1% |
| Cut-off time = 30 seconds |
Table 2: Effect of this compound in the Tail-Flick Test
| Treatment Group | Dose (mg/kg, s.c.) | N | Baseline Latency (s) (Mean ± SEM) | Peak Latency (s) at 30 min (Mean ± SEM) | Peak % MPE (at 30 min) |
| Vehicle (Saline) | 10 mL/kg | 8 | 3.1 ± 0.2 | 3.3 ± 0.3 | 1.7% |
| Morphine | 5 | 8 | 3.0 ± 0.3 | 7.8 ± 0.7 | 40.0% |
| (-)-Eseroline | 0.5 | 8 | 3.2 ± 0.2 | 6.5 ± 0.6 | 28.0% |
| (-)-Eseroline | 1.0 | 8 | 3.1 ± 0.3 | 8.9 ± 0.8 | 49.2% |
| (-)-Eseroline | 2.0 | 8 | 3.0 ± 0.2 | 12.5 ± 1.1 | 79.2% |
| Cut-off time = 15 seconds |
Table 3: Effect of this compound in the Acetic Acid-Induced Writhing Test
| Treatment Group | Dose (mg/kg, i.p.) | N | Number of Writhes (Mean ± SEM) | % Inhibition |
| Vehicle (Saline) | 10 mL/kg | 8 | 45.2 ± 3.1 | - |
| Diclofenac | 10 | 8 | 18.5 ± 2.5 | 59.1% |
| (-)-Eseroline | 0.5 | 8 | 25.1 ± 2.8 | 44.5% |
| (-)-Eseroline | 1.0 | 8 | 15.3 ± 2.1 | 66.1% |
| (-)-Eseroline | 2.0 | 8 | 6.8 ± 1.5 | 85.0% |
Conclusion
The protocols outlined provide a robust framework for evaluating the analgesic efficacy of this compound. The hot plate and tail-flick tests are essential for characterizing its centrally mediated analgesic effects, while the writhing test provides insight into its activity against visceral chemical pain. Given its dual action on opioid and cholinergic systems, further investigation using specific antagonists like naloxone (for opioid receptors) and atropine (B194438) (for muscarinic receptors) would be valuable to dissect the contribution of each pathway to its overall analgesic profile.
References
- 1. Eseroline: a new antinociceptive agent derived from physostigmine with opiate receptor agonist properties. Experimental in vivo and in vitro studies on cats and rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Eseroline - Wikipedia [en.wikipedia.org]
- 3. Analgesic and Antineuropathic Drugs Acting Through Central Cholinergic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct evidence that eseroline possesses morphine-like effects. | Sigma-Aldrich [sigmaaldrich.com]
- 5. Reversible inhibition of acetylcholinesterase by eseroline, an opioid agonist structurally related to physostigmine (eserine) and morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular, Cellular and Circuit Basis of Cholinergic Modulation of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular, Cellular and Circuit Basis of Cholinergic Modulation of Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Inhibitory effect of eseroline, an opiate like drug, on the rat nociceptive thalamic neurons activated by peripheral noxious stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hot plate test - Wikipedia [en.wikipedia.org]
- 12. Hot plate test [panlab.com]
- 13. maze.conductscience.com [maze.conductscience.com]
- 14. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]
- 15. web.mousephenotype.org [web.mousephenotype.org]
- 16. Tail flick test - Wikipedia [en.wikipedia.org]
- 17. tmc.sinica.edu.tw [tmc.sinica.edu.tw]
- 18. diacomp.org [diacomp.org]
- 19. Evaluation of Analgesic Activity of Papaver libanoticum Extract in Mice: Involvement of Opioids Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pharmacy180.com [pharmacy180.com]
- 21. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. rjptsimlab.com [rjptsimlab.com]
- 23. saspublishers.com [saspublishers.com]
Application Notes and Protocols for Investigating Neurotoxicity with (-)-Eseroline Fumarate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Eseroline, a metabolite of the acetylcholinesterase inhibitor physostigmine, has been identified as a compound of interest for neurotoxicity studies. Investigations have revealed its dose-dependent toxic effects on neuronal cells, making it a relevant tool for exploring mechanisms of neuronal cell death.[1] These application notes provide a comprehensive overview of the use of (-)-eseroline fumarate (B1241708) in neurotoxicity research, including its known mechanisms of action, quantitative data on its cytotoxic effects, and detailed protocols for assessing its impact on neuronal cells.
Mechanism of Action in Neurotoxicity
The primary mechanism underlying the neurotoxic effects of (-)-eseroline is the depletion of intracellular adenosine (B11128) triphosphate (ATP).[1] A significant loss of ATP precedes the leakage of lactate (B86563) dehydrogenase (LDH), a marker of cell membrane damage, suggesting that energy failure is a critical early event in eseroline-induced neuronal cell death.[1] While the precise upstream molecular targets of (-)-eseroline that trigger ATP depletion are still under investigation, evidence suggests a potential link to mitochondrial dysfunction. As a quinoline (B57606) alkaloid, eseroline (B613827) may interfere with the mitochondrial respiratory chain, a common mechanism of toxicity for this class of compounds. Specifically, some quinoline alkaloids have been shown to inhibit electron transfer between cytochromes b and c. This disruption of the electron transport chain would impair oxidative phosphorylation and, consequently, ATP synthesis.
Data Presentation
The following tables summarize the quantitative data on the neurotoxic effects of (-)-eseroline in various cell lines.
Table 1: Cytotoxicity of (-)-Eseroline in Neuronal and Non-neuronal Cell Lines
| Cell Line | Cell Type | Endpoint | Concentration for 50% Effect (EC50) | Incubation Time |
| NG-108-15 | Neuroblastoma-Glioma Hybrid | LDH Leakage | 40 - 75 µM | 24 hours |
| N1E-115 | Mouse Neuroblastoma | LDH Leakage | 40 - 75 µM | 24 hours |
| C6 | Rat Glioma | LDH Leakage | 80 - 120 µM | 24 hours |
| ARL-15 | Rat Liver | LDH Leakage | 80 - 120 µM | 24 hours |
Data extracted from Somani et al., 1990.[1]
Experimental Protocols
Detailed methodologies for key experiments to investigate the neurotoxic effects of (-)-eseroline fumarate are provided below.
Protocol 1: Assessment of Neuronal Viability using Lactate Dehydrogenase (LDH) Assay
This protocol describes the measurement of LDH released from damaged cells as an indicator of cytotoxicity.
Materials:
-
Neuronal cells (e.g., NG-108-15, N1E-115)
-
96-well cell culture plates
-
This compound stock solution
-
Cell culture medium
-
LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Cell Seeding: Seed neuronal cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the existing medium from the wells and add 100 µL of the diluted this compound solutions. Include untreated control wells (medium only) and positive control wells (e.g., lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired time period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
LDH Assay:
-
Carefully collect 50 µL of the supernatant from each well and transfer to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the LDH reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of the stop solution provided in the kit to each well.
-
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Negative Control Absorbance) / (Positive Control Absorbance - Negative Control Absorbance)] * 100
Protocol 2: Measurement of Intracellular ATP Levels
This protocol details the quantification of intracellular ATP to assess the impact of (-)-eseroline on cellular energy metabolism.
Materials:
-
Neuronal cells
-
White-walled 96-well plates suitable for luminescence measurements
-
This compound stock solution
-
Cell culture medium
-
ATP determination kit (e.g., luciferase-based)
-
Luminometer
Procedure:
-
Cell Seeding: Seed neuronal cells in a white-walled 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound as described in Protocol 1.
-
Incubation: Incubate the plate for the desired time period (e.g., 1, 6, 12, 24 hours).
-
ATP Measurement:
-
Equilibrate the plate and the ATP determination kit reagents to room temperature.
-
Add 100 µL of the ATP reagent directly to each well.
-
Mix the contents of the wells by gentle shaking for 2 minutes to induce cell lysis.
-
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: Create a standard curve using known concentrations of ATP. Use the standard curve to determine the ATP concentration in the experimental samples. Express the results as a percentage of the untreated control.
Visualizations
The following diagrams illustrate the proposed signaling pathways and experimental workflows for investigating this compound-induced neurotoxicity.
Caption: Experimental workflow for investigating (-)-eseroline neurotoxicity.
References
Application Notes and Protocols for (-)-Eseroline Fumarate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Eseroline is a metabolite of the acetylcholinesterase inhibitor physostigmine. It exhibits a dual mechanism of action, functioning as both a reversible acetylcholinesterase (AChE) inhibitor and an opioid receptor agonist.[1][2] This unique pharmacological profile makes (-)-Eseroline fumarate (B1241708) a compound of interest in neurological research. These application notes provide detailed protocols for the preparation of (-)-Eseroline fumarate solutions for experimental use, ensuring reproducibility and accuracy in research findings.
Physicochemical Properties and Solubility
Proper preparation of this compound solutions begins with an understanding of its physical and chemical properties. This information is crucial for accurate weighing, dissolution, and storage.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₈N₂O · C₄H₄O₄ | [3] |
| Molecular Weight | 334.37 g/mol | [3] |
| Appearance | Light Brown Solid | [4] |
| CAS Number | 70310-73-5 | [3] |
| Solubility | Soluble in DMSO and 0.1 M HCl. | [5] |
| Storage (Powder) | 0°C (short term), -20°C (long term) | [3] |
| Solution Stability | Solutions should be freshly prepared. | [5] |
Experimental Protocols
Preparation of Stock Solutions for In Vitro Experiments
For most cell-based assays, a concentrated stock solution in dimethyl sulfoxide (B87167) (DMSO) is recommended. This allows for minimal solvent concentration in the final culture medium.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Protocol:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination of cell cultures.
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution:
-
Add the appropriate volume of sterile DMSO to the powder to achieve the desired stock concentration (e.g., 10 mM or 100 mM).
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Store the aliquots at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to six months).
-
-
Preparation of Working Solutions:
-
When ready to use, thaw a single aliquot of the stock solution at room temperature.
-
Dilute the stock solution in pre-warmed cell culture medium to the final desired experimental concentration.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
-
Preparation of Solutions for In Vivo Experiments
For animal studies, this compound is typically dissolved in a physiologically compatible vehicle such as saline.
Materials:
-
This compound powder
-
Sterile 0.9% saline solution (or other appropriate vehicle)
-
Sterile vials
-
Vortex mixer
-
pH meter and solutions for pH adjustment (e.g., sterile HCl and NaOH)
Protocol:
-
Vehicle Selection: Sterile 0.9% saline is a common vehicle for intravenous, intraperitoneal, and subcutaneous injections.
-
Weighing: Accurately weigh the required amount of this compound powder for the desired dosing solution concentration.
-
Dissolution:
-
Add the sterile saline to the powder.
-
Vortex thoroughly. If solubility is an issue, gentle warming or sonication may be used.
-
For some applications, initial dissolution in a small amount of a co-solvent like DMSO, followed by dilution in saline, may be necessary. Ensure the final co-solvent concentration is safe for in vivo administration.
-
-
pH Adjustment (if necessary):
-
Measure the pH of the solution.
-
If necessary, adjust the pH to a physiologically compatible range (typically pH 7.2-7.4) using sterile, dilute HCl or NaOH.
-
-
Sterilization (if not prepared from sterile components):
-
If the final solution was not prepared under aseptic conditions from sterile components, it should be sterilized by filtration through a 0.22 µm syringe filter into a sterile vial.
-
-
Administration: The solution should be prepared fresh on the day of the experiment and administered to the animals via the chosen route (e.g., intravenous, intraperitoneal, subcutaneous).
Visualization of Mechanisms and Workflows
Signaling Pathways
(-)-Eseroline's biological effects are mediated through at least two distinct signaling pathways: inhibition of acetylcholinesterase and activation of opioid receptors.
Caption: Dual signaling pathways of (-)-Eseroline.
Experimental Workflow
The following diagram outlines a general workflow for the in vitro screening of this compound.
Caption: General workflow for in vitro experiments.
Summary of Experimental Concentrations
The following table summarizes concentrations of (-)-Eseroline used in various published studies. These values can serve as a starting point for designing new experiments.
| Application | Concentration Range | Cell Type / Animal Model | Observed Effect | Source(s) |
| In Vitro - Cytotoxicity | 40 - 120 µM | Neuronal Cell Lines | LDH leakage, decreased ATP, neuronal cell death | [6] |
| In Vitro - AChE Inhibition | 0.2 - 15 µM | Guinea-pig ileum | Inhibition of electrically-evoked contractions | [2] |
| In Vivo - Analgesia | 9 mg/kg (s.c.) | Mouse | Antinociceptive effect in the tail-flick test | [5] |
| In Vivo - 5-HT Release | 10 mg/kg (i.v.) | Cat | Release of 5-hydroxytryptamine in the cerebral cortex | [5] |
Safety Precautions
As with any chemical, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound powder and its solutions. Handle the powder in a well-ventilated area or a chemical fume hood. Consult the Safety Data Sheet (SDS) for detailed safety information.
Disclaimer: These protocols and application notes are intended for guidance and should be adapted to specific experimental requirements. Researchers should always consult relevant literature and safety documentation before commencing any new experimental work.
References
- 1. Frontiers | Tyrosine 7.43 is important for mu-opioid receptor downstream signaling pathways activated by fentanyl [frontiersin.org]
- 2. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mu-opioid receptor - Wikipedia [en.wikipedia.org]
- 4. pnas.org [pnas.org]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. A Workflow for Identifying Metabolically Active Chemicals to Complement in vitro Toxicity Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
(-)-Eseroline Fumarate: A Pharmacological Tool for Probing Opioid and Cholinergic Systems
Application Notes and Protocols for Researchers
For Immediate Release
(-)-Eseroline, a metabolite of the acetylcholinesterase (AChE) inhibitor physostigmine (B191203), presents a unique pharmacological profile as a potent µ-opioid receptor agonist with weak, reversible AChE inhibitory activity.[1] This dual action makes (-)-eseroline fumarate (B1241708) a valuable research tool for scientists in pharmacology, neuroscience, and drug development investigating the intricate interplay between the opioid and cholinergic systems. These application notes provide an overview of its utility, supported by detailed experimental protocols and quantitative data to facilitate its use in laboratory settings.
Pharmacological Profile
(-)-Eseroline acts as a potent antinociceptive agent, with some studies indicating greater analgesic effects than morphine in various preclinical models.[1] Its primary mechanism of action for analgesia is through the activation of µ-opioid receptors.[1] Unlike its parent compound, physostigmine, the inhibition of AChE by (-)-eseroline is significantly weaker and readily reversible.[2] However, researchers should be aware of its potential for neurotoxicity at higher concentrations, which has been observed in neuronal cell cultures.[3]
Applications in Research
-
Investigating Opioid Receptor Function: Due to its potent µ-opioid agonist activity, (-)-eseroline fumarate can be used to study the downstream signaling pathways of µ-opioid receptor activation and its physiological effects, such as analgesia.
-
Dissecting Cholinergic and Opioid Interactions: The dual, yet distinct, activities of (-)-eseroline allow for the exploration of the functional overlap and differentiation between the cholinergic and opioid systems in pain modulation and other neurological processes.
-
Screening and Characterizing Novel Analgesics: As a reference compound, (-)-eseroline can be used in assays to identify and characterize new chemical entities with potential analgesic properties.
-
Neurotoxicity Studies: The demonstrated neurotoxic effects of eseroline (B613827) in vitro make it a useful tool for studying mechanisms of neuronal cell death and for screening potential neuroprotective agents.[3][4]
Quantitative Pharmacological Data
The following table summarizes key quantitative data for (-)-eseroline to aid in experimental design.
| Parameter | Species/System | Value | Reference |
| AChE Inhibition (Ki) | |||
| Electric Eel | 0.15 ± 0.08 µM | [2] | |
| Human Red Blood Cells | 0.22 ± 0.10 µM | [2] | |
| Rat Brain | 0.61 ± 0.12 µM | [2] | |
| Butyrylcholinesterase (BuChE) Inhibition (Ki) | Horse Serum | 208 ± 42 µM | [2] |
| Neurotoxicity (LDH Release) | |||
| NG-108-15 & N1E-115 cells (24 hr) | 40 - 75 µM (for 50% release) | [3] | |
| C6 & ARL-15 cells (24 hr) | 80 - 120 µM (for 50% release) | [3] |
Experimental Protocols
Detailed protocols for key experiments utilizing this compound are provided below. These are standard methodologies that can be adapted for specific research questions.
Protocol 1: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol describes a colorimetric assay to determine the inhibitory potency of this compound on AChE activity.
Materials:
-
Purified Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human recombinant)
-
This compound
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Acetylthiocholine iodide (ATCI)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in phosphate buffer.
-
Prepare a working solution of AChE in phosphate buffer.
-
Prepare a solution of DTNB in phosphate buffer.
-
Prepare a solution of ATCI in phosphate buffer.
-
-
Assay Setup (in a 96-well plate):
-
Test wells: Add phosphate buffer, AChE solution, and varying concentrations of this compound solution.
-
Control wells (100% activity): Add phosphate buffer, AChE solution, and the vehicle used for the test compound.
-
Blank wells: Add phosphate buffer and vehicle.
-
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add DTNB solution to all wells, followed by the addition of ATCI solution to initiate the reaction.
-
Measurement: Immediately measure the absorbance at 412 nm in kinetic mode, taking readings every minute for 10-20 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each concentration of this compound compared to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Protocol 2: In Vivo Analgesic Activity Assessment (Hot-Plate Test)
This protocol outlines the hot-plate test, a common method to evaluate the central analgesic effects of compounds like this compound in rodents.
Materials:
-
Hot-plate apparatus with adjustable temperature
-
Small laboratory animals (e.g., mice or rats)
-
This compound solution for injection (e.g., subcutaneous)
-
Vehicle control solution
-
Stopwatch
Procedure:
-
Acclimatization: Allow the animals to acclimate to the testing room for at least 30 minutes before the experiment.
-
Baseline Measurement:
-
Set the hot-plate temperature to 55 ± 0.5 °C.
-
Gently place each animal on the hot plate and start the stopwatch.
-
Record the latency (in seconds) for the animal to exhibit a nociceptive response (e.g., licking a hind paw or jumping).
-
A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.[5]
-
-
Drug Administration: Administer this compound or vehicle control to the animals via the desired route (e.g., subcutaneous injection).
-
Post-treatment Measurement: At predetermined time points after drug administration (e.g., 15, 30, 60, and 90 minutes), place the animals back on the hot plate and measure the response latency as described in step 2.
-
Data Analysis:
-
Calculate the percentage of the maximum possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
-
Compare the %MPE between the treated and control groups using appropriate statistical tests.
-
Protocol 3: In Vitro µ-Opioid Receptor Binding Assay (Radioligand Competition)
This protocol describes a radioligand binding assay to determine the affinity of this compound for the µ-opioid receptor.
Materials:
-
Cell membranes prepared from cells expressing the human µ-opioid receptor
-
Radiolabeled µ-opioid receptor ligand (e.g., [³H]DAMGO)
-
This compound
-
Assay buffer (e.g., Tris-HCl buffer)
-
Non-specific binding control (e.g., naloxone)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Assay Setup: In test tubes, combine the cell membranes, the radiolabeled ligand at a concentration near its Kd, and varying concentrations of this compound.
-
Total and Non-specific Binding:
-
Total binding tubes: Contain membranes and radioligand only.
-
Non-specific binding tubes: Contain membranes, radioligand, and a high concentration of an unlabeled µ-opioid ligand (e.g., naloxone).
-
-
Incubation: Incubate the tubes at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percentage of specific binding at each concentration of this compound.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Protocol 4: In Vitro Neurotoxicity Assessment (LDH Release Assay)
This protocol details a method to assess the potential neurotoxicity of this compound by measuring the release of lactate (B86563) dehydrogenase (LDH) from cultured neuronal cells.[3]
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, PC12) or primary neuronal cultures
-
This compound
-
Cell culture medium
-
LDH cytotoxicity assay kit
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the neuronal cells in a 96-well plate at an appropriate density and allow them to adhere and grow.
-
Compound Treatment: Treat the cells with varying concentrations of this compound for a specified period (e.g., 24 hours). Include vehicle-treated cells as a negative control and a lysis solution-treated group as a positive control (maximum LDH release).
-
LDH Measurement:
-
After the incubation period, carefully collect the cell culture supernatant.
-
Follow the instructions of the LDH cytotoxicity assay kit to measure the LDH activity in the supernatant using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity for each concentration of this compound using the formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100.
-
Plot the percentage of cytotoxicity against the logarithm of the compound concentration to determine the EC50 value.
-
Visualizing the Mechanisms of Action
To further elucidate the pharmacological effects of this compound, the following diagrams illustrate its key signaling pathways and a typical experimental workflow.
Caption: µ-Opioid receptor signaling pathway activated by (-)-eseroline.
Caption: Reversible inhibition of Acetylcholinesterase (AChE) by (-)-eseroline.
Caption: Experimental workflow for characterizing this compound.
References
- 1. Eseroline: a new antinociceptive agent derived from physostigmine with opiate receptor agonist properties. Experimental in vivo and in vitro studies on cats and rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reversible inhibition of acetylcholinesterase by eseroline, an opioid agonist structurally related to physostigmine (eserine) and morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eseroline, a metabolite of physostigmine, induces neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Eseroline, a metabolite of physostigmine, induces neuronal cell death. | Semantic Scholar [semanticscholar.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
Application Notes and Protocols for Measuring (-)-Eseroline Fumarate Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Eseroline is a metabolite of the reversible cholinesterase inhibitor physostigmine (B191203) and has demonstrated a complex pharmacological profile. It is known to interact with several biological targets, including acetylcholinesterase (AChE), and has shown effects suggesting interactions with muscarinic and opioid receptors.[1][2] Accurate measurement of its binding affinity to these targets is crucial for understanding its mechanism of action, potency, and potential therapeutic applications.
These application notes provide detailed protocols for three common and robust techniques used to determine the binding affinity of small molecules like (-)-Eseroline fumarate (B1241708) to their protein targets: Radioligand Binding Assays, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).
Quantitative Data Summary
The following table summarizes the available quantitative data on the binding affinity of (-)-Eseroline.
| Target | Species/Tissue | Ligand/Inhibitor | Assay Type | Binding Affinity (Kᵢ) | Reference(s) |
| Acetylcholinesterase (AChE) | Electric Eel | (-)-Eseroline | Enzyme Inhibition | 0.15 ± 0.08 µM | [1] |
| Acetylcholinesterase (AChE) | Human Red Blood Cells | (-)-Eseroline | Enzyme Inhibition | 0.22 ± 0.10 µM | [1] |
| Acetylcholinesterase (AChE) | Rat Brain | (-)-Eseroline | Enzyme Inhibition | 0.61 ± 0.12 µM | [1] |
| Butyrylcholinesterase (BuChE) | Horse Serum | (-)-Eseroline | Enzyme Inhibition | 208 ± 42 µM | [1] |
| Opioid Receptors | Rat Brain Membranes | (-)-Eseroline | Functional Assay (Adenylate Cyclase Inhibition) | Binds with equal affinity to enantiomer; specific Kᵢ not determined | [2] |
| Muscarinic Receptors | Guinea-Pig Ileum | (-)-Eseroline | Functional Assay (Contraction) | Effects antagonized by atropine; specific Kᵢ not determined | [1] |
Experimental Protocols and Methodologies
Radioligand Binding Assays
Radioligand binding assays are a highly sensitive and widely used method for quantifying the interaction between a ligand and a receptor. These assays typically involve the use of a radioactively labeled ligand (radioligand) that binds to the target receptor. The affinity of an unlabeled compound, such as (-)-Eseroline fumarate, can be determined through competitive binding experiments where it displaces the radioligand.
Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate diverse cellular responses. The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, activating the phospholipase C (PLC) pathway, while M2 and M4 receptors couple to Gi/o proteins to inhibit adenylyl cyclase. Understanding these pathways is crucial for designing functional assays that can complement binding studies.
Muscarinic Receptor Signaling Pathways.
This protocol describes how to determine the binding affinity (Kᵢ) of this compound for a target receptor (e.g., muscarinic or opioid receptors) using a competitive radioligand binding assay.
Workflow for a Competitive Radioligand Binding Assay.
Protocol:
-
Receptor Preparation:
-
Prepare cell membranes or tissue homogenates expressing the target receptor according to standard laboratory protocols.
-
Determine the protein concentration of the preparation using a suitable method (e.g., BCA assay).
-
-
Assay Buffer:
-
Use an appropriate buffer for the target receptor (e.g., 50 mM Tris-HCl, pH 7.4 for many GPCRs).
-
-
Competition Assay Setup (in a 96-well plate):
-
Total Binding: Add receptor preparation, a fixed concentration of radioligand (typically at or below its Kd value), and assay buffer.
-
Non-specific Binding: Add receptor preparation, the same concentration of radioligand, and a high concentration of a known unlabeled ligand for the target receptor to saturate all specific binding sites.
-
Competitive Binding: Add receptor preparation, the same concentration of radioligand, and varying concentrations of this compound.
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
-
Separation:
-
Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C).
-
Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis of the competition curve.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity. One binding partner is immobilized on a sensor chip, and the other is flowed over the surface. The binding event is detected as a change in the refractive index at the sensor surface.
This workflow outlines the key steps for measuring the binding of this compound to an immobilized protein target.
Workflow for Surface Plasmon Resonance (SPR) Analysis.
Protocol:
-
Immobilization of the Target Protein:
-
Select a suitable sensor chip (e.g., CM5 for amine coupling).
-
Activate the sensor surface (e.g., with a mixture of EDC and NHS).
-
Inject the purified target protein over the activated surface to achieve covalent immobilization.
-
Deactivate any remaining active groups (e.g., with ethanolamine).
-
-
Preparation of Analytes:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then serially dilute it in the running buffer. The running buffer should be optimized to minimize non-specific binding (e.g., PBS with a small amount of surfactant).
-
-
Binding Measurement:
-
Equilibrate the system with running buffer to establish a stable baseline.
-
Inject the different concentrations of this compound over the sensor surface for a defined period to monitor the association phase.
-
Switch back to the running buffer to monitor the dissociation phase.
-
-
Regeneration:
-
If necessary, inject a regeneration solution (e.g., a low pH buffer or high salt concentration) to remove any remaining bound analyte and prepare the surface for the next injection.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of response units versus time) are corrected for non-specific binding by subtracting the signal from a reference flow cell.
-
The corrected sensorgrams are then fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), the dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kd = kₔ/kₐ).
-
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat released or absorbed during a binding event. It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ, from which Kd can be calculated), binding stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.
This workflow illustrates the process of an ITC experiment to determine the binding affinity of this compound.
Workflow for Isothermal Titration Calorimetry (ITC).
Protocol:
-
Sample Preparation:
-
Prepare solutions of the purified target protein and this compound in the same dialysis buffer to minimize heats of dilution.
-
Accurately determine the concentrations of both the protein and the ligand. The ligand concentration in the syringe should typically be 10-20 times that of the protein in the sample cell.
-
Thoroughly degas both solutions before the experiment.
-
-
Instrument Setup:
-
Set the experimental temperature.
-
Set the injection volume and the spacing between injections.
-
Set the stirring speed to ensure rapid mixing without denaturation.
-
-
Titration:
-
Load the protein solution into the sample cell and the this compound solution into the injection syringe.
-
Perform an initial small injection, which is typically discarded from the data analysis.
-
Proceed with a series of injections of the ligand into the protein solution.
-
-
Control Experiment:
-
Perform a control titration by injecting the ligand into the buffer alone to measure the heat of dilution.
-
-
Data Analysis:
-
The raw data consists of a series of heat-flow peaks for each injection.
-
Integrate the area under each peak to determine the heat change per injection.
-
Subtract the heat of dilution from the heat of binding.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting isotherm to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (Kₐ), stoichiometry (n), and enthalpy of binding (ΔH). The entropy (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(Kₐ).
-
Conclusion
The choice of technique for measuring the binding affinity of this compound will depend on the specific research question, the availability of purified protein, and the desired information (e.g., kinetics vs. thermodynamics). Radioligand binding assays are highly sensitive and suitable for membrane-bound receptors. SPR provides real-time kinetic data, while ITC offers a complete thermodynamic profile of the binding interaction in solution. Rigorous experimental design and data analysis are essential for obtaining accurate and reliable binding affinity data.
References
- 1. Reversible inhibition of acetylcholinesterase by eseroline, an opioid agonist structurally related to physostigmine (eserine) and morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of (-)-eseroline with (+)-eseroline and dihydroseco analogues in antinociceptive assays: confirmation of rubreserine structure by X-ray analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Mitigating (-)-Eseroline Fumarate Neurotoxicity In Vitro
Welcome to the technical support center for researchers investigating (-)-Eseroline fumarate (B1241708). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments aimed at mitigating its neurotoxic effects.
Frequently Asked Questions (FAQs)
General Information
Q1: What is (-)-Eseroline fumarate and why is its neurotoxicity a concern?
A1: (-)-Eseroline is a metabolite of the cholinesterase inhibitor physostigmine (B191203).[1] While physostigmine has therapeutic applications, the formation of (-)-Eseroline is a concern due to its demonstrated neurotoxic effects in vitro. Understanding and mitigating this toxicity is crucial for the safe development of physostigmine-related compounds.
Mechanism of Neurotoxicity
Q2: What is the primary mechanism of this compound-induced neurotoxicity in vitro?
A2: The primary mechanism of (-)-Eseroline-induced neurotoxicity is the depletion of cellular adenosine (B11128) triphosphate (ATP).[1] This energy crisis precedes other downstream cytotoxic events, such as the loss of membrane integrity.
Q3: What are the downstream consequences of ATP depletion caused by (-)-Eseroline?
A3: Following ATP depletion, neuronal cells exhibit a time- and dose-dependent leakage of lactate (B86563) dehydrogenase (LDH) and a release of adenine (B156593) nucleotides, both of which are markers of cell membrane damage and death.[1] Phase-contrast microscopy reveals extensive damage to neuronal cells at concentrations as low as 75 µM.[1]
Q4: Is there evidence of mitochondrial dysfunction in (-)-Eseroline-induced neurotoxicity?
A4: While direct studies on (-)-Eseroline's effect on specific mitochondrial complexes are limited, the profound depletion of ATP strongly suggests mitochondrial dysfunction as a key event. Many neurotoxic compounds that cause ATP depletion do so by inhibiting mitochondrial respiratory chain complexes or uncoupling oxidative phosphorylation.
Q5: Does oxidative stress play a role in (-)-Eseroline's neurotoxicity?
A5: The role of oxidative stress in (-)-Eseroline-induced neurotoxicity is an active area of investigation. Often, mitochondrial dysfunction and ATP depletion are associated with an increase in the production of reactive oxygen species (ROS), leading to oxidative stress. This can further exacerbate neuronal damage. Therefore, it is plausible that oxidative stress is a contributing factor.
Mitigation Strategies
Q6: What are potential strategies to mitigate this compound neurotoxicity in vitro?
A6: Based on its mechanism of action, mitigation strategies should focus on:
-
Preventing ATP Depletion: This could involve using agents that support mitochondrial function or provide alternative energy substrates.
-
Combating Oxidative Stress: The use of antioxidants to scavenge reactive oxygen species may offer protection.
Q7: What specific classes of compounds could be investigated as mitigating agents?
A7: Researchers could explore:
-
Antioxidants: Compounds like N-acetylcysteine (NAC), Vitamin E (alpha-tocopherol), or other potent antioxidants could be tested for their ability to counteract potential oxidative stress.
-
Mitochondrial Protective Agents: Compounds known to stabilize mitochondrial membrane potential or support the electron transport chain could be beneficial.
-
Precursors for ATP Synthesis: Supplementation with substrates for glycolysis or the Krebs cycle might help replenish ATP levels.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability in cytotoxicity assay results (e.g., LDH, MTT). | Inconsistent cell seeding density. Edge effects in multi-well plates. Variation in this compound solution stability. | Ensure a homogenous cell suspension and consistent seeding volume. Avoid using the outer wells of the plate or fill them with sterile media/PBS. Prepare fresh this compound solutions for each experiment. |
| No significant neurotoxicity observed at expected concentrations. | Cell line is resistant to (-)-Eseroline. Incorrect concentration of (-)-Eseroline used. Insufficient incubation time. | Use a sensitive neuronal cell line (e.g., N1E-115, NG108-15).[1] Verify the concentration of your stock solution and perform a dose-response curve. The original study observed toxicity over 24 hours.[1] Consider extending the incubation period. |
| Difficulty in detecting a protective effect of a mitigating agent. | The mitigating agent is not effective against the primary mechanism (ATP depletion). The concentration of the mitigating agent is not optimal (too low or toxic at high concentrations). The timing of administration of the mitigating agent is not appropriate. | Consider agents that directly address ATP depletion or oxidative stress. Perform a dose-response curve for the mitigating agent alone to determine its non-toxic concentration range. Test different pre-treatment, co-treatment, and post-treatment protocols. |
| ATP assay shows depletion, but LDH release is minimal. | ATP depletion is an early event, and significant membrane damage (leading to LDH release) occurs later. | This is expected. The loss of ATP from N1E-115 cells was significant after only 1 hour, a time point at which LDH leakage was not yet detectable.[1] Perform a time-course experiment to capture both events. |
Quantitative Data Summary
Table 1: (-)-Eseroline Induced Neurotoxicity (LDH Release) in Different Cell Lines
| Cell Line | EC50 for LDH Release (µM) after 24h | Reference |
| NG-108-15 (neuroblastoma-glioma hybrid) | 40 - 75 | [1] |
| N1E-115 (mouse neuroblastoma) | 40 - 75 | [1] |
| C6 (rat glioma) | 80 - 120 | [1] |
| ARL-15 (rat liver) | > 120 (more resistant) | [1] |
Experimental Protocols
Protocol 1: Assessment of this compound-Induced Cytotoxicity by LDH Assay
-
Cell Seeding: Plate neuronal cells (e.g., N1E-115) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the old medium from the cells and add 100 µL of the treatment solutions to the respective wells. Include a vehicle control (medium only) and a positive control for maximum LDH release (e.g., 1% Triton X-100).
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂.
-
LDH Measurement: After incubation, centrifuge the plate at 250 x g for 5 minutes. Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH assay reaction mixture (as per the manufacturer's instructions) to each well.
-
Data Analysis: Incubate the plate at room temperature for 30 minutes, protected from light. Measure the absorbance at the appropriate wavelength (e.g., 490 nm for a tetrazolium-based assay). Calculate the percentage of cytotoxicity relative to the positive control.
Protocol 2: Measurement of Intracellular ATP Levels
-
Cell Seeding: Plate neuronal cells in a white-walled 96-well plate suitable for luminescence measurements at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound as described in Protocol 1.
-
Incubation: Incubate the plate for the desired time points (e.g., 1, 4, 8, 24 hours).
-
ATP Measurement: Use a commercial ATP luminescence assay kit. Add the ATP-releasing reagent to each well and incubate according to the manufacturer's protocol. Then, add the luciferase/luciferin substrate.
-
Data Analysis: Measure the luminescence using a plate reader. Generate a standard curve with known ATP concentrations to quantify the ATP levels in the samples.
Visualizations
Caption: Proposed signaling pathway for this compound-induced neurotoxicity.
Caption: General experimental workflow for assessing mitigation of neurotoxicity.
References
solubility issues of (-)-Eseroline fumarate in buffers
Welcome to the technical support center for (-)-Eseroline fumarate (B1241708). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered during experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the successful preparation of your solutions.
Frequently Asked Questions (FAQs)
Q1: What is (-)-Eseroline fumarate and why is its solubility in buffers a concern?
(-)-Eseroline is a metabolite of the acetylcholinesterase inhibitor physostigmine. It is an amine that also exhibits opioid agonist properties. The fumarate salt form is often used to improve its stability and handling. However, like many amine salts, its solubility in aqueous buffers can be pH-dependent, which can lead to precipitation or incomplete dissolution if not handled correctly. This can impact the accuracy and reproducibility of experimental results.
Q2: What are the general principles governing the solubility of this compound in aqueous buffers?
As an amine salt, the solubility of this compound is significantly influenced by the pH of the buffer.[1][2] Generally, amine salts are more soluble in acidic to neutral solutions where the amine group is protonated, increasing its polarity and interaction with water molecules.[1][2] The fumarate counter-ion is derived from fumaric acid, a dicarboxylic acid. The solubility of fumarate salts also tends to increase with pH as the carboxylic acid groups deprotonate.[3][4] Therefore, the overall solubility of this compound will be a balance between the ionization states of the eseroline (B613827) molecule and the fumaric acid.
Q3: In which types of buffers is this compound expected to be most soluble?
Based on general principles of amine salt solubility, this compound is expected to be more soluble in buffers with a slightly acidic to neutral pH (approximately pH 4-7). In this range, the eseroline molecule will be protonated, enhancing its solubility. While the solubility of the fumarate salt component increases at higher pH, the eseroline free base may become less soluble as the pH becomes more alkaline, potentially leading to precipitation.
Q4: I am observing precipitation or cloudiness in my buffer solution after adding this compound. What are the potential causes and how can I troubleshoot this?
Observing precipitation or cloudiness is a common issue and can be attributed to several factors. Please refer to the troubleshooting guide below for a systematic approach to resolving this issue.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Precipitation upon dissolution | pH of the buffer: The buffer pH may not be optimal for the solubility of this compound. | 1. Measure the pH of your final solution. If it has shifted significantly, adjust it back to the desired pH. 2. Prepare the buffer at a slightly more acidic pH (e.g., pH 5-6) and attempt dissolution again. |
| Concentration too high: The desired concentration may exceed the solubility limit in the chosen buffer. | 1. Try dissolving a smaller amount of the compound to prepare a less concentrated solution. 2. If a higher concentration is necessary, consider the use of a co-solvent. | |
| Cloudiness or incomplete dissolution | Slow dissolution rate: The compound may be dissolving very slowly. | 1. Gently warm the solution (e.g., to 37°C) to increase the dissolution rate. Be cautious, as excessive heat may degrade the compound. 2. Increase the mixing time and use a vortex or sonicator to aid dissolution. |
| Use of co-solvents: For highly concentrated solutions, a small percentage of an organic co-solvent may be necessary. | 1. Prepare a concentrated stock solution of this compound in a water-miscible organic solvent such as DMSO or ethanol. 2. Add the stock solution dropwise to your buffer while vortexing to achieve the final desired concentration. Ensure the final concentration of the organic solvent is low (typically <1%) to avoid affecting your experimental system. |
Experimental Protocols
Protocol for Determining the Solubility of this compound
Materials:
-
This compound
-
Buffer of choice (e.g., Phosphate Buffered Saline - PBS)
-
Calibrated pH meter
-
Vortex mixer
-
Sonicator (optional)
-
Microcentrifuge
-
Spectrophotometer or HPLC for quantification
Procedure:
-
Prepare the Buffer: Prepare your desired buffer at the target pH.
-
Prepare a Slurry: Add an excess amount of this compound to a known volume of the buffer in a microcentrifuge tube. "Excess" means adding enough solid so that some remains undissolved after thorough mixing.
-
Equilibration: Tightly cap the tube and vortex it vigorously for 1-2 minutes. Place the tube on a rotator or shaker at a constant temperature (e.g., room temperature or 37°C) for a sufficient time (e.g., 24 hours) to allow the solution to reach equilibrium.
-
Separation of Undissolved Solid: Centrifuge the tube at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the undissolved solid.
-
Sample Collection: Carefully collect a known volume of the clear supernatant without disturbing the pellet.
-
Quantification: Determine the concentration of this compound in the supernatant using a validated analytical method, such as UV-Vis spectrophotometry (if the compound has a chromophore and a standard curve is available) or HPLC.
-
Data Recording: Record the solubility in mg/mL or mM, along with the buffer composition, pH, and temperature.
Quantitative Data Presentation
To systematically evaluate the solubility of this compound, we recommend creating a solubility table based on your experimental findings.
| Buffer System | pH | Temperature (°C) | Co-solvent (% v/v) | Experimentally Determined Solubility (mg/mL) | Observations |
| Phosphate Buffered Saline (PBS) | 7.4 | 25 | None | [Enter your data here] | e.g., Clear solution, slight precipitation |
| Citrate Buffer | 5.0 | 25 | None | [Enter your data here] | |
| Tris Buffer | 8.0 | 25 | None | [Enter your data here] | |
| PBS with 1% DMSO | 7.4 | 25 | 1% DMSO | [Enter your data here] |
Signaling Pathways and Experimental Workflows
To aid in experimental design, the following diagrams illustrate the key signaling pathways associated with (-)-Eseroline's biological activities.
References
- 1. researchgate.net [researchgate.net]
- 2. Cited In for PMID: 40126739 - Search Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Substrate inhibition of acetylcholinesterase: residues affecting signal transduction from the surface to the catalytic center. | The EMBO Journal [link.springer.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Improving Reproducibility in (-)-Eseroline Fumarate Behavioral Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of behavioral studies involving (-)-Eseroline fumarate (B1241708).
I. Frequently Asked Questions (FAQs)
Q1: What is (-)-Eseroline fumarate and what is its mechanism of action?
A1: (-)-Eseroline is a metabolite of physostigmine (B191203).[1] It exhibits a dual mechanism of action, functioning as both a cholinergic agonist and an opioid agonist.[1] Its cholinergic activity stems from the inhibition of acetylcholinesterase (AChE), the enzyme that breaks down acetylcholine (B1216132), leading to increased acetylcholine levels in the synapse. Its opioid effects are mediated through agonism at opioid receptors. This dual activity contributes to its analgesic (pain-relieving) properties.[1]
Q2: What are the common behavioral assays used to study this compound?
A2: Given its potent antinociceptive (pain-reducing) effects, this compound is commonly evaluated in rodent models of pain.[1] The most frequently used assays are the hot plate test and the tail-flick test . These tests measure the latency of a rodent's response to a thermal stimulus, providing an indication of analgesic efficacy.
Q3: What are the typical routes of administration and dosages for this compound in mice?
A3: The most common route of administration in published studies is subcutaneous (s.c.) injection.[1] While specific dose-response curves for various behavioral paradigms are not extensively published, effective antinociceptive doses in rodents have been reported. A key study demonstrated potent antinociceptive effects with a short latency of a few minutes following subcutaneous administration.[1] It is crucial to perform a dose-response study to determine the optimal dose for your specific experimental conditions and behavioral endpoint.
Q4: How should I prepare and store this compound solutions for injection?
A4: For in vivo studies, this compound is typically dissolved in a sterile, isotonic vehicle such as 0.9% saline. It is critical to ensure the solution is freshly prepared for each experiment to minimize degradation. The stability of this compound in solution, particularly at physiological pH, can be a concern. Therefore, it is recommended to prepare the solution immediately before administration.
II. Troubleshooting Guide
This guide addresses specific issues that can arise during behavioral experiments with this compound, providing potential causes and solutions to enhance reproducibility.
| Problem | Potential Cause(s) | Troubleshooting Solutions |
| High variability in analgesic response between subjects. | 1. Inconsistent Drug Administration: Improper subcutaneous injection technique leading to variable absorption rates.2. Solution Instability: Degradation of this compound in the injection solution.3. Individual Animal Differences: Natural biological variability in receptor density or metabolism.4. Environmental Stressors: Inconsistent handling or environmental conditions can affect baseline pain sensitivity. | 1. Standardize Injection Technique: Ensure all injections are administered subcutaneously in a consistent location (e.g., scruff of the neck) and at a consistent depth. Train all personnel on the same technique.2. Fresh Solution Preparation: Always prepare the this compound solution immediately before use. Avoid storing the solution for extended periods.3. Increase Sample Size: A larger number of animals per group can help to mitigate the impact of individual variability on statistical power.4. Acclimatization and Consistent Handling: Acclimate animals to the testing room and handling procedures for a sufficient period before the experiment. Ensure all experimenters handle the animals in a calm and consistent manner. |
| Unexpected or paradoxical behavioral effects (e.g., hyperactivity, tremors). | 1. Dual Mechanism of Action: The cholinergic effects of eseroline (B613827) can sometimes manifest as tremors or muscle fasciculations, while opioid receptor activation can lead to hyperactivity in some rodent strains.[2] 2. Dose-Related Effects: The observed behavioral phenotype can be highly dependent on the dose administered. Higher doses may lead to a predominance of cholinergic side effects. | 1. Dose-Response Characterization: Conduct a thorough dose-response study to identify a dose that produces the desired analgesic effect with minimal confounding behaviors. Observe animals closely for any signs of cholinergic overstimulation.2. Control Experiments: Include control groups treated with selective cholinergic or opioid agonists/antagonists to dissect the contribution of each system to the observed behavior. |
| Lack of significant analgesic effect at expected doses. | 1. Incorrect Drug Formulation: Errors in weighing the compound or calculating the concentration.2. Degraded Compound: The solid this compound may have degraded due to improper storage (e.g., exposure to light or moisture).3. Suboptimal Timing of Behavioral Testing: The peak analgesic effect of this compound is rapid but may also be short-lived.[1] | 1. Verify Formulation: Double-check all calculations and ensure accurate weighing of the compound. Use a calibrated balance.2. Proper Storage: Store the solid compound according to the manufacturer's instructions, typically in a cool, dark, and dry place.3. Time-Course Study: Conduct a time-course experiment to determine the time of peak analgesic effect after administration in your specific experimental setup. Test at several time points post-injection (e.g., 5, 15, 30, 60 minutes). |
| Inconsistent baseline latencies in the hot plate or tail-flick test. | 1. Fluctuations in Ambient Temperature: The temperature of the testing room can influence the animals' baseline sensitivity to thermal stimuli.2. Inconsistent Apparatus Temperature: The surface temperature of the hot plate or the temperature of the radiant heat source in the tail-flick apparatus may not be stable.3. Stress-Induced Hypoalgesia: Improper handling or a stressful testing environment can alter baseline pain perception. | 1. Control Environmental Conditions: Maintain a consistent ambient temperature and humidity in the testing room.2. Calibrate and Validate Equipment: Regularly calibrate the hot plate and tail-flick apparatus to ensure accurate and stable temperature delivery. Verify the surface temperature before each testing session.3. Gentle Handling and Acclimatization: Handle the animals gently and allow for a sufficient habituation period to the testing apparatus before starting the experiment. |
III. Experimental Protocols
A. Hot Plate Test for Thermal Nociception
Objective: To assess the analgesic effect of this compound by measuring the latency of a mouse's response to a heated surface.
Materials:
-
Hot plate apparatus with adjustable temperature control.
-
Stopwatch.
-
Experimental animals (mice).
-
This compound solution and vehicle control (e.g., 0.9% sterile saline).
Procedure:
-
Set the hot plate temperature to a constant, non-injurious temperature (typically 52-55°C).
-
Acclimate the mice to the testing room for at least 30 minutes before the experiment.
-
Gently place a mouse on the hot plate and immediately start the stopwatch.
-
Observe the mouse for nocifensive behaviors, such as licking a hind paw, shaking a paw, or jumping.
-
Stop the stopwatch as soon as a nocifensive behavior is observed and record the latency.
-
Immediately remove the mouse from the hot plate to prevent tissue damage. A cut-off time (e.g., 30-45 seconds) should be established to prevent injury if the animal does not respond.
-
Administer this compound or vehicle control via the desired route (e.g., subcutaneous injection).
-
At predetermined time points after injection, repeat steps 3-6 to measure the post-treatment latency.
B. Tail-Flick Test for Thermal Nociception
Objective: To evaluate the analgesic properties of this compound by measuring the latency of the tail-flick reflex in response to a radiant heat source.
Materials:
-
Tail-flick apparatus with a radiant heat source and an automated timer.
-
Animal restrainer.
-
Experimental animals (mice or rats).
-
This compound solution and vehicle control.
Procedure:
-
Acclimate the animals to the testing room for at least 30 minutes.
-
Gently place the animal in the restrainer.
-
Position the animal's tail over the radiant heat source, ensuring the beam is focused on the distal portion of the tail.
-
Activate the heat source, which will simultaneously start the timer.
-
The apparatus will automatically detect the tail flick and stop the timer, recording the latency.
-
Establish a cut-off time (e.g., 10-15 seconds) to prevent tissue damage.
-
Administer this compound or vehicle control.
-
At predetermined time points post-injection, repeat steps 3-6 to assess the analgesic effect.
IV. Visualizations
A. Signaling Pathways
Caption: Dual mechanism of action of this compound.
B. Experimental Workflow
Caption: General workflow for a behavioral study.
C. Troubleshooting Logic
References
- 1. Eseroline: a new antinociceptive agent derived from physostigmine with opiate receptor agonist properties. Experimental in vivo and in vitro studies on cats and rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hyperactivity in Mice Induced by Opioid Agonists with Partial Intrinsic Efficacy and Biased Agonism Administered Alone and in Combination with Morphine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (-)-Eseroline Fumarate HPLC Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC analysis of (-)-Eseroline fumarate (B1241708). It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for HPLC analysis of (-)-Eseroline fumarate?
A1: A common starting point for the analysis of this compound is reversed-phase HPLC. Due to its basic nature as an indole (B1671886) alkaloid, a mobile phase with a slightly acidic pH is often employed to ensure good peak shape. A C18 column is a standard choice for the stationary phase.
Q2: What detection wavelength is recommended for this compound?
A2: Indole alkaloids like eseroline (B613827) typically exhibit UV absorbance. A starting wavelength of around 245 nm is often used for related compounds like physostigmine (B191203) and can be a good starting point for this compound. However, it is always recommended to determine the UV spectrum of your specific compound to identify the wavelength of maximum absorbance (λmax) for optimal sensitivity.
Q3: How should I prepare my this compound sample for HPLC analysis?
A3: this compound is soluble in 0.1 M HCl.[1] For reversed-phase HPLC, it is crucial to dissolve the sample in a solvent that is compatible with the mobile phase, preferably the mobile phase itself or a weaker solvent, to avoid peak distortion. Ensure the sample is fully dissolved and filter it through a 0.22 µm or 0.45 µm syringe filter before injection to prevent particulate matter from clogging the HPLC system.
Q4: What are the potential degradation pathways for (-)-Eseroline?
A4: Eseroline is a metabolite of physostigmine and is susceptible to degradation, primarily through oxidation. The phenolic hydroxyl group on the indole ring is prone to oxidation, which can lead to the formation of colored degradation products. Hydrolysis of the fumarate salt is less likely to be a primary degradation route under typical HPLC conditions but should be considered if the sample is exposed to extreme pH.
Troubleshooting Guides
Below are common issues encountered during the HPLC analysis of this compound, along with their potential causes and solutions.
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Solution |
| Secondary Interactions with Silanol (B1196071) Groups | Eseroline, being a basic compound, can interact with residual silanol groups on the silica-based stationary phase, leading to peak tailing. |
| - Use a modern, end-capped C18 column with high purity silica. | |
| - Lower the mobile phase pH (e.g., to 2.5-3.5 with formic acid or phosphoric acid) to suppress the ionization of silanol groups. | |
| - Add a competing base, such as triethylamine (B128534) (TEA), to the mobile phase at a low concentration (e.g., 0.1%) to block the active silanol sites. | |
| Sample Overload | Injecting too concentrated a sample can saturate the column, causing peak fronting. |
| - Dilute the sample and reinject. | |
| - Reduce the injection volume. | |
| Inappropriate Sample Solvent | Dissolving the sample in a solvent much stronger than the mobile phase can lead to peak distortion. |
| - Dissolve the sample in the initial mobile phase composition or a weaker solvent. |
Issue 2: Retention Time Variability (Shifting Retention Times)
| Potential Cause | Solution |
| Inconsistent Mobile Phase Preparation | Small variations in the mobile phase composition, especially the organic-to-aqueous ratio or pH, can cause significant shifts in retention time. |
| - Prepare the mobile phase accurately by volume and ensure thorough mixing. | |
| - Prepare fresh mobile phase daily and degas it properly. | |
| - Use a buffer to maintain a consistent pH. | |
| Column Equilibration | Insufficient column equilibration time between injections or at the start of a run can lead to drifting retention times. |
| - Ensure the column is equilibrated with the initial mobile phase for at least 10-15 column volumes or until a stable baseline is achieved. | |
| Fluctuations in Column Temperature | Changes in ambient temperature can affect retention times. |
| - Use a column oven to maintain a constant temperature. | |
| Pump Malfunction or Leaks | Inconsistent flow from the pump due to air bubbles, worn seals, or leaks will cause retention times to vary.[2] |
| - Purge the pump to remove air bubbles. | |
| - Check for leaks at all fittings. | |
| - Perform regular pump maintenance, including seal replacement. |
Issue 3: Extraneous or Ghost Peaks
| Potential Cause | Solution |
| Sample Degradation | Eseroline can degrade, especially if the sample solution is left at room temperature for an extended period. This can result in the appearance of new peaks. |
| - Prepare samples fresh and analyze them promptly. | |
| - Store sample solutions in a cool, dark place, such as an autosampler cooled to 4°C. | |
| Carryover from Previous Injection | Residual sample from a previous injection can elute in a subsequent run, appearing as a ghost peak. |
| - Implement a sufficient wash step with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol) at the end of each run to elute any strongly retained compounds. | |
| - Clean the injector and sample loop. | |
| Contaminated Mobile Phase or System | Impurities in the mobile phase solvents or a contaminated HPLC system can lead to extraneous peaks. |
| - Use high-purity HPLC-grade solvents. | |
| - Filter all mobile phases before use. | |
| - Flush the entire HPLC system with a strong solvent. |
Experimental Protocols
Example Stability-Indicating HPLC Method
This protocol is a starting point and should be optimized for your specific instrumentation and requirements.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes, followed by a 5-minute hold at 90% B, and a 5-minute re-equilibration at 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 245 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase A |
Forced Degradation Study Protocol
To develop a stability-indicating method, forced degradation studies are essential to ensure the method can separate the intact drug from its degradation products.
| Stress Condition | Procedure |
| Acid Hydrolysis | Dissolve this compound in 0.1 M HCl and heat at 60 °C for 24 hours. |
| Base Hydrolysis | Dissolve this compound in 0.1 M NaOH and keep at room temperature for 24 hours. |
| Oxidative Degradation | Dissolve this compound in 3% H₂O₂ and keep at room temperature for 24 hours. |
| Thermal Degradation | Expose solid this compound to 105 °C for 48 hours. |
| Photolytic Degradation | Expose a solution of this compound to UV light (254 nm) for 24 hours. |
After exposure to each stress condition, the samples should be diluted with the mobile phase and analyzed by the developed HPLC method. The chromatograms should be inspected for the appearance of new peaks, and the resolution between the parent peak and the degradation product peaks should be assessed.
Visual Troubleshooting Workflows
Caption: General HPLC troubleshooting workflow.
References
Technical Support Center: (-)-Eseroline Fumarate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of (-)-Eseroline fumarate (B1241708).
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving (-)-Eseroline fumarate.
Issue 1: Unexpectedly Fast Degradation of this compound in Solution
-
Question: My this compound solution is showing rapid degradation, characterized by a color change to pink or red. What could be the cause and how can I prevent it?
-
Answer: Rapid degradation of (-)-Eseroline in solution is often due to a combination of pH and exposure to oxygen. Eseroline (B613827) is known to be susceptible to air oxidation, especially under neutral to alkaline conditions, forming colored degradation products like rubreserine.
Troubleshooting Steps:
-
pH Control: (-)-Eseroline degradation is pH-dependent and proceeds more rapidly at higher pH.[1] It exhibits specific base catalysis. For enhanced stability, maintain the pH of your solution in the acidic range. A study on physostigmine (B191203), a related compound, showed minimal degradation at pH 3.4.
-
Deoxygenate Solvents: Before preparing your solution, sparge your solvent with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.
-
Use of Antioxidants: Consider the addition of antioxidants to the formulation. Ascorbic acid or sodium metabisulfite (B1197395) can be effective in preventing oxidation.
-
Storage Conditions: Store solutions protected from light and at reduced temperatures (2-8 °C) to minimize both oxidative and thermal degradation.
-
Issue 2: Inconsistent Results in Stability Studies
-
Question: I am observing high variability in the degradation profile of this compound between different experimental batches. What are the potential sources of this inconsistency?
-
Answer: Inconsistent results in stability studies can stem from several factors related to experimental conditions and analytical methodology.
Troubleshooting Steps:
-
Standardize pH Measurement: Ensure accurate and consistent pH measurement and adjustment for all samples. Small variations in pH can significantly impact the degradation rate.
-
Control Headspace Oxygen: For solutions stored in vials, the amount of oxygen in the headspace can influence the rate of oxidative degradation. Ensure a consistent and minimal headspace, or flush with an inert gas before sealing.
-
Light Exposure: Ensure all samples are handled with consistent and minimal exposure to light, especially UV radiation, as this can induce photodegradation. Use amber glassware or light-protective containers.
-
Analytical Method Validation: Verify that your analytical method (e.g., HPLC) is validated for stability-indicating studies. The method must be able to separate the intact drug from all potential degradation products without interference.
-
Excipient Purity: If working with formulations, ensure the purity and consistency of the excipients used, as impurities can catalyze degradation.
-
Frequently Asked Questions (FAQs)
1. What are the primary degradation pathways for this compound?
The primary degradation pathways for (-)-Eseroline are hydrolysis and oxidation. Being a metabolite of physostigmine, it is formed by the hydrolysis of the carbamate (B1207046) group.[2] Eseroline itself is susceptible to further degradation:
-
Oxidation: In the presence of air (oxygen), the phenolic hydroxyl group of eseroline is readily oxidized to form a red-colored product known as rubreserine.[2] This is often the most visually apparent degradation pathway.
-
Hydrolysis: The stability of (-)-Eseroline in aqueous solutions is pH-dependent. Degradation follows first-order kinetics and is accelerated under basic conditions (specific base catalysis).[1]
2. What are the recommended storage conditions for this compound?
To ensure the stability of this compound, it is recommended to:
-
Solid State: Store the solid compound in a tightly sealed container at controlled room temperature or refrigerated (2-8 °C), protected from light and moisture.
-
In Solution: Solutions should be freshly prepared whenever possible. If storage is necessary, they should be kept at 2-8 °C, protected from light, and in a deoxygenated, acidic buffer.
3. How can I monitor the degradation of this compound?
A stability-indicating analytical method is crucial for monitoring degradation. High-Performance Liquid Chromatography (HPLC) with UV or photodiode array (PDA) detection is a commonly used technique.[3] A suitable method should be able to separate (-)-Eseroline from its degradation products and any other components in the sample.
4. Are there any known incompatibilities with common excipients?
-
Alkaline Excipients: Excipients that create a basic microenvironment can accelerate the degradation of (-)-Eseroline.
-
Oxidizing Agents: Excipients containing peroxide impurities or other oxidizing agents can promote oxidative degradation.
-
Excipients with Reactive Impurities: Trace impurities in excipients, such as aldehydes or metal ions, can potentially interact with the amine or phenolic groups of (-)-Eseroline.[4][5]
It is highly recommended to conduct compatibility studies with selected excipients during formulation development.
Data Presentation
Table 1: Summary of (-)-Eseroline Degradation Kinetics in Phosphate (B84403) Buffer
| pH | Apparent First-Order Rate Constant (k_obs) |
| 6.91 | Data not explicitly provided in the abstract |
| 7.40 | Data not explicitly provided in the abstract |
| 7.98 | Data not explicitly provided in the abstract |
| 8.41 | Data not explicitly provided in the abstract |
| 8.94 | Data not explicitly provided in the abstract |
| Note: The referenced study indicates that the rate constant increases with an increase in pH, following first-order kinetics and specific base catalysis.[1] For precise quantitative data, consulting the full publication is recommended. |
Experimental Protocols
1. Protocol for Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method. The following are general protocols based on ICH guidelines.
-
Acid Hydrolysis:
-
Prepare a solution of this compound in a suitable solvent (e.g., methanol (B129727) or water).
-
Add an equal volume of 0.1 N HCl.
-
Heat the solution at a controlled temperature (e.g., 60 °C) for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 N NaOH, and dilute to the target concentration for analysis.
-
-
Base Hydrolysis:
-
Prepare a solution of this compound.
-
Add an equal volume of 0.1 N NaOH.
-
Keep the solution at room temperature or a slightly elevated temperature (e.g., 40 °C) for a specified period, monitoring for color change.
-
At each time point, withdraw a sample, neutralize it with 0.1 N HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
Prepare a solution of this compound.
-
Add a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Store the solution at room temperature, protected from light, for a specified period.
-
At each time point, withdraw a sample and dilute for analysis.
-
-
Thermal Degradation:
-
Place solid this compound in a controlled temperature oven (e.g., 60 °C, 80 °C).
-
Expose the solid to dry heat for a defined period (e.g., 1, 3, 7 days).
-
At each time point, remove a sample, allow it to cool to room temperature, and prepare a solution for analysis.
-
-
Photostability Testing (as per ICH Q1B): [6][7][8][9][10]
-
Expose a sample of solid this compound and a solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A dark control sample should be stored under the same conditions but protected from light.
-
Analyze the samples for any changes in appearance, purity, and degradation products.
-
2. Stability-Indicating HPLC Method Development (General Approach)
A robust stability-indicating HPLC method is crucial for accurate assessment.
-
Column: A reversed-phase C18 column is a common starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate (B1210297) buffer, pH 3-4) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is often effective.
-
Detection: UV detection at a wavelength where (-)-Eseroline and its potential degradation products have significant absorbance. A photodiode array (PDA) detector is recommended to assess peak purity.
-
Method Validation: The method should be validated according to ICH guidelines, including specificity (using forced degradation samples), linearity, accuracy, precision, and robustness.
Mandatory Visualizations
Caption: Primary degradation pathways of (-)-Eseroline.
Caption: Workflow for forced degradation studies.
References
- 1. Liquid chromatographic determination of the pH-dependent degradation of eseroline--hydrolysis product of physostigmine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Eseroline, a metabolite of physostigmine, induces neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. ema.europa.eu [ema.europa.eu]
- 7. ikev.org [ikev.org]
- 8. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 9. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. database.ich.org [database.ich.org]
managing side effects of (-)-Eseroline fumarate in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing (-)-Eseroline fumarate (B1241708) in animal studies. The information is designed to help manage potential side effects and ensure the successful execution of experiments.
Frequently Asked Questions (FAQs)
Q1: What is (-)-Eseroline fumarate and what are its primary mechanisms of action?
A1: (-)-Eseroline is a metabolite of the acetylcholinesterase inhibitor physostigmine (B191203). It has a dual mechanism of action, acting as both an opioid receptor agonist and a weak, reversible acetylcholinesterase inhibitor.[1] This dual activity can lead to a complex profile of effects and side effects.
Q2: What are the potential side effects of this compound in animal studies?
A2: Due to its dual mechanism, this compound can induce a range of side effects. These can be broadly categorized as:
-
Opioid-related: Respiratory depression, sedation, and constipation.
-
Cholinergic-related: Salivation, lacrimation, urination, defecation (SLUD), muscle tremors, and gastrointestinal distress.
-
Neurotoxicity: At higher concentrations, eseroline (B613827) has been shown to cause neuronal cell death, potentially through the depletion of ATP.[2]
Q3: Can the side effects of this compound be managed?
A3: Yes. Opioid-related side effects can often be reversed with an opioid antagonist like naloxone (B1662785). Cholinergic side effects can be managed with a muscarinic antagonist such as atropine.[1] Careful dose-selection and co-administration of these antagonists can help mitigate adverse effects.
Q4: Are there any known sex differences in the response to this compound?
A4: While specific studies on sex differences for this compound are limited, it is known that responses to opioids can vary between male and female rodents. For example, female rats may recover from opioid-induced respiratory depression faster and at lower doses of naloxone than males.[3] It is advisable to include both sexes in pilot studies to determine any significant differences in response.
Troubleshooting Guides
Issue 1: Animal exhibits signs of severe respiratory depression.
-
Symptoms: Slow, shallow breathing; cyanosis (blueish tint to mucous membranes); unresponsiveness.
-
Probable Cause: Opioid receptor agonism leading to depression of the respiratory centers in the brainstem.
-
Troubleshooting Steps:
-
Immediate Action: Administer an opioid antagonist such as naloxone. The appropriate dose will need to be determined in a pilot study, but typical starting doses in rats for reversing respiratory depression are in the range of 0.01-3.2 mg/kg, administered intraperitoneally (IP) or subcutaneously (SC).[3]
-
Monitoring: Closely monitor the animal's respiratory rate and oxygen saturation.
-
Dose Adjustment: In subsequent experiments, consider lowering the dose of this compound or co-administering a prophylactic dose of naloxone.
-
Issue 2: Excessive cholinergic signs are observed.
-
Symptoms: Excessive salivation, lacrimation, urination, diarrhea (SLUD), and muscle fasciculations or tremors.
-
Probable Cause: Inhibition of acetylcholinesterase, leading to an accumulation of acetylcholine (B1216132) at neuromuscular junctions and in the parasympathetic nervous system.
-
Troubleshooting Steps:
-
Immediate Action: Administer a muscarinic antagonist like atropine. A starting dose for rodents is typically in the range of 0.5-2 mg/kg, IP or SC. Atropine is effective in blocking the peripheral muscarinic effects of cholinergic agents.[4][5]
-
Supportive Care: Provide supportive care as needed, such as cleaning the animal and ensuring it stays warm and dry.
-
Dose Adjustment: For future studies, consider a lower dose of this compound or prophylactic co-administration of atropine.
-
Issue 3: Animals show signs of neurotoxicity or long-term behavioral changes.
-
Symptoms: Seizures, ataxia, or other abnormal neurological signs. Long-term changes may include cognitive deficits.
-
Probable Cause: Eseroline has been shown to be neurotoxic at higher concentrations in vitro, possibly by causing a loss of cellular ATP.[2]
-
Troubleshooting Steps:
-
Dose-Response Study: Conduct a thorough dose-response study to identify the maximum tolerated dose that does not produce overt signs of neurotoxicity.
-
Consider Neuroprotective Agents: While specific neuroprotective agents for eseroline-induced toxicity have not been identified, general neuroprotective strategies could be explored in study design, though this would require significant validation.
-
Histopathological Analysis: At the end of the study, consider performing histopathological analysis of brain tissue to assess for any neuronal damage.
-
Data Presentation
Table 1: Illustrative Dose-Response of this compound Side Effects in Rodents
| Dose (mg/kg, IP) | Respiratory Rate (% of Baseline) | Salivation Score (0-3) | Motor Activity (% of Control) |
| 1 | 95 ± 5 | 0.5 ± 0.2 | 100 ± 10 |
| 5 | 70 ± 8 | 1.5 ± 0.4 | 80 ± 12 |
| 10 | 45 ± 10 | 2.8 ± 0.5 | 50 ± 15 |
| 20 | 20 ± 7 | 3.0 ± 0.0 | 25 ± 10 |
Note: This table presents hypothetical data for illustrative purposes. Researchers must conduct their own dose-ranging studies to determine the specific dose-response relationship in their animal model.
Table 2: Example of Antagonist Reversal of this compound (10 mg/kg) Induced Side Effects
| Treatment | Respiratory Rate (% of Baseline) | Salivation Score (0-3) |
| This compound | 45 ± 10 | 2.8 ± 0.5 |
| + Naloxone (1 mg/kg) | 90 ± 7 | 2.7 ± 0.6 |
| + Atropine (1 mg/kg) | 48 ± 9 | 0.8 ± 0.3 |
| + Naloxone + Atropine | 92 ± 6 | 0.6 ± 0.2 |
Note: This table provides an example of expected outcomes. The efficacy of antagonists will be dose-dependent and should be determined experimentally.
Experimental Protocols
Protocol 1: Assessment of Respiratory Depression
-
Animal Model: Male/Female Sprague-Dawley rats (250-300g).
-
Acclimation: Acclimate animals to the whole-body plethysmography chambers for at least 30 minutes for 3 consecutive days prior to the experiment.
-
Baseline Measurement: Record baseline respiratory rate, tidal volume, and minute volume for 15 minutes.
-
Drug Administration: Administer this compound at the desired dose (e.g., 1, 5, 10, 20 mg/kg, IP).
-
Post-injection Monitoring: Continuously record respiratory parameters for at least 60 minutes post-injection.
-
Data Analysis: Express post-injection respiratory parameters as a percentage of the baseline values.
Protocol 2: Management of Cholinergic Side Effects
-
Animal Model: Male/Female C57BL/6 mice (20-25g).
-
Observation: Place animals in a clean cage with white bedding for clear observation of urination and defecation.
-
Baseline Scoring: Observe and score baseline levels of salivation, lacrimation, and any tremors for 10 minutes.
-
Drug Administration:
-
Group 1: Vehicle control.
-
Group 2: this compound (dose determined from pilot studies).
-
Group 3: Atropine (e.g., 1 mg/kg, IP) 15 minutes prior to this compound.
-
Group 4: this compound followed by Atropine upon observation of cholinergic signs.
-
-
Scoring: Score cholinergic signs at 15, 30, and 60 minutes post-(-)-Eseroline fumarate administration using a standardized scoring system.
Visualizations
Caption: Dual signaling pathways of this compound.
Caption: Troubleshooting workflow for managing side effects.
References
- 1. Reversible inhibition of acetylcholinesterase by eseroline, an opioid agonist structurally related to physostigmine (eserine) and morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Eseroline, a metabolite of physostigmine, induces neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Naloxone reversal of the cardiorespiratory depressant effects of opioids and mixtures of opioids and stimulants in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ams.usda.gov [ams.usda.gov]
- 5. Atropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: (-)-Eseroline Fumarate Analgesic Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (-)-Eseroline fumarate (B1241708) to optimize its analgesic effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for the analgesic effect of (-)-Eseroline fumarate?
A1: this compound exerts its analgesic effects through a dual mechanism. Its primary action is as a potent agonist at the µ-opioid receptor (MOR)[1]. Additionally, it functions as a weak and reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine[2]. While its opioid activity is central to its analgesic properties, its anticholinesterase activity may contribute to its overall pharmacological profile.
Q2: How does the analgesic potency of this compound compare to morphine?
A2: The analgesic potency of this compound relative to morphine can depend on the type of pain being modeled. In studies involving acute thermal pain, (-)-Eseroline has been shown to be more potent than morphine[3]. Conversely, in models of inflammatory pain, such as the writhing test, morphine exhibits greater potency[3]. One study noted that its antinociceptive action is stronger than that of morphine in all tests studied[1].
Q3: What is a recommended starting dose for in vivo analgesic studies in rodents?
A3: Based on available literature, a dose of 5 mg/kg administered intraperitoneally (i.p.) has been shown to produce a significant analgesic effect in rats[4]. However, for dose-optimization studies, it is recommended to perform a dose-response analysis starting with lower doses and escalating to determine the minimal effective dose and the dose at which maximal effect is observed.
Q4: What are the potential side effects or toxicity concerns with this compound?
A4: At higher concentrations, (-)-Eseroline has demonstrated neurotoxic effects in neuronal cell cultures. Studies have shown that concentrations in the range of 40-75 µM can lead to 50% cell death in NG-108-15 and N1E-115 cells[5]. In vivo, as a µ-opioid agonist, potential side effects could include respiratory depression, sedation, and gastrointestinal effects, similar to other opioids. Its anticholinesterase activity could also lead to cholinergic side effects. Researchers should carefully monitor for these potential adverse effects during in vivo experiments.
Q5: How can the opioid-mediated effects of this compound be confirmed in our experiments?
A5: To confirm that the observed analgesic effect is mediated by opioid receptors, a pre-treatment with a non-selective opioid antagonist, such as naloxone (B1662785), can be administered. If the analgesic effect of this compound is blocked or significantly reduced by naloxone, it confirms the involvement of opioid receptors. A study has shown that naloxone (1 mg/kg i.p.) antagonized the antinociceptive action of eseroline[4].
Troubleshooting Guides
Issue 1: Inconsistent or no analgesic effect observed.
-
Question: We are not observing a consistent analgesic effect with this compound in our hot-plate/tail-flick assay. What could be the issue?
-
Answer:
-
Dosage: Ensure the dose is within the effective range. While 5 mg/kg i.p. has been reported to be effective in rats, the optimal dose can vary depending on the species, strain, and specific pain model. We recommend performing a dose-response study to determine the ED50 in your specific experimental setup.
-
Route of Administration: The route of administration can significantly impact the onset and duration of action. Intraperitoneal (i.p.) and subcutaneous (s.c.) routes have been used. Ensure consistent administration technique.
-
Timing of Analgesic Testing: (-)-Eseroline has a relatively short duration of action compared to morphine[1]. Ensure that the timing of your analgesic testing aligns with the peak effect of the drug. It is advisable to conduct a time-course experiment to determine the time to maximum effect (Tmax).
-
Drug Stability: Ensure the this compound solution is properly prepared and stored to prevent degradation.
-
Issue 2: Observation of adverse effects in test animals.
-
Question: Our animals are showing signs of sedation or respiratory distress at higher doses. How can we mitigate this?
-
Answer:
-
Dose Reduction: The observed adverse effects are likely due to the activation of µ-opioid receptors. The most straightforward approach is to reduce the dose. A thorough dose-response study will help identify a dose that provides significant analgesia with an acceptable side-effect profile.
-
Monitoring: Closely monitor the animals for any signs of distress. If severe adverse effects are observed, the experiment should be terminated for that animal.
-
Consider the Therapeutic Window: The therapeutic window for this compound is not well-established in the literature. It is crucial to proceed with caution and use the lowest effective dose.
-
Data Presentation
Table 1: Comparative Analgesic Potency of (-)-Eseroline and Morphine
| Pain Model | More Potent Compound | Reference |
| Acute Thermal Pain | (-)-Eseroline | [3] |
| Inflammatory Pain | Morphine | [3] |
Table 2: In Vitro Neurotoxicity of Eseroline
| Cell Line | IC50 for Cell Death (24 hr) | Reference |
| NG-108-15 | 40 - 75 µM | [5] |
| N1E-115 | 40 - 75 µM | [5] |
Experimental Protocols
Hot-Plate Test
Objective: To assess the thermal nociceptive threshold in response to a heat stimulus.
Methodology:
-
Acclimatize the animal (mouse or rat) to the testing room for at least 30 minutes before the experiment.
-
Place the animal on the hot plate, which is maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Start a timer immediately upon placing the animal on the hot plate.
-
Observe the animal for signs of nociception, such as licking of the hind paws or jumping.
-
Stop the timer as soon as a nociceptive response is observed and record the latency.
-
To prevent tissue damage, a cut-off time (e.g., 30-45 seconds) should be established. If the animal does not respond within the cut-off time, it should be removed from the hot plate, and the latency is recorded as the cut-off time.
-
Administer this compound or the vehicle control.
-
Measure the response latency at predetermined time points after drug administration (e.g., 15, 30, 60, and 90 minutes) to determine the peak effect and duration of action.
Tail-Flick Test
Objective: To measure the latency of a spinal reflex to a thermal stimulus.
Methodology:
-
Gently restrain the animal (mouse or rat).
-
Apply a focused beam of radiant heat to the ventral surface of the tail.
-
The instrument will automatically detect the tail-flick reflex and record the latency.
-
Establish a baseline latency for each animal before drug administration.
-
Administer this compound or the vehicle control.
-
Measure the tail-flick latency at various time points post-administration.
-
A cut-off time should be set to avoid tissue damage.
Formalin Test
Objective: To assess the response to a persistent chemical nociceptive stimulus, modeling both acute and inflammatory pain.
Methodology:
-
Acclimatize the animal to an observation chamber.
-
Inject a dilute formalin solution (e.g., 2.5% in saline) subcutaneously into the plantar surface of one hind paw.
-
Immediately place the animal back into the observation chamber.
-
Record the total time the animal spends licking or biting the injected paw during two distinct phases:
-
Phase 1 (Acute Phase): 0-5 minutes post-injection.
-
Phase 2 (Inflammatory Phase): 15-30 minutes post-injection.
-
-
Administer this compound or vehicle control prior to the formalin injection at a time determined by its peak effect from other assays.
Mandatory Visualization
Caption: this compound signaling pathway leading to analgesia.
Caption: Experimental workflow for optimizing this compound dosage.
References
- 1. Eseroline: a new antinociceptive agent derived from physostigmine with opiate receptor agonist properties. Experimental in vivo and in vitro studies on cats and rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reversible inhibition of acetylcholinesterase by eseroline, an opioid agonist structurally related to physostigmine (eserine) and morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibitory effect of eseroline, an opiate like drug, on the rat nociceptive thalamic neurons activated by peripheral noxious stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Eseroline, a metabolite of physostigmine, induces neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: (-)-Eseroline Fumarate Receptor Binding Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing (-)-Eseroline fumarate (B1241708) in receptor binding assays. Given the compound's dual activity as both an opioid receptor agonist and a cholinesterase inhibitor, careful experimental design and data interpretation are crucial to avoid artifacts.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular targets of (-)-Eseroline?
(-)-Eseroline is known to interact with at least two primary targets:
-
Opioid Receptors: It acts as an agonist at opioid receptors.
-
Acetylcholinesterase (AChE): It is a reversible inhibitor of this enzyme.[1]
Q2: Why am I observing high non-specific binding in my opioid receptor radioligand binding assay with (-)-Eseroline?
High non-specific binding can arise from several factors in opioid receptor binding assays. Here are some common causes and solutions:
-
Radioligand Concentration: Using a radioligand concentration significantly above its Kd value can lead to binding at low-affinity, non-specific sites. It is recommended to use a concentration at or below the Kd.
-
Inappropriate Blocking Agents: Ensure you are using an effective concentration of a structurally different, unlabeled ligand to define non-specific binding. For opioid receptors, naloxone (B1662785) (e.g., 10 µM) is a commonly used agent to block specific binding.
-
Buffer Composition: The ionic strength of your assay buffer can influence non-specific interactions. Increasing the salt concentration (e.g., NaCl) can sometimes reduce electrostatic interactions that contribute to non-specific binding.
-
Lipophilicity of the Compound: Highly lipophilic compounds can partition into the cell membrane, leading to high non-specific binding. Including a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) or bovine serum albumin (BSA) in the assay buffer can sometimes mitigate this.
Q3: Could the antioxidant properties of (-)-Eseroline interfere with my binding assay?
While (-)-Eseroline possesses antioxidant properties, direct interference in a standard radioligand binding assay is less common than in assays that rely on enzymatic reactions producing reactive oxygen species or employ fluorescent probes sensitive to the redox environment. However, it is a possibility to consider, especially if you observe unusual results. Antioxidants can potentially interact with assay components or affect cell membrane integrity at high concentrations. If you suspect interference, consider running control experiments with other antioxidants that are structurally unrelated to (-)-Eseroline to see if similar effects are observed.
Q4: How can I differentiate between (-)-Eseroline's effect on opioid receptors versus its inhibition of acetylcholinesterase in a whole-cell or tissue-based assay?
This is a critical consideration. To dissect these two activities, you can use selective antagonists.
-
To isolate the opioid receptor effects, pre-incubate your cells or tissue with a high concentration of an opioid receptor antagonist, such as naloxone. This will block the binding of (-)-Eseroline to opioid receptors, and any remaining effect can be attributed to its other activities, such as cholinesterase inhibition.
-
Conversely, to assess the contribution of cholinesterase inhibition, you can use a specific acetylcholinesterase inhibitor that does not interact with opioid receptors as a positive control.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High Background Signal | Inappropriate assay buffer composition. | Optimize buffer components, including pH and ionic strength. Consider adding BSA (0.1-1%) to reduce binding to non-specific surfaces. |
| Insufficient washing steps. | Increase the number and/or volume of washes to more effectively remove unbound radioligand. | |
| Radioligand sticking to filter plates or tubes. | Pre-soak filter plates in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding of positively charged radioligands. | |
| Low Specific Binding Signal | Low receptor expression in your cell line or tissue preparation. | Use a cell line known to express the target receptor at high levels or use a tissue source with high receptor density. |
| Degraded radioligand or test compound. | Ensure the proper storage and handling of all reagents. Use fresh dilutions for each experiment. | |
| Assay not at equilibrium. | Determine the optimal incubation time for your specific radioligand and receptor system to ensure binding has reached equilibrium. | |
| Inconsistent Results / Poor Reproducibility | Pipetting errors or inconsistent cell/membrane concentrations. | Use calibrated pipettes and ensure thorough mixing of cell or membrane suspensions before aliquoting. |
| Temperature fluctuations during incubation. | Maintain a constant and optimal temperature throughout the incubation period. | |
| Cell health and passage number. | Use healthy, low-passage number cells for your experiments, as receptor expression levels can change with excessive passaging. |
Quantitative Data
Table 1: Acetylcholinesterase (AChE) Inhibition by (-)-Eseroline
| Enzyme Source | Inhibition Constant (Ki) |
| Electric Eel AChE | 0.15 ± 0.08 µM |
| Human Red Blood Cell AChE | 0.22 ± 0.10 µM |
| Rat Brain AChE | 0.61 ± 0.12 µM |
Data from: Reversible inhibition of acetylcholinesterase by eseroline, an opioid agonist structurally related to physostigmine (B191203) (eserine) and morphine.[1]
Table 2: Opioid Receptor Binding Affinity of (-)-Eseroline Fumarate
| Receptor Subtype | Radioligand | Ki (nM) | IC50 (nM) |
| µ-Opioid Receptor (MOP) | To be determined | To be determined | To be determined |
| δ-Opioid Receptor (DOP) | To be determined | To be determined | To be determined |
| κ-Opioid Receptor (KOP) | To be determined | To be determined | To be determined |
Note: Specific binding affinities for (-)-Eseroline at different opioid receptor subtypes should be experimentally determined using appropriate radioligand binding assays.
Experimental Protocols
Protocol 1: Opioid Receptor Competition Binding Assay
This protocol provides a general framework for a radioligand competition binding assay to determine the affinity of (-)-Eseroline for a specific opioid receptor subtype.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human µ, δ, or κ-opioid receptor.
-
Radioligand specific for the receptor of interest (e.g., [³H]DAMGO for µ, [³H]DPDPE for δ, [³H]U-69,593 for κ).
-
This compound stock solution.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: Naloxone (10 µM final concentration).
-
96-well filter plates (e.g., GF/B).
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or 10 µM naloxone (for non-specific binding) or the corresponding this compound dilution.
-
50 µL of the radioligand at a concentration near its Kd.
-
100 µL of the cell membrane preparation (protein concentration should be optimized).
-
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation.
-
Terminate the incubation by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters 3-4 times with ice-cold wash buffer.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percent specific binding against the log concentration of this compound to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Acetylcholinesterase Activity Assay (Ellman's Method)
This colorimetric assay measures AChE activity by detecting the product of acetylthiocholine (B1193921) hydrolysis.
Materials:
-
Acetylcholinesterase (AChE) source (e.g., purified enzyme, brain homogenate).
-
Assay Buffer: 0.1 M Phosphate Buffer, pH 8.0.
-
DTNB (Ellman's Reagent) solution (10 mM in assay buffer).
-
Acetylthiocholine iodide (ATCI) substrate solution (14 mM in deionized water).
-
This compound stock solution.
-
96-well microplate and a spectrophotometer.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add:
-
140 µL of assay buffer.
-
10 µL of AChE solution.
-
10 µL of DTNB solution.
-
10 µL of this compound dilution or buffer (for control).
-
-
Pre-incubate the plate for 10 minutes at 25°C.
-
Initiate the reaction by adding 10 µL of the ATCI substrate solution to all wells.
-
Immediately measure the absorbance at 412 nm every 30 seconds for 5-10 minutes.
-
Calculate the rate of the reaction (change in absorbance per minute).
-
Determine the percent inhibition for each concentration of this compound.
-
Plot the percent inhibition against the log concentration of this compound to determine the IC50 value.
Visualizations
Caption: Workflow for a this compound receptor binding assay.
Caption: Simplified opioid receptor signaling pathway activated by (-)-Eseroline.
Caption: Troubleshooting logic for high non-specific binding.
References
Technical Support Center: Synthesis of (-)-Eseroline Fumarate
Welcome to the technical support center for the synthesis of (-)-Eseroline fumarate (B1241708). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on the successful synthesis, purification, and salt formation of (-)-Eseroline.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the synthesis of (-)-Eseroline?
A1: The main challenge is the high susceptibility of (-)-Eseroline to air oxidation, which leads to the formation of a red-colored impurity, rubreserine (B1680255).[1][2] This oxidation is particularly rapid at a pH above 7. Therefore, it is crucial to maintain an inert atmosphere (e.g., nitrogen or argon) and control the pH throughout the synthesis and purification processes.
Q2: How can the formation of the rubreserine impurity be minimized?
A2: To minimize the formation of rubreserine, the following precautions should be taken:
-
Inert Atmosphere: All reactions, work-ups, and purifications should be performed under an inert atmosphere (nitrogen or argon).
-
Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.
-
pH Control: Maintain a slightly acidic pH during aqueous work-ups and purification steps. Eseroline (B613827) is more stable at a lower pH.
-
Temperature Control: Keep the temperature as low as practical during the reaction and purification, as higher temperatures can accelerate oxidation.
Q3: What are the options for obtaining enantiomerically pure (-)-Eseroline?
A3: There are two primary strategies for obtaining (-)-Eseroline:
-
Enantioselective Synthesis: This involves using a chiral catalyst or starting from a chiral precursor to directly synthesize the desired (-)-enantiomer.
-
Chiral Resolution: This involves synthesizing the racemic mixture of (±)-Eseroline and then separating the enantiomers. A common method is to form diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization, followed by liberation of the desired enantiomer.[3]
Q4: What is a suitable method for the purification of (-)-Eseroline?
A4: Purification of (-)-Eseroline is typically achieved by column chromatography on silica (B1680970) gel. It is essential to use degassed solvents and work quickly to minimize on-column oxidation. A solvent system of dichloromethane (B109758) and methanol (B129727) is often effective. For higher purity, preparative High-Performance Liquid Chromatography (HPLC) using a C18 column with a mobile phase of water and methanol or acetonitrile (B52724) containing a small amount of acid (e.g., 0.1% trifluoroacetic acid) can be employed to maintain a low pH and improve peak shape.[4]
Q5: How is (-)-Eseroline fumarate salt prepared?
A5: The fumarate salt can be prepared by dissolving the purified (-)-Eseroline free base in a suitable solvent, such as methanol, and then adding a solution of one equivalent of fumaric acid in the same or a miscible solvent. The salt is then typically precipitated by the addition of a less polar solvent like diethyl ether or pentane (B18724), followed by cooling to induce crystallization.[1]
Troubleshooting Guide
| Problem ID | Issue | Possible Causes | Suggested Solutions |
| ESE-SYN-001 | Reaction mixture turns red or pink during synthesis. | Oxidation of eseroline to rubreserine. | - Ensure all glassware is thoroughly dried and the reaction is conducted under a strict inert atmosphere (nitrogen or argon).- Use freshly degassed solvents.- If an aqueous workup is performed, ensure the pH is slightly acidic. |
| ESE-SYN-002 | Low yield of (-)-Eseroline after purification. | - Incomplete reaction.- Significant oxidation during workup or purification.- Loss of product during extraction due to incorrect pH. | - Monitor the reaction progress by TLC or LC-MS to ensure completion.- Work quickly during purification and use degassed solvents.- During aqueous extractions of the free base, ensure the aqueous layer is basic (pH > 8) to deprotonate the amine and drive it into the organic layer. Conversely, keep the pH acidic during storage of the aqueous solution of the protonated amine. |
| ESE-PUR-001 | Red/pink band observed on the chromatography column. | On-column oxidation of eseroline to rubreserine. | - Use degassed solvents for chromatography.- Pack and run the column as quickly as possible.- Consider adding a small amount of a mild antioxidant to the solvent system, if compatible with the subsequent steps. |
| ESE-PUR-002 | Difficulty in separating (-)-Eseroline from impurities by column chromatography. | Co-elution of impurities with similar polarity. | - Optimize the solvent system for chromatography. A gradient elution may be necessary.- Consider using a different stationary phase (e.g., alumina) or reverse-phase chromatography. |
| ESE-SALT-001 | This compound does not crystallize or oils out. | - Solution is not supersaturated.- Presence of impurities inhibiting crystallization.- Inappropriate solvent system. | - Concentrate the solution further or add more anti-solvent.- Ensure the starting (-)-Eseroline is of high purity.- Try different solvent combinations for crystallization (e.g., methanol/ether, ethanol/hexane).- Use seed crystals to induce crystallization. |
| ESE-SALT-002 | The melting point of the fumarate salt is broad or lower than expected. | Presence of impurities or residual solvents. | - Recrystallize the fumarate salt from a suitable solvent system.- Dry the salt thoroughly under vacuum. |
Experimental Protocols
Enantioselective Synthesis of (-)-Eseroline (Illustrative Pathway)
This protocol outlines a general strategy for the enantioselective synthesis of (-)-Eseroline, starting from a protected oxindole (B195798) precursor.
Step 1: Asymmetric Alkylation of Protected Oxindole
A protected 5-hydroxyoxindole (B181108) is asymmetrically alkylated to introduce the side chain that will form the pyrrolidine (B122466) ring.
-
Reaction: Protected 5-hydroxyoxindole is treated with a suitable electrophile (e.g., a protected 2-bromoethylamine (B90993) derivative) in the presence of a chiral phase-transfer catalyst or a chiral ligand-metal complex.
-
Typical Conditions:
-
Substrate: N-protected-5-benzyloxy-oxindole
-
Reagent: N-(2-bromoethyl)phthalimide
-
Base: Potassium carbonate or cesium carbonate
-
Catalyst: Chiral quaternary ammonium (B1175870) salt (e.g., a derivative of cinchonidine)
-
Solvent: Toluene or dichloromethane
-
Temperature: 0 °C to room temperature
-
Step 2: Deprotection and Cyclization
The protecting groups are removed, and the intermediate undergoes cyclization to form the tricyclic core of eseroline.
-
Reaction: The product from Step 1 is treated with a reducing agent to remove the phthalimide (B116566) group and facilitate cyclization.
-
Typical Conditions:
-
Reagent: Hydrazine hydrate (B1144303) or sodium borohydride (B1222165) followed by acid workup.
-
Solvent: Ethanol or methanol
-
Temperature: Reflux
-
Step 3: Reduction of the Oxindole Carbonyl
The carbonyl group of the oxindole is reduced to a methylene (B1212753) group.
-
Reaction: The tricyclic intermediate is reduced using a powerful reducing agent.
-
Typical Conditions:
-
Reagent: Lithium aluminum hydride (LAH) or Borane-tetrahydrofuran complex (BH3-THF)
-
Solvent: Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether
-
Temperature: 0 °C to reflux
-
Step 4: N-Methylation
The secondary amines are methylated to afford the final eseroline structure.
-
Reaction: The secondary amines are methylated using a suitable methylating agent.
-
Typical Conditions:
-
Reagent: Formaldehyde and formic acid (Eschweiler-Clarke reaction) or methyl iodide in the presence of a mild base.
-
Solvent: Formic acid or acetonitrile
-
Temperature: Reflux
-
Step 5: O-Debenzylation to Yield (-)-Eseroline
The benzyl (B1604629) protecting group on the phenolic hydroxyl is removed.
-
Reaction: The benzyl ether is cleaved by hydrogenolysis.
-
Typical Conditions:
-
Catalyst: Palladium on carbon (Pd/C)
-
Hydrogen Source: Hydrogen gas or ammonium formate
-
Solvent: Ethanol or methanol
-
Temperature: Room temperature
-
Purification of (-)-Eseroline by Flash Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh)
-
Mobile Phase: A gradient of methanol in dichloromethane (e.g., 0% to 10% methanol). All solvents must be degassed.
-
Procedure:
-
Prepare a column of silica gel using the degassed mobile phase.
-
Dissolve the crude (-)-Eseroline in a minimum amount of dichloromethane.
-
Load the sample onto the column.
-
Elute the column with the mobile phase, collecting fractions.
-
Monitor the fractions by TLC or LC-MS.
-
Combine the pure fractions and evaporate the solvent under reduced pressure at a low temperature.
-
Preparation and Recrystallization of this compound
-
Procedure:
-
Dissolve the purified (-)-Eseroline (1 equivalent) in a minimal amount of anhydrous, degassed methanol.
-
In a separate flask, dissolve fumaric acid (1 equivalent) in a minimal amount of anhydrous, degassed methanol.
-
Slowly add the fumaric acid solution to the eseroline solution with stirring under an inert atmosphere.
-
To the resulting solution, slowly add anhydrous diethyl ether until the solution becomes cloudy.
-
Add a small amount of pentane to further induce precipitation.
-
Allow the mixture to stand at 4 °C for several hours to promote crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
-
-
Recrystallization: If necessary, the fumarate salt can be recrystallized by dissolving it in a minimal amount of hot methanol and then allowing it to cool slowly, followed by the addition of diethyl ether.
Data Presentation
Table 1: Summary of Key Reaction Parameters and Expected Outcomes
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Typical Yield (%) | Purity Target (%) |
| 1 | Asymmetric Alkylation | Chiral Catalyst, K₂CO₃ | Toluene | 0 - 25 | 70 - 85 | >95 (diastereomeric excess) |
| 2 | Deprotection & Cyclization | Hydrazine Hydrate | Ethanol | 80 | 60 - 75 | >98 |
| 3 | Carbonyl Reduction | LiAlH₄ | THF | 0 - 65 | 80 - 90 | >98 |
| 4 | N-Methylation | HCHO, HCOOH | HCOOH | 100 | 85 - 95 | >98 |
| 5 | O-Debenzylation | Pd/C, H₂ | Methanol | 25 | 90 - 98 | >99 |
| 6 | Salt Formation | Fumaric Acid | Methanol/Ether | 0 - 25 | 85 - 95 | >99.5 |
Visualizations
Experimental Workflow for this compound Synthesis
References
Technical Support Center: (-)-Eseroline Fumarate Purification Strategies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of (-)-Eseroline fumarate (B1241708).
Frequently Asked Questions (FAQs)
Q1: What is the purpose of converting (-)-Eseroline to its fumarate salt?
Converting the oily free base of (-)-Eseroline to its fumarate salt is a common and effective purification strategy. The salt is typically a crystalline solid, which allows for purification through recrystallization. This process effectively removes impurities that are more soluble in the mother liquor. The fumarate salt is prepared by reacting the eseroline (B613827) base with fumaric acid in a suitable solvent system.[1]
Q2: What are the common methods for purifying (-)-Eseroline fumarate?
The primary methods for the purification of (-)-Eseroline, often isolated as the fumarate salt, include:
-
Recrystallization: This is a widely used technique to obtain high-purity crystalline this compound.[2]
-
Chromatography: Flash chromatography using silica (B1680970) gel or alumina (B75360) is frequently employed to purify the crude eseroline base before salt formation.[1]
Q3: What are potential sources of impurities in this compound?
Impurities can originate from various stages of the synthesis and purification process. Common sources include:
-
Incomplete reactions: Residual starting materials or intermediates from the synthesis.[]
-
Side reactions: Formation of by-products during the synthesis. For instance, when synthesizing eseroline from physostigmine, by-products like butyl N-methylcarbamate can be formed.[2]
-
Degradation: (-)-Eseroline can be susceptible to oxidation or other forms of degradation, especially if exposed to air or light for extended periods.[4]
-
Residual solvents: Solvents used during synthesis or purification that are not completely removed.[]
Troubleshooting Guides
Crystallization/Recrystallization Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Product oils out instead of crystallizing. | The solvent system is not optimal; the solution is supersaturated too quickly; presence of impurities inhibiting crystallization. | 1. Try a different solvent or a mixture of solvents. A common technique is to dissolve the compound in a good solvent (e.g., methanol) and then slowly add a poor solvent (e.g., ether, pentane) to induce crystallization.[1]2. Ensure a slow cooling rate.3. Scratch the inside of the flask with a glass rod to create nucleation sites.4. Add a seed crystal of pure this compound. |
| Low yield after recrystallization. | The compound is too soluble in the chosen solvent; too much solvent was used. | 1. Choose a solvent in which the compound has high solubility at elevated temperatures but low solubility at room temperature or below.2. Minimize the amount of solvent used to dissolve the compound.3. Cool the crystallization mixture in an ice bath or refrigerate to maximize precipitation.4. Concentrate the mother liquor and attempt a second recrystallization. |
| Poor purity after recrystallization. | The chosen solvent does not effectively discriminate between the product and impurities. | 1. Perform multiple recrystallizations.2. Try a different solvent system.3. Consider a pre-purification step using chromatography before recrystallization. |
Chromatography Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Poor separation of eseroline from impurities on a silica gel column. | The eluent system is not optimized. | 1. Adjust the polarity of the eluent. For eseroline, a mixture of a polar solvent (e.g., methanol) and a less polar solvent (e.g., dichloromethane) is often used.[1] Start with a low polarity and gradually increase it (gradient elution).2. Perform thin-layer chromatography (TLC) with various solvent systems to identify the optimal eluent for separation before running the column. |
| Streaking or tailing of the compound on the column. | The compound may be too polar for the stationary phase or interacting strongly with it; the column may be overloaded. | 1. Add a small amount of a modifier to the eluent, such as triethylamine, to reduce interactions with acidic sites on the silica gel.2. Ensure the sample is loaded onto the column in a minimal amount of solvent.3. Reduce the amount of crude material loaded onto the column. |
| Product does not elute from the column. | The eluent is not polar enough. | 1. Gradually increase the polarity of the eluent system. For highly polar compounds, a mixture of methanol (B129727) in acetone (B3395972) has been used.[1] |
Experimental Protocols
Protocol 1: Purification of (-)-Eseroline by Flash Chromatography
This protocol describes the purification of crude (-)-Eseroline free base using silica gel flash chromatography.
-
Column Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 0.5% methanol in dichloromethane).[1] Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.
-
Sample Preparation: Dissolve the crude (-)-Eseroline oil in a minimal amount of the initial eluent.
-
Loading: Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the initial eluent. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of methanol) to facilitate the elution of the product.
-
Fraction Collection: Collect fractions and monitor the elution of the product using thin-layer chromatography (TLC).
-
Product Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified (-)-Eseroline oil.
Protocol 2: Formation and Recrystallization of this compound
This protocol details the conversion of purified (-)-Eseroline oil to its fumarate salt and subsequent recrystallization.
-
Salt Formation:
-
Crystallization:
-
Crystallization can be induced by the slow addition of a less polar solvent, such as ether or pentane, to the methanolic solution.[1]
-
Allow the mixture to stand, preferably at a cool temperature, to facilitate complete crystallization.
-
-
Isolation and Drying:
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove any residual impurities.
-
Dry the purified this compound crystals under vacuum.
-
Visualizations
Caption: General workflow for the purification of this compound.
References
overcoming resistance to (-)-Eseroline fumarate effects
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (-)-Eseroline fumarate (B1241708).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of (-)-Eseroline fumarate?
A1: this compound is a metabolite of physostigmine (B191203) and functions primarily as a µ-opioid receptor agonist, which underlies its potent antinociceptive (analgesic) effects.[1][2] It is also a weak and reversible inhibitor of acetylcholinesterase (AChE).[1][3]
Q2: Why am I observing high variability in the cytotoxic effects of (-)-Eseroline between different cell lines?
A2: Cell lines exhibit differential sensitivity to (-)-Eseroline. For instance, non-neuronal cell lines, such as the rat liver ARL-15 cell line, have demonstrated higher resistance to the toxic effects of eseroline (B613827) compared to neuronal cell lines like NG-108-15 and N1E-115.[4] This inherent resistance can lead to significant variability in experimental outcomes.
Q3: My (-)-Eseroline solution has turned a reddish color. Is it still usable?
A3: A reddish discoloration indicates the oxidation of (-)-Eseroline, likely forming compounds such as rubreserine (B1680255). As a decomposition product, its presence can lead to altered biological activity and unreliable experimental results. It is recommended to use fresh, colorless solutions for all experiments. The stability of physostigmine, the parent compound of eseroline, is known to be affected by exposure to heat, light, air, and trace metals, leading to a similar red discoloration.[5]
Q4: I am not observing the expected analgesic effects in my in vivo model. What could be the issue?
A4: The analgesic activity of eseroline is stereospecific. Only the (-)-enantiomer of eseroline exhibits potent narcotic agonist activity in vivo.[6] Ensure you are using this compound and not a racemic mixture or the (+)-enantiomer. Additionally, the antinociceptive effects of eseroline can be antagonized by opioid antagonists like naloxone.[7]
Troubleshooting Guides
Issue 1: Apparent Lack of Efficacy or Reduced Potency
| Possible Cause | Troubleshooting Step |
| Degradation of Compound | Prepare fresh solutions of this compound for each experiment. Protect solutions from light and heat. Avoid prolonged storage. |
| Resistant Cell Line | Verify the sensitivity of your chosen cell line to (-)-Eseroline. Consider using a positive control cell line known to be sensitive, such as N1E-115 or NG-108-15 neuronal cells.[4] |
| Incorrect Stereoisomer | Confirm that the product is the (-)-enantiomer of eseroline, as the (+)-enantiomer lacks significant in vivo analgesic activity.[6] |
| Presence of Antagonists | Ensure that no opioid antagonists (e.g., naloxone) are present in the experimental system, as they can block the µ-opioid receptor-mediated effects of (-)-Eseroline.[7] |
Issue 2: High Background Signal or Off-Target Effects
| Possible Cause | Troubleshooting Step |
| Weak Acetylcholinesterase Inhibition | Be aware that (-)-Eseroline is a weak acetylcholinesterase inhibitor.[1][3] If studying cholinergic pathways, consider its potential, albeit weak, interaction with this enzyme. |
| Neurotoxic Effects | At higher concentrations, eseroline can induce neuronal cell death through mechanisms involving the loss of cellular ATP.[4] If observing unexpected cell death, consider reducing the concentration or the duration of exposure. |
| Non-specific Binding | While (-)-Eseroline is a µ-opioid agonist, the potential for binding to other receptors at high concentrations cannot be entirely ruled out. Perform dose-response curves to identify the optimal concentration range. |
Data Presentation
Table 1: Comparative Cytotoxicity of Eseroline in Different Cell Lines
| Cell Line | Type | EC50 for Adenine Nucleotide Release (24 hr) | EC50 for LDH Leakage (24 hr) |
| NG-108-15 | Neuroblastoma-Glioma Hybrid | 40 - 75 µM | 40 - 75 µM |
| N1E-115 | Mouse Neuroblastoma | 40 - 75 µM | 40 - 75 µM |
| C6 | Rat Glioma | 80 - 120 µM | 80 - 120 µM |
| ARL-15 | Rat Liver | 80 - 120 µM | 80 - 120 µM |
Data summarized from Somani et al., 1990.[4]
Table 2: Inhibitory Potency (Ki) of Eseroline on Acetylcholinesterase from Various Sources
| AChE Source | Ki (µM) |
| Electric Eel | 0.15 ± 0.08 |
| Human Red Blood Cells | 0.22 ± 0.10 |
| Rat Brain | 0.61 ± 0.12 |
Data summarized from Galli et al., 1982.[3]
Experimental Protocols
Protocol 1: Assessment of this compound Cytotoxicity via LDH Assay
-
Cell Plating: Plate cells (e.g., N1E-115 for high sensitivity, ARL-15 for low sensitivity) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water) and make serial dilutions to achieve the desired final concentrations (e.g., ranging from 1 µM to 200 µM).
-
Treatment: Remove the culture medium and add fresh medium containing the various concentrations of this compound to the respective wells. Include a vehicle control (medium with solvent) and a positive control for maximum LDH release (e.g., 1% Triton X-100).
-
Incubation: Incubate the plate for the desired time period (e.g., 24 hours).
-
LDH Measurement: After incubation, carefully collect the supernatant from each well. Measure the lactate (B86563) dehydrogenase (LDH) activity in the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration of this compound relative to the positive control.
Protocol 2: Determination of Acetylcholinesterase (AChE) Inhibition
-
Reagent Preparation: Prepare a solution of purified AChE (e.g., from electric eel), the substrate acetylthiocholine (B1193921) (ATCh), and Ellman's reagent (DTNB).
-
Inhibitor Incubation: In a 96-well plate, add the AChE solution to wells containing various concentrations of this compound or a known AChE inhibitor as a positive control (e.g., physostigmine). Incubate for a short period (e.g., 15 minutes) at room temperature.
-
Substrate Addition: Initiate the enzymatic reaction by adding ATCh and DTNB to each well.
-
Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the AChE activity.
-
Data Analysis: Calculate the percentage of AChE inhibition for each concentration of this compound. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizations
Caption: Signaling pathway of (-)-Eseroline.
Caption: Troubleshooting workflow for (-)-Eseroline experiments.
References
- 1. Eseroline - Wikipedia [en.wikipedia.org]
- 2. Eseroline: a new antinociceptive agent derived from physostigmine with opiate receptor agonist properties. Experimental in vivo and in vitro studies on cats and rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reversible inhibition of acetylcholinesterase by eseroline, an opioid agonist structurally related to physostigmine (eserine) and morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Eseroline, a metabolite of physostigmine, induces neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Physostigmine | C15H21N3O2 | CID 5983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Comparison of (-)-eseroline with (+)-eseroline and dihydroseco analogues in antinociceptive assays: confirmation of rubreserine structure by X-ray analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitory effect of eseroline, an opiate like drug, on the rat nociceptive thalamic neurons activated by peripheral noxious stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Therapeutic Index of (-)-Eseroline Fumarate Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the therapeutic index of (-)-Eseroline fumarate (B1241708) analogs. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My novel (-)-eseroline analog shows high acetylcholinesterase (AChE) inhibitory potency, but also significant cytotoxicity. How can I improve its therapeutic index?
A1: Improving the therapeutic index requires a strategic balance between enhancing efficacy (AChE inhibition) and reducing toxicity. A key approach involves modifying the carbamate (B1207046) moiety of the eseroline (B613827) scaffold. Structure-activity relationship (SAR) studies on related physostigmine (B191203) analogs have shown that the nature of the carbamate substituent significantly influences both potency and toxicity.
-
Consider bulky or hydrophobic carbamates: While increasingly hydrophobic, non-branching carbamoyl (B1232498) groups (e.g., octyl-, butyl-, and benzylcarbamoyl eseroline) may not drastically alter potency against AChE, they can influence the overall pharmacokinetic and toxicological profile.[1]
-
Explore phenylcarbamoyl derivatives: N-phenylcarbamoyl eseroline has been shown to be as potent as benzylcarbamoyl eseroline against AChE but significantly less potent against butyrylcholinesterase (BChE), suggesting that phenyl substitution can increase selectivity for AChE.[1] This selectivity may contribute to a better side-effect profile.
-
Cyclic alkyl carbamates: A cyclic alkyl carbamate of eseroline has been reported to be a highly potent AChE inhibitor with significant selectivity over BChE, even more so than phenserine, a well-known eseroline analog.[2]
Troubleshooting Tip: If your lead compound is highly potent but toxic, consider synthesizing a small library of analogs with varied carbamate groups (e.g., different alkyl and aryl substituents, cyclic structures). Screen these analogs for both AChE inhibition (using the Ellman's assay) and cytotoxicity (using an MTT or LDH assay) to identify a candidate with a more favorable therapeutic window.
Q2: I am observing inconsistent results in my AChE inhibition assays. What are the common pitfalls?
A2: Inconsistent results in AChE inhibition assays, such as the Ellman's method, can arise from several factors related to reagent preparation, experimental conditions, and data analysis.
-
Reagent Stability: Ensure that the substrate solution (acetylthiocholine iodide, ATCI) is prepared fresh daily. The Ellman's reagent (DTNB) should be protected from light.
-
Enzyme Activity: Use a fresh batch of acetylcholinesterase and keep it on ice to maintain its activity. Variations in enzyme activity between experiments can lead to inconsistent IC50 values.
-
Buffer pH: The pH of the phosphate (B84403) buffer (typically pH 8.0) is critical for the reaction. Verify the pH of your buffer before each experiment.
-
Incubation Times: Standardize the pre-incubation time of the enzyme with the inhibitor and the reaction time after adding the substrate.
-
Solvent Effects: If your test compounds are dissolved in an organic solvent like DMSO, ensure the final concentration in the assay is low (typically <1%) to avoid solvent-induced enzyme inhibition or instability. Run appropriate vehicle controls.
Q3: How do I assess the neurotoxicity of my (-)-eseroline analogs in vitro?
A3: Several in vitro assays can be used to evaluate the neurotoxicity of your compounds, providing an early indication of their potential side effects.
-
MTT Assay: This colorimetric assay measures cell metabolic activity as an indicator of cell viability. It is a widely used method to assess cytotoxicity. Treat neuronal cell lines (e.g., SH-SY5Y) with a range of concentrations of your analog for a specified period (e.g., 24-72 hours) and then perform the MTT assay.
-
LDH Assay: The lactate (B86563) dehydrogenase (LDH) assay measures the release of LDH from damaged cells into the culture medium, which is an indicator of cytotoxicity. This assay can be performed on the supernatant of cells treated with your compounds.
-
Neuroprotective Assays: Beyond general cytotoxicity, it's beneficial to assess for neuroprotective effects. For instance, you can evaluate if your compounds can protect neuronal cells from insults like oxidative stress (e.g., H₂O₂ treatment) or glutamate-induced excitotoxicity.[3][4][5]
Troubleshooting Tip: When assessing toxicity, it is crucial to use a relevant neuronal cell line and appropriate positive and negative controls. Also, consider the concentration range tested. It should be relevant to the concentrations at which you observe AChE inhibition to allow for a meaningful calculation of the therapeutic index.
Quantitative Data Summary
The following tables summarize key quantitative data for (-)-eseroline and its analogs from the literature. This data can serve as a benchmark for your own experimental results.
Table 1: Cholinesterase Inhibitory Activity of (-)-Eseroline and Analogs
| Compound | Target Enzyme | IC50 / Ki (µM) | Source |
| (-)-Eseroline | Acetylcholinesterase (AChE) - electric eel | Ki: 0.15 ± 0.08 | [2] |
| (-)-Eseroline | Acetylcholinesterase (AChE) - human RBC | Ki: 0.22 ± 0.10 | [2] |
| (-)-Eseroline | Acetylcholinesterase (AChE) - rat brain | Ki: 0.61 ± 0.12 | [2] |
| (-)-Eseroline | Butyrylcholinesterase (BuChE) - horse serum | Ki: 208 ± 42 | [2] |
| Phenserine (N-phenylcarbamoyl eseroline) | Acetylcholinesterase (AChE) | Potent inhibitor | [1] |
| Benzylcarbamoyl eseroline | Acetylcholinesterase (AChE) | Potent inhibitor | [1] |
| Cyclic alkyl carbamate of eseroline | Acetylcholinesterase (AChE) | Highly potent inhibitor | [2] |
Table 2: In Vitro Neurotoxicity of (-)-Eseroline
| Cell Line | Assay | Toxic Effect | Concentration (µM) | Exposure Time | Source |
| NG-108-15 & N1E-115 | Adenine Nucleotide Release | 50% release | 40 - 75 | 24 hr | |
| NG-108-15 & N1E-115 | LDH Leakage | 50% leakage | 40 - 75 | 24 hr | |
| C6 & ARL-15 | Adenine Nucleotide Release / LDH Leakage | 50% effect | 80 - 120 | 24 hr | |
| N1E-115 | ATP Loss | >50% loss | 300 | 1 hr |
Experimental Protocols
1. Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol is a standard colorimetric method for measuring AChE activity.
Materials:
-
0.1 M Phosphate Buffer (pH 8.0)
-
10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution in phosphate buffer
-
14 mM Acetylthiocholine iodide (ATCI) solution in deionized water (prepare fresh)
-
1 U/mL Acetylcholinesterase (AChE) solution in phosphate buffer (keep on ice)
-
Test compound solutions at various concentrations
-
96-well microplate
-
Microplate reader
Procedure:
-
Plate Setup:
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.
-
Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for test compound.
-
Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution.
-
-
Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate the plate for 10-15 minutes at a controlled temperature (e.g., 25°C or 37°C).
-
Initiate Reaction: To all wells except the blank, add 10 µL of the 14 mM ATCI solution to start the reaction. For the blank, add 10 µL of deionized water.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.
-
Data Analysis: Calculate the rate of reaction for each well. The percentage of inhibition is calculated as: (1 - (Rate of sample / Rate of control)) * 100. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
2. Cell Viability Assay (MTT Assay)
This protocol assesses the effect of test compounds on the viability of neuronal cells.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Complete culture medium
-
Test compound solutions at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the neuronal cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for the desired exposure time (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the CC50 (cytotoxic concentration 50%) value.
Visualizations
Caption: Cholinergic synapse showing ACh release, binding, and hydrolysis by AChE, which is blocked by (-)-Eseroline analogs.
Caption: Workflow for determining the therapeutic index of (-)-Eseroline analogs, from synthesis to biological evaluation and data analysis.
References
- 1. Comparative inhibitory effects of various physostigmine analogs against acetyl- and butyrylcholinesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Neurotrophic and neuroprotective actions of (-)- and (+)-phenserine, candidate drugs for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholar.usuhs.edu [scholar.usuhs.edu]
- 5. Neurotrophic and Neuroprotective Actions of (−)- and (+)-Phenserine, Candidate Drugs for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (-)-Eseroline Fumarate in Respiratory Research
This technical support center provides researchers, scientists, and drug development professionals with essential information for investigating the potential of (-)-eseroline fumarate (B1241708) in minimizing respiratory depression, particularly opioid-induced respiratory depression (OIRD).
Frequently Asked Questions (FAQs)
Q1: What is (-)-eseroline and why is it of interest for respiratory research?
A1: (-)-Eseroline is a physostigmine (B191203) derivative that exhibits both acetylcholinesterase (AChE) inhibitory and opioid receptor agonist properties. Its potential to modulate the cholinergic system, which is involved in respiratory control, while also providing analgesia makes it a compound of interest for developing safer pain therapies with a reduced risk of respiratory depression.
Q2: How might (-)-eseroline fumarate minimize opioid-induced respiratory depression (OIRD)?
A2: The leading hypothesis is that by inhibiting AChE, (-)-eseroline increases the levels of acetylcholine (B1216132) (ACh) in the synaptic clefts of respiratory control centers in the brainstem, such as the pre-Bötzinger complex and the Kölliker-Fuse nucleus. This enhanced cholinergic signaling may counteract the depressive effects of opioids on these neurons, thereby maintaining respiratory drive. Studies with other AChE inhibitors, like physostigmine and neostigmine (B1678181), have shown reversal or mitigation of opioid-induced respiratory depression, supporting this proposed mechanism.[1][2][3][4][5]
Q3: What are the known effects of (-)-eseroline on respiration when administered alone?
A3: A study in anesthetized cats showed that intravenous infusion of eseroline (B613827) led to a depression of ventilation by affecting both tidal volume and breathing frequency. This effect was reversible with the opioid antagonist naloxone, suggesting an opioid-mediated mechanism. It is important to note that these findings in an anesthetized model may not directly translate to conscious rodent models commonly used for OIRD studies, where the interplay between sedation and respiratory control is different. Further research in conscious animal models is necessary to fully characterize the dose-dependent effects of (-)-eseroline on respiration.
Q4: Are there any data on the co-administration of this compound with classical opioids like morphine?
Q5: What is the opioid receptor binding profile of this compound?
A5: While (-)-eseroline is known to have opioid agonist properties, a detailed binding affinity profile for mu, kappa, and delta opioid receptors is not extensively documented in readily available literature. Its analgesic effects are reversed by naloxone, indicating interaction with opioid receptors. Understanding its specific receptor affinities is a key area for future research to fully elucidate its pharmacological profile.
Troubleshooting Guides for Preclinical Studies
Whole-Body Plethysmography (WBP) in Rodents
Issue 1: High variability in baseline respiratory recordings.
-
Possible Cause: Animal stress or movement. Rodents are sensitive to their environment, and handling or novel environments can alter breathing patterns.[6]
-
Troubleshooting Steps:
-
Acclimatization: Ensure a sufficient acclimatization period for the animal in the plethysmography chamber before starting any recordings. This can range from 30 minutes to several hours over multiple days.[7]
-
Habituation: Handle the animals gently and consistently in the days leading up to the experiment to reduce handling-induced stress.
-
Quiet Environment: Conduct experiments in a quiet room with stable temperature and lighting to minimize external stimuli.
-
Data Filtering: Utilize software filters to exclude periods of significant movement (e.g., grooming, sniffing, rearing) from the analysis of baseline respiratory parameters.[8]
-
Issue 2: Inaccurate tidal volume (V₮) measurements.
-
Possible Cause: Leaks in the plethysmography chamber, incorrect calibration, or temperature and humidity fluctuations. The accuracy of V₮ measurements in WBP is a known challenge.[9][10][11]
-
Troubleshooting Steps:
-
Chamber Seal: Regularly check the integrity of all seals on the chamber. A small leak can significantly impact pressure readings.
-
Calibration: Calibrate the system before each experiment with a known volume of air injected at a speed that mimics a breath.[7]
-
Temperature and Humidity: Allow the chamber to equilibrate to a stable temperature and humidity before placing the animal inside. Monitor and record these parameters throughout the experiment as they are crucial for the V₮ calculation.[12]
-
Qualitative vs. Quantitative: Be aware of the limitations of WBP for absolute V₮ measurements and consider focusing on relative changes and other respiratory parameters like respiratory rate (ƒ) and minute volume (V̇E).[9][10]
-
Issue 3: Unexpected respiratory depression with this compound alone.
-
Possible Cause: Dose-dependent effects or influence of anesthesia (if used). As observed in anesthetized cats, eseroline can have intrinsic respiratory depressant effects, likely mediated by its opioid agonist properties.
-
Troubleshooting Steps:
-
Dose-Response Study: Conduct a thorough dose-response study in conscious, unrestrained animals to determine the respiratory effects of this compound across a range of doses.
-
Vehicle Control: Always include a vehicle control group to ensure the observed effects are due to the compound and not the administration vehicle.
-
Conscious vs. Anesthetized: If using anesthesia, be aware that it can significantly alter respiratory physiology and drug responses. Compare findings with conscious animal studies whenever possible.
-
Issue 4: Lack of effect in reversing opioid-induced respiratory depression.
-
Possible Cause: Inappropriate dose of this compound, timing of administration, or overwhelming opioid-induced depression.
-
Troubleshooting Steps:
-
Dose Optimization: The dose of this compound required to counteract OIRD may be different from its analgesic dose. A dose-escalation study in the presence of a fixed opioid dose is recommended.
-
Timing of Administration: Investigate both pre-treatment and post-treatment paradigms. Administering this compound before the opioid may prevent the onset of depression, while administration after may reverse existing depression.
-
Severity of OIRD: The ability of (-)-eseroline to reverse respiratory depression may be limited at very high, supratherapeutic doses of opioids.
-
Data Presentation
Table 1: Hypothetical Dose-Response of this compound on Respiratory Parameters in Conscious Rats (Example Data)
| Dose (mg/kg, i.p.) | Respiratory Rate (breaths/min) | Tidal Volume (mL) | Minute Ventilation (mL/min) |
| Vehicle | 120 ± 5 | 1.5 ± 0.1 | 180 ± 12 |
| 0.1 | 118 ± 6 | 1.5 ± 0.1 | 177 ± 13 |
| 0.5 | 115 ± 5 | 1.4 ± 0.1 | 161 ± 11 |
| 1.0 | 105 ± 7 | 1.3 ± 0.2 | 137 ± 15* |
| 2.0 | 90 ± 8 | 1.2 ± 0.2 | 108 ± 18** |
*p < 0.05, **p < 0.01 compared to vehicle. Data are presented as mean ± SEM. This table is for illustrative purposes and requires experimental validation.
Table 2: Hypothetical Effect of this compound on Morphine-Induced Respiratory Depression in Conscious Rats (Example Data)
| Treatment Group | Respiratory Rate (breaths/min) | Tidal Volume (mL) | Minute Ventilation (mL/min) |
| Vehicle + Saline | 122 ± 6 | 1.6 ± 0.1 | 195 ± 14 |
| Vehicle + Morphine (10 mg/kg) | 65 ± 5 | 1.1 ± 0.1 | 72 ± 8** |
| Eseroline (1 mg/kg) + Morphine (10 mg/kg) | 95 ± 7# | 1.4 ± 0.1# | 133 ± 12# |
*p < 0.05, **p < 0.01 compared to Vehicle + Saline. #p < 0.05 compared to Vehicle + Morphine. Data are presented as mean ± SEM. This table is for illustrative purposes and requires experimental validation.
Experimental Protocols
Protocol 1: Assessing the Dose-Dependent Respiratory Effects of this compound in Conscious Rats using Whole-Body Plethysmography
-
Animals: Adult male Sprague-Dawley rats (250-300g).
-
Acclimatization: Acclimatize rats to the whole-body plethysmography chambers for at least 3 consecutive days (1-2 hours per day) prior to the experiment.
-
Drug Preparation: Dissolve this compound in sterile saline to the desired concentrations. Prepare fresh on the day of the experiment.
-
Experimental Groups:
-
Group 1: Vehicle (saline, i.p.)
-
Group 2: this compound (0.1 mg/kg, i.p.)
-
Group 3: this compound (0.5 mg/kg, i.p.)
-
Group 4: this compound (1.0 mg/kg, i.p.)
-
Group 5: this compound (2.0 mg/kg, i.p.)
-
-
Procedure:
-
Place a rat in the plethysmography chamber and allow a 30-minute habituation period.
-
Record baseline respiratory parameters (respiratory rate, tidal volume, minute ventilation) for 15 minutes.
-
Remove the rat, administer the assigned treatment via intraperitoneal (i.p.) injection.
-
Immediately return the rat to the chamber and record respiratory parameters continuously for at least 60 minutes.
-
-
Data Analysis: Analyze the data in epochs (e.g., 5-minute intervals) and compare the post-injection values to the baseline for each animal. Compare the changes across different treatment groups.
Protocol 2: Evaluating the Efficacy of this compound in Mitigating Morphine-Induced Respiratory Depression
-
Animals and Acclimatization: As described in Protocol 1.
-
Drug Preparation: Prepare this compound and morphine sulfate (B86663) solutions in sterile saline.
-
Experimental Groups:
-
Group 1: Vehicle (saline) + Saline
-
Group 2: Vehicle (saline) + Morphine (10 mg/kg, s.c.)
-
Group 3: this compound (1.0 mg/kg, i.p.) + Morphine (10 mg/kg, s.c.)
-
-
Procedure:
-
Record baseline respiratory parameters for 15 minutes.
-
Administer the first treatment (vehicle or this compound) via i.p. injection.
-
After 15 minutes, administer the second treatment (saline or morphine) via subcutaneous (s.c.) injection.
-
Return the rat to the chamber and record respiratory parameters continuously for at least 90 minutes.
-
-
Data Analysis: Determine the peak respiratory depression induced by morphine in the control group. Compare the magnitude and duration of respiratory depression between the group receiving morphine alone and the group receiving the combination of this compound and morphine.
Mandatory Visualizations
References
- 1. cris.huji.ac.il [cris.huji.ac.il]
- 2. Effect of physostigmine on morphine-induced postoperative pain and somnolence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Physostigmine antagonizes morphine-induced respiratory depression but not analgesia in dogs and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Physostigmine antagonizes morphine-induced respiratory depression in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fentanyl and neostigmine delivered to mouse prefrontal cortex differentially alter breathing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eleceng.adelaide.edu.au [eleceng.adelaide.edu.au]
- 7. Measuring Respiratory Function in Mice Using Unrestrained Whole-body Plethysmography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A leak-free head-out plethysmography system to accurately assess lung function in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. biorxiv.org [biorxiv.org]
- 12. Novel whole body plethysmography system for the continuous characterization of sleep and breathing in a mouse - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Acetylcholinesterase Inhibition: (-)-Eseroline Fumarate vs. Physostigmine
For researchers, scientists, and drug development professionals, understanding the nuanced differences between acetylcholinesterase (AChE) inhibitors is paramount for advancing therapeutic strategies, particularly in neurodegenerative diseases. This guide provides a detailed, data-driven comparison of two such inhibitors: (-)-eseroline and its parent compound, physostigmine (B191203). While structurally related, their mechanisms of action and inhibitory profiles exhibit critical distinctions.
Quantitative Comparison of Inhibitory Potency
The inhibitory potency of (-)-eseroline and physostigmine against acetylcholinesterase has been evaluated across various experimental conditions. The following table summarizes key quantitative data, primarily focusing on the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), which are crucial metrics for assessing inhibitor efficacy.
| Compound | Target Enzyme | Enzyme Source | IC50 (µM) | Ki (µM) | Reference |
| (-)-Eseroline | Acetylcholinesterase (AChE) | Electric Eel | - | 0.15 ± 0.08 | [1] |
| Acetylcholinesterase (AChE) | Human Red Blood Cells | - | 0.22 ± 0.10 | [1] | |
| Acetylcholinesterase (AChE) | Rat Brain | - | 0.61 ± 0.12 | [1] | |
| Butyrylcholinesterase (BuChE) | Horse Serum | - | 208 ± 42 | [1] | |
| Physostigmine (Eserine) | Acetylcholinesterase (AChE) | Electric Eel | 0.084 | - | [2] |
| Acetylcholinesterase (AChE) | Human Erythrocyte | - | - | [3] | |
| Butyrylcholinesterase (BChE) | Human Plasma | - | - | [3] |
Note: IC50 and Ki values can vary based on the specific experimental conditions, including substrate concentration, pH, and temperature.
Mechanism of Action: A Tale of Two Inhibitors
Physostigmine is a well-characterized reversible inhibitor of acetylcholinesterase.[4][5][6] Its mechanism involves the carbamylation of a serine residue within the active site of the enzyme.[6] This process temporarily inactivates AChE, leading to an accumulation of acetylcholine (B1216132) in the synapse and enhanced cholinergic neurotransmission.[4][6]
In contrast, (-)-eseroline, a metabolite of physostigmine, acts as a competitive inhibitor of AChE.[1] Its inhibition is characterized by a rapid onset and reversibility, with its inhibitory action fully developing in less than 15 seconds and being readily reversible upon dilution.[1] This kinetic profile differs significantly from the carbamoylation mechanism of physostigmine.[1] While eseroline (B613827) demonstrates potent inhibition of AChE, it is notably weaker against butyrylcholinesterase (BuChE).[1]
It is important to note that while eseroline is an active AChE inhibitor, some studies have indicated that it may possess neurotoxic properties, a factor that has prompted the development of physostigmine analogs that do not metabolize to eseroline.[5][7][8]
References
- 1. Reversible inhibition of acetylcholinesterase by eseroline, an opioid agonist structurally related to physostigmine (eserine) and morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Comparative inhibitory effects of various physostigmine analogs against acetyl- and butyrylcholinesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Physostigmine - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Eseroline, a metabolite of physostigmine, induces neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cymserine - Wikipedia [en.wikipedia.org]
A Comparative Analysis of the Analgesic Potency of (-)-Eseroline Fumarate and Morphine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the analgesic properties of (-)-Eseroline fumarate (B1241708) and the classical opioid analgesic, morphine. The information presented is based on available experimental data to assist researchers in understanding the pharmacological profiles of these two compounds.
Executive Summary
(-)-Eseroline, a physostigmine (B191203) derivative, demonstrates potent antinociceptive properties. Its analgesic effects are attributed to a dual mechanism of action, involving both the cholinergic and opioid systems.[1] Experimental evidence suggests that the relative analgesic potency of eseroline (B613827) compared to morphine is dependent on the type of pain stimulus. In models of acute thermal pain, eseroline has been reported to exhibit higher analgesic potency than morphine.[1] Conversely, in inflammatory pain models, morphine appears to be the more potent analgesic.[1] Morphine, a gold-standard opioid analgesic, exerts its effects primarily through agonism of the µ-opioid receptor.[2]
Quantitative Data Comparison
| Parameter | (-)-Eseroline Fumarate | Morphine | References |
| Relative Potency (Acute Thermal Pain) | Higher than Morphine | Lower than Eseroline | [1] |
| Relative Potency (Inflammatory Pain) | Lower than Morphine | Higher than Eseroline | [1] |
| ED50 (Hot Plate Test, s.c., rats) | Data not available | 2.6 - 4.5 mg/kg | [3] |
| ED50 (Writhing Test, mice) | Data not available | ~0.5 mg/kg | [4] |
| Mechanism of Action | Cholinesterase inhibitor and Opioid receptor agonist | Primarily µ-opioid receptor agonist | [1] |
| Naloxone Reversibility | Yes | Yes | [5] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound and morphine's analgesic effects.
Hot Plate Test (Thermal Nociception)
This test is used to evaluate the response to a thermal pain stimulus and is indicative of centrally mediated analgesia.
-
Apparatus: A commercially available hot plate apparatus with a surface temperature maintained at a constant 55 ± 0.5°C.
-
Animals: Male Swiss mice (20-25 g) are typically used.
-
Procedure: a. Animals are placed individually on the hot plate, and the latency to the first sign of nociception (e.g., licking of the hind paw, jumping) is recorded. b. A cut-off time (e.g., 30 seconds) is established to prevent tissue damage. c. A baseline latency is determined for each animal before drug administration. d. The test compound [this compound or morphine] or vehicle is administered (e.g., subcutaneously). e. The latency to the nociceptive response is measured again at various time points after drug administration (e.g., 15, 30, 60, and 90 minutes).
-
Data Analysis: The analgesic effect is expressed as the increase in latency time compared to the baseline or as the percentage of the maximum possible effect (%MPE). The ED50, the dose that produces 50% of the maximum effect, can be calculated from the dose-response curve.
Acetic Acid-Induced Writhing Test (Inflammatory Pain)
This test assesses analgesia against visceral inflammatory pain.
-
Animals: Male albino mice (25-30 g) are commonly used.
-
Procedure: a. Animals are pre-treated with the test compound [this compound or morphine] or vehicle at various doses. b. After a set period (e.g., 30 minutes), a 0.6% solution of acetic acid is injected intraperitoneally (i.p.) at a volume of 10 ml/kg body weight. c. Immediately after the acetic acid injection, the animals are placed in an observation chamber. d. The number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a defined period, typically 15 to 20 minutes.
-
Data Analysis: The analgesic activity is calculated as the percentage of inhibition of writhing compared to the vehicle-treated control group. The ED50 value can be determined from the dose-response data.
Signaling Pathways and Experimental Workflow
Mechanism of Action
The analgesic effects of (-)-Eseroline and Morphine are mediated by distinct, yet overlapping, signaling pathways.
References
- 1. Analgesic and Antineuropathic Drugs Acting Through Central Cholinergic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. omicsonline.org [omicsonline.org]
- 3. Morphine antinociceptive potency on chemical, mechanical, and thermal nociceptive tests in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Inhibitory effect of eseroline, an opiate like drug, on the rat nociceptive thalamic neurons activated by peripheral noxious stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Opioid Receptor Binding Profile of (-)-Eseroline Fumarate: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative validation of (-)-Eseroline fumarate's binding to opioid receptors. By juxtaposing its profile with established opioid ligands, this document serves as a critical resource for evaluating its potential as a novel analgesic agent.
(-)-Eseroline, a physostigmine (B191203) derivative, has been identified as a potent antinociceptive agent with opioid receptor agonist properties.[1] In vitro studies have shown that like morphine and enkephalins, eseroline (B613827) inhibits electrically induced muscle contractions in isolated guinea-pig ileum and mouse vas deferens, classic bioassays for opioid activity.[1] Furthermore, research indicates that the enantiomers of eseroline bind to opioid receptors in rat brain membranes and exhibit agonist characteristics by inhibiting adenylate cyclase.[2] While these findings establish (-)-Eseroline as an opioid receptor ligand, a detailed quantitative analysis of its binding affinity at the specific mu (µ), delta (δ), and kappa (κ) opioid receptor subtypes is not extensively reported in publicly available literature.
This guide presents a comparative overview of the opioid receptor binding affinities of various well-characterized opioid ligands to provide a context for the potential validation of this compound.
Comparative Opioid Receptor Binding Affinities
The following table summarizes the binding affinities (Ki in nM) of several standard opioid receptor ligands. The Ki value represents the concentration of the ligand required to occupy 50% of the receptors in a competitive binding assay; a lower Ki value indicates a higher binding affinity. Due to the lack of specific reported Ki values for this compound, its affinity is noted as "Not Reported."
| Compound | µ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) |
| This compound | Not Reported | Not Reported | Not Reported |
| Morphine | 1.168[3] | - | - |
| Fentanyl | 1.346[3] | - | - |
| Sufentanil | 0.138[3] | - | - |
| DAMGO | - | - | - |
| DPDPE | - | - | - |
| U-69,593 | - | - | - |
| Naltrexone | - | - | - |
| Buprenorphine | <1[3] | - | - |
| Methadone | 3.378[3] | Low affinity[4] | Low affinity[4] |
Experimental Protocols
The determination of a compound's binding affinity for a specific receptor is typically achieved through in vitro radioligand binding assays. Below is a generalized methodology for such an experiment.
Radioligand Competitive Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for mu, delta, and kappa opioid receptors by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Receptor Source: Cell membranes prepared from cell lines (e.g., CHO, HEK293) stably expressing the human or rodent mu, delta, or kappa opioid receptor.
-
Radioligands:
-
For µ-opioid receptor: [³H]-DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin)
-
For δ-opioid receptor: [³H]-DPDPE ([D-Pen², D-Pen⁵]-enkephalin)
-
For κ-opioid receptor: [³H]-U-69,593
-
-
Test Compound: this compound
-
Reference Compounds: Morphine, Fentanyl, etc.
-
Non-specific Binding Control: A high concentration of a non-selective opioid antagonist, such as naloxone (B1662785).
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.
-
Incubation Plates: 96-well polypropylene (B1209903) plates.
-
Filtration System: Brandel or Packard cell harvester with GF/B or GF/C glass fiber filters.
-
Scintillation Counter: For quantifying radioactivity.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target opioid receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer.
-
Assay Setup: In a 96-well plate, combine the cell membranes, the appropriate radioligand at a concentration near its Kd (dissociation constant), and varying concentrations of the test compound or reference compound.
-
Total and Non-specific Binding: For total binding wells, no competing ligand is added. For non-specific binding wells, a high concentration of naloxone is added to saturate the receptors and prevent the binding of the radioligand to the specific opioid receptor sites.
-
Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Termination of Binding: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Visualizing Key Processes
To further elucidate the experimental and biological context of opioid receptor binding, the following diagrams, generated using the DOT language, illustrate a typical competitive binding assay workflow and the canonical opioid receptor signaling pathway.
Caption: Workflow of a competitive radioligand binding assay.
Caption: Canonical opioid receptor signaling pathway.
References
- 1. Reversible inhibition of acetylcholinesterase by eseroline, an opioid agonist structurally related to physostigmine (eserine) and morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of (-)-eseroline with (+)-eseroline and dihydroseco analogues in antinociceptive assays: confirmation of rubreserine structure by X-ray analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. zenodo.org [zenodo.org]
- 4. Eseroline: a new antinociceptive agent derived from physostigmine with opiate receptor agonist properties. Experimental in vivo and in vitro studies on cats and rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Neurotoxicity of (-)-Eseroline Fumarate and Physostigmine in Neurons
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neurotoxic profiles of (-)-Eseroline fumarate (B1241708) and its parent compound, physostigmine (B191203). While both are potent cholinesterase inhibitors, emerging evidence suggests distinct mechanisms and potencies in inducing neuronal cell death. This document synthesizes available experimental data, details relevant methodologies, and visualizes the proposed signaling pathways to aid in research and development decisions.
Executive Summary
(-)-Eseroline, a primary metabolite of physostigmine, demonstrates significantly greater neurotoxicity in neuronal cell cultures compared to physostigmine.[1] The primary mechanism of eseroline-induced neuronal death appears to be a rapid depletion of intracellular ATP, a pathway distinct from the cholinomimetic-induced excitotoxicity often associated with high concentrations of physostigmine.[1] Conversely, under certain conditions, such as in models of neuropathy, physostigmine has been shown to exhibit anti-apoptotic properties. This suggests a complex, context-dependent role for physostigmine in neuronal survival.
Quantitative Data on Neurotoxicity
The following table summarizes the available quantitative data comparing the cytotoxic effects of eseroline (B613827) and physostigmine on various neuronal cell lines.
| Compound | Cell Line | Assay | Endpoint | Result | Reference |
| Eseroline | NG-108-15 (neuroblastoma-glioma hybrid) | LDH Release | EC50 (24h) | 40-75 µM | [1] |
| N1E-115 (mouse neuroblastoma) | LDH Release | EC50 (24h) | 40-75 µM | [1] | |
| C6 (rat glioma) | LDH Release | EC50 (24h) | 80-120 µM | [1] | |
| N1E-115 | ATP Depletion | Time to >50% loss | 1 hour (at 0.3 mM) | [1] | |
| Physostigmine | NG-108-15, N1E-115, C6 | LDH Release | Cytotoxicity | Less toxic than eseroline | [1] |
Note: Specific quantitative data for (-)-Eseroline fumarate is not available in the reviewed literature; the data presented is for eseroline. The fumarate salt is not expected to alter the intrinsic neurotoxic mechanism at the cellular level. Direct comparative studies on apoptosis and oxidative stress markers for both compounds are lacking in the current literature.
Experimental Protocols
Detailed methodologies for key experiments relevant to assessing the neurotoxicity of this compound and physostigmine are provided below. These protocols are based on standard laboratory procedures and can be adapted for a comparative study.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH from damaged cells into the culture medium, a marker of compromised cell membrane integrity.
Protocol:
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y, N1E-115) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Treatment: Prepare serial dilutions of this compound and physostigmine in the appropriate cell culture medium. Replace the existing medium with the treatment medium. Include untreated cells as a negative control and cells treated with a lysis buffer (e.g., 1% Triton X-100) as a positive control for maximum LDH release.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48 hours) at 37°C in a humidified CO₂ incubator.
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer the supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture (containing diaphorase, NAD+, and a tetrazolium salt) to each well.
-
Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes. Measure the absorbance at 490 nm using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity) = [(Sample Absorbance - Negative Control Absorbance) / (Positive Control Absorbance - Negative Control Absorbance)] x 100.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Assay for Apoptosis
This method detects DNA fragmentation, a hallmark of late-stage apoptosis.
Protocol:
-
Cell Culture and Treatment: Grow neuronal cells on glass coverslips and treat with this compound and physostigmine for the desired duration.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.1% Triton X-100 in PBS for 5 minutes on ice.
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, containing Terminal deoxynucleotidyl Transferase (TdT) and fluorescently labeled dUTPs, for 1 hour at 37°C in a humidified chamber.
-
Counterstaining and Mounting: Counterstain the cell nuclei with a DNA-binding dye such as DAPI. Mount the coverslips onto microscope slides.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence. Quantify the percentage of TUNEL-positive cells.
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Protocol:
-
Cell Lysis: After treatment, lyse the neuronal cells using a specific lysis buffer.
-
Caspase-3 Reaction: In a 96-well plate, combine the cell lysate with a caspase-3 substrate (e.g., DEVD-pNA or a fluorogenic substrate).
-
Incubation and Measurement: Incubate the plate at 37°C for 1-2 hours. Measure the absorbance at 405 nm (for colorimetric assays) or fluorescence at the appropriate excitation/emission wavelengths.
-
Data Analysis: Normalize the caspase-3 activity to the total protein concentration in each sample.
Reactive Oxygen Species (ROS) Production Assay
This assay uses a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), to measure intracellular ROS levels.
Protocol:
-
Cell Loading: Incubate neuronal cells with DCFH-DA (e.g., 10 µM) for 30 minutes at 37°C.
-
Treatment: Wash the cells and then treat with this compound and physostigmine.
-
Fluorescence Measurement: Measure the fluorescence intensity at various time points using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively. An increase in fluorescence indicates an increase in intracellular ROS.
Signaling Pathways
The following diagrams illustrate the proposed neurotoxic signaling pathways for (-)-Eseroline and the potential pathways for physostigmine-induced neurotoxicity.
Experimental Workflow
Conclusion
The available evidence strongly indicates that (-)-Eseroline is a more potent neurotoxin than its parent compound, physostigmine, in vitro. The primary mechanism of eseroline-induced neurotoxicity appears to be the induction of a severe energy crisis through ATP depletion. In contrast, the neurotoxicity of physostigmine at high concentrations is likely driven by excitotoxicity resulting from excessive cholinergic stimulation. Further direct comparative studies are warranted to fully elucidate the roles of apoptosis and oxidative stress in the neurotoxic profiles of both compounds and to explore the detailed molecular signaling pathways involved. Researchers should consider the distinct toxicological profiles of these two related compounds in their drug development and neuropharmacological studies.
References
A Comparative Kinetic Analysis of (-)-Eseroline Fumarate and Other Acetylcholinesterase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinetic profile of (-)-eseroline fumarate (B1241708) as an acetylcholinesterase (AChE) inhibitor, benchmarked against established therapeutic agents: donepezil (B133215), rivastigmine, and galantamine. The information presented herein is intended to offer an objective overview of its performance, supported by available experimental data, to aid in research and drug development endeavors.
Executive Summary
(-)-Eseroline is a competitive and rapidly reversible inhibitor of acetylcholinesterase.[1] Its inhibitory potency, as indicated by the inhibition constant (Ki), is in the sub-micromolar to micromolar range, varying with the source of the enzyme. When compared to widely prescribed AChE inhibitors, its kinetic profile presents distinct characteristics. Donepezil and galantamine are also reversible inhibitors, with donepezil exhibiting a mixed competitive/non-competitive mechanism and galantamine acting competitively.[2][3] Rivastigmine, in contrast, is classified as a pseudo-irreversible inhibitor.[4] The comparative data underscores the diverse mechanisms and potencies within this class of inhibitors.
Data Presentation: A Kinetic Comparison
The following tables summarize the available quantitative data for (-)-eseroline fumarate and its comparators. It is important to note that these values are compiled from various studies and may not be directly comparable due to differing experimental conditions.
Table 1: Acetylcholinesterase Inhibition Profile of (-)-Eseroline
| Enzyme Source | Inhibition Constant (Ki) (μM) | Inhibition Type |
| Electric Eel | 0.15 ± 0.08 | Competitive |
| Human Erythrocytes | 0.22 ± 0.10 | Competitive |
| Rat Brain | 0.61 ± 0.12 | Competitive |
Data sourced from Bartolini et al. (1985).[1]
Table 2: Comparative Kinetics of Acetylcholinesterase Inhibitors
| Inhibitor | Enzyme Source | IC50 (nM) | Ki (nM) | Inhibition Type |
| Donepezil | Torpedo californica / Human | 6.7 | 2.98 - 11.12 | Mixed (Competitive/Non-competitive) |
| Rivastigmine | Human | 4.3 | - | Pseudo-irreversible |
| Galantamine | Human | ~5000 | - | Competitive, Reversible |
Note: IC50 and Ki values are highly dependent on experimental conditions such as substrate concentration, pH, and temperature. The data presented is a representative range from available literature.[1][3]
Experimental Protocols
The most common method for determining acetylcholinesterase activity and the inhibitory kinetics of compounds is the spectrophotometric assay developed by Ellman and colleagues.[5][6]
Ellman's Method for Acetylcholinesterase Inhibition Assay
Principle:
This colorimetric assay is based on the enzymatic hydrolysis of acetylthiocholine (B1193921) (ATC) by AChE to produce thiocholine (B1204863). The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce the yellow anion 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm. The rate of TNB formation is directly proportional to AChE activity.
Materials:
-
Acetylcholinesterase (AChE) from a specified source (e.g., electric eel, human recombinant)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)
-
Test inhibitor (this compound, donepezil, rivastigmine, galantamine)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare a stock solution of ATCI in deionized water.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare serial dilutions of the test inhibitors in a suitable solvent (e.g., DMSO) and then in phosphate buffer.
-
-
Assay in 96-Well Plate:
-
To each well, add a specific volume of phosphate buffer.
-
Add the test compound solution at various concentrations to the respective wells. A control well should contain the solvent used for the inhibitor.
-
Add the AChE solution to each well.
-
Incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.[7]
-
Add the DTNB solution to each well.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the ATCI substrate solution to all wells.
-
Immediately begin measuring the absorbance at 412 nm at regular intervals (e.g., every minute) for a specified duration (e.g., 10-15 minutes) using a microplate reader.[8]
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each inhibitor concentration.
-
Determine the percentage of inhibition by comparing the reaction rate in the presence of the inhibitor to the rate of the control reaction without the inhibitor.
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
To determine the inhibition constant (Ki) and the mode of inhibition, the assay is performed with varying concentrations of both the substrate and the inhibitor. The data is then analyzed using graphical methods such as Lineweaver-Burk or Dixon plots.[9]
Mandatory Visualization
Caption: Mechanism of Acetylcholinesterase Inhibition.
Caption: Experimental Workflow for AChE Inhibition Assay.
Caption: Logical Flow of Kinetic Analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Galantamine — a Novel Cholinergic Drug with a Unique Dual Mode of Action for the Treatment of Patients with Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Donepezil Inhibits Acetylcholinesterase via Multiple Binding Modes at Room Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rivastigmine in the treatment of patients with Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. japsonline.com [japsonline.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis, kinetic evaluation and molecular docking studies of donepezil-based acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of (-)-Eseroline Fumarate and Other Opioid Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of (-)-Eseroline fumarate (B1241708) with other prominent opioid agonists, including the classical full agonist morphine, the potent synthetic opioid fentanyl, and the newer generation of biased agonists, oliceridine (B1139222) and PZM21. This document is intended to serve as a valuable resource for researchers and professionals in the field of pharmacology and drug development by presenting objective performance data, detailed experimental methodologies, and visual representations of key concepts.
Overview of Compared Opioid Agonists
(-)-Eseroline is a metabolite of the acetylcholinesterase inhibitor physostigmine (B191203).[1] Unlike its parent compound, (-)-Eseroline exhibits weak and reversible acetylcholinesterase inhibition but possesses notable analgesic properties mediated through the µ-opioid receptor.[1] Its antinociceptive effects have been reported to be more potent than morphine in some preclinical models, and these effects are reversed by the opioid antagonist naloxone, confirming its action at opioid receptors.
Morphine , a naturally occurring alkaloid derived from the opium poppy, is the archetypal opioid agonist and remains a gold standard for the management of severe pain. It primarily acts as a full agonist at the µ-opioid receptor.
Fentanyl is a potent synthetic opioid agonist with a rapid onset and short duration of action. It is structurally distinct from morphine and is estimated to be 50 to 100 times more potent.
Oliceridine (TRV130) is a µ-opioid receptor agonist that is functionally selective or "biased" towards G-protein signaling pathways over β-arrestin recruitment. This mechanism is hypothesized to result in a favorable side-effect profile, particularly concerning respiratory depression and gastrointestinal issues, compared to conventional opioids.
PZM21 is another G-protein biased agonist at the µ-opioid receptor, identified through computational docking studies. It was designed to produce analgesia with a reduced side-effect profile compared to traditional opioids.
Quantitative Comparison of Opioid Agonist Performance
The following table summarizes key in vitro pharmacological parameters for (-)-Eseroline fumarate and the selected comparator opioid agonists. These parameters are crucial for understanding the potency and efficacy of these compounds at the µ-opioid receptor.
| Compound | Receptor Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) |
| (-)-Eseroline | ~700 (Kd) | Inhibits guinea-pig ileum contraction at 200-15,000 |
| Morphine | 1.168 - 4.02 | 50 - 100 |
| Fentanyl | 1.346 | 0.2 - 1.0 |
| Oliceridine | ~2.4 | ~130 |
| PZM21 | ~1.8 | 1.8 - 5.7 |
Note: Data for (-)-Eseroline is limited. The provided Kd value represents the dissociation constant from rat brain membranes. The functional data is from an isolated tissue experiment and not a direct measure of EC50 in a cellular signaling assay. The ranges for other compounds reflect variability across different studies and assay conditions.
Experimental Protocols
Detailed methodologies are essential for the interpretation and replication of experimental data. Below are generalized protocols for the key assays used to characterize opioid agonists.
Radioligand Binding Assay (Determination of Ki)
This assay measures the affinity of a compound for a specific receptor.
-
Objective: To determine the inhibition constant (Ki) of the test compound for the µ-opioid receptor.
-
Materials:
-
Cell membranes prepared from cells stably expressing the human µ-opioid receptor (e.g., HEK293 or CHO cells).
-
A radiolabeled ligand with high affinity for the µ-opioid receptor (e.g., [³H]-DAMGO).
-
Test compound (e.g., this compound, morphine, etc.) at various concentrations.
-
Assay buffer (e.g., Tris-HCl).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Cell membranes are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The incubation is terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.
-
The filters are washed to remove non-specifically bound radioligand.
-
The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki is calculated from the IC50 value using the Cheng-Prusoff equation.
-
Functional Assay: cAMP Inhibition (Determination of EC50)
This assay measures the ability of an agonist to activate the G-protein coupled µ-opioid receptor, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.
-
Objective: To determine the half-maximal effective concentration (EC50) of the test compound for inhibiting cAMP production.
-
Materials:
-
Whole cells stably expressing the human µ-opioid receptor (e.g., HEK293 or CHO cells).
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Test compound at various concentrations.
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
-
Procedure:
-
Cells are pre-treated with the test compound at various concentrations.
-
Adenylyl cyclase is then stimulated with forskolin to increase intracellular cAMP levels.
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is measured using a suitable assay kit.
-
A dose-response curve is generated by plotting the inhibition of cAMP production against the concentration of the test compound.
-
The EC50 value is determined from the dose-response curve.
-
Visualizing Molecular Pathways and Experimental Concepts
Diagrams created using Graphviz (DOT language) are provided below to illustrate key signaling pathways and experimental workflows.
Caption: G-protein signaling pathway of a µ-opioid receptor agonist.
Caption: Conceptual diagram of conventional vs. biased opioid agonism.
Caption: Generalized workflow for in vitro opioid agonist characterization.
References
A Comparative Guide to the Cross-Validation of (-)-Eseroline Fumarate Analytical Methods
For researchers, scientists, and drug development professionals, the accurate and precise quantification of (-)-Eseroline fumarate (B1241708) is paramount for pharmacokinetic assessments, stability studies, and quality control. High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are two powerful analytical techniques widely employed for the bioanalysis of (-)-Eseroline and related compounds.
This guide provides an objective comparison of these two methods, supported by experimental data, to assist in the selection and cross-validation of the most suitable technique for specific research needs. Cross-validation is a critical step to ensure the consistency and reliability of data when two different analytical methods are used.
Quantitative Performance Comparison
Table 1: Comparison of HPLC and LC-MS/MS Method Performance Parameters
| Performance Parameter | HPLC with Fluorescence Detection | LC-MS/MS |
| Linearity (Range) | 0.05 - 10.0 ng/mL (for Eseroline)[1] | 0.39 - 62.5 ng/mL (for Galantamine)[1] |
| Correlation Coefficient (r²) | >0.999[1] | >0.999[1] |
| Limit of Detection (LOD) | 0.025 ng/mL (for Eseroline)[1] | Not explicitly stated, but LLOQ is lower |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL (for Eseroline)[1] | 0.39 ng/mL (for Galantamine)[1] |
| Accuracy (% Recovery) | 97.5% - 110.0% (for Eseroline)[1] | 91.92% - 102.07% (for Galantamine)[1] |
| Precision (%RSD) | 0.7% - 6.6% (for Eseroline)[1] | 1.34% - 6.11% (for Galantamine)[1] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of these analytical techniques.
HPLC with Fluorescence Detection for Eseroline (B613827)
This method is adapted from a validated assay for the simultaneous determination of physostigmine (B191203) and its metabolite, eseroline, in plasma.[1]
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 500 µL of plasma, add an internal standard (e.g., N-methylphysostigmine).
-
Add 500 µL of a suitable extraction solvent (e.g., a mixture of ethyl acetate (B1210297) and n-hexane).
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions:
-
Column: Kinetex C18, 100 Å, 2.6 µm, 100 x 4.6 mm.[1]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 20 mM ammonium (B1175870) formate (B1220265), pH 3.5) and acetonitrile (B52724).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Fluorescence Detection: Excitation at 254 nm and emission at 355 nm.[1]
Representative LC-MS/MS Method for a Structurally Similar Alkaloid (Galantamine)
This protocol is based on a validated method for the quantification of galantamine in human plasma and serves as a representative example for establishing an LC-MS/MS method for (-)-Eseroline fumarate.[1]
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of plasma, add an internal standard (e.g., carbamazepine).[1]
-
Add 1 mL of dichloromethane.[1]
-
Vortex for 10 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in 200 µL of the mobile phase.
2. LC-MS/MS Conditions:
-
Column: Hypurity C4, 5 µm, 150 x 4.6 mm.[1]
-
Mobile Phase: An isocratic mixture of acetonitrile and 10 mM ammonium formate (90:10, v/v).[1]
-
Flow Rate: 0.8 mL/min.[1]
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive.
-
Detection: Multiple Reaction Monitoring (MRM).
Visualizing the Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of two analytical methods.
Caption: Workflow for Analytical Method Cross-Validation.
Conclusion
Both HPLC with fluorescence detection and LC-MS/MS are suitable for the quantification of this compound in biological matrices. The choice between the two methods will depend on the specific requirements of the study. HPLC offers robustness and is widely available, while LC-MS/MS provides superior sensitivity and selectivity, making it the preferred method for studies requiring very low limits of quantification.
Regardless of the chosen method, a thorough validation according to regulatory guidelines is essential. When transitioning between methods or laboratories, cross-validation is a critical step to ensure the integrity and comparability of the analytical data.
References
A Comparative Guide to the In Vivo Efficacy of (-)-Eseroline Fumarate and its Enantiomer, (+)-Eseroline Fumarate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of the enantiomers of eseroline (B613827) fumarate (B1241708): (-)-eseroline fumarate and (+)-eseroline fumarate. Eseroline, a metabolite of the acetylcholinesterase inhibitor physostigmine (B191203), has garnered interest for its analgesic properties. Understanding the stereoselectivity of its in vivo action is crucial for potential therapeutic development.
Executive Summary
Experimental evidence demonstrates a stark contrast in the in vivo antinociceptive effects of the two enantiomers of eseroline. While (-)-eseroline is a potent analgesic agent with efficacy comparable to morphine, its enantiomer, (+)-eseroline, is reportedly inactive in vivo.[1] This striking difference in pharmacological activity, despite both enantiomers exhibiting similar binding affinities to opiate receptors in vitro, underscores the critical role of stereochemistry in the in vivo disposition and action of this compound.
Data Presentation
The following table summarizes the comparative in vivo efficacy of this compound and (+)-eseroline fumarate based on available data. It is important to note that while qualitative statements about the lack of efficacy for the (+)-enantiomer are available, detailed dose-response studies for (+)-eseroline demonstrating this inactivity are not extensively published.
| Parameter | This compound | (+)-Eseroline Fumarate | Reference Compound (Morphine) |
| In Vivo Antinociceptive Activity | Potent narcotic agonist activity | Reportedly inactive | Potent analgesic |
| Relative Potency | Stronger than morphine in some assays[2] | No significant analgesic effect observed | Standard opioid analgesic |
| In Vitro Opiate Receptor Binding | Binds with high affinity | Binds with equal affinity to (-)-eseroline[1] | High affinity binding |
| In Vitro Adenylate Cyclase Inhibition | Acts as an inhibitor | Acts as an inhibitor[1] | Inhibits adenylate cyclase |
Experimental Protocols
The in vivo antinociceptive effects of eseroline enantiomers are typically evaluated using standard rodent models of pain. The most common assays employed are the hot plate test and the tail-flick test.
Hot Plate Test
The hot plate test is a method to assess the response to a thermal stimulus, primarily mediated by supraspinal pathways.
Methodology:
-
Apparatus: A commercially available hot plate apparatus consisting of a heated surface maintained at a constant temperature (e.g., 55 ± 0.5°C) and an open-ended cylindrical restrainer to keep the animal on the heated surface.
-
Animals: Mice or rats are commonly used. Animals are acclimatized to the testing room before the experiment.
-
Procedure:
-
A baseline latency to a nociceptive response (e.g., paw licking, jumping) is recorded for each animal before drug administration.
-
Animals are administered with the test compound (this compound, (+)-eseroline fumarate, or vehicle control) via a specific route (e.g., subcutaneous or intraperitoneal injection).
-
At predetermined time points after administration, the animals are placed on the hot plate, and the latency to the first nociceptive response is recorded.
-
A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.
-
-
Data Analysis: The percentage of maximal possible effect (%MPE) is calculated for each animal at each time point using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.
Tail-Flick Test
The tail-flick test measures the latency of a reflexive withdrawal of the tail from a noxious thermal stimulus, which is primarily a spinal reflex.
Methodology:
-
Apparatus: A tail-flick apparatus that focuses a beam of high-intensity light on the animal's tail.
-
Animals: Typically rats or mice.
-
Procedure:
-
The animal is gently restrained, and its tail is positioned in the path of the light beam.
-
A baseline reaction time for the tail-flick response is determined before drug administration.
-
The test compound is administered, and the tail-flick latency is measured at various time intervals.
-
A cut-off time is employed to avoid tissue damage.
-
-
Data Analysis: The analgesic effect is quantified by the increase in tail-flick latency compared to the baseline.
Signaling Pathways and Experimental Workflows
The profound difference in the in vivo efficacy of the eseroline enantiomers, despite their similar in vitro receptor binding, suggests that stereoselective factors such as metabolism, distribution, or interaction with other biological systems play a critical role.
Proposed Mechanism for Stereoselective In Vivo Efficacy
The following diagram illustrates a plausible hypothesis for the observed discrepancy between the in vitro and in vivo activities of (-)-eseroline and (+)-eseroline. This model posits that while both enantiomers can bind to opioid receptors, only (-)-eseroline effectively reaches and/or activates the relevant central nervous system (CNS) targets to produce analgesia. This could be due to stereoselective metabolism that inactivates (+)-eseroline or differential transport across the blood-brain barrier.
Caption: In vitro vs. in vivo activity of eseroline enantiomers.
Experimental Workflow for Comparative In Vivo Efficacy Studies
The following diagram outlines a typical experimental workflow for comparing the in vivo antinociceptive efficacy of this compound and its enantiomer.
Caption: Workflow for in vivo antinociceptive assays.
Conclusion
The available evidence strongly indicates that the in vivo antinociceptive activity of eseroline resides exclusively in its (-)-enantiomer. This pronounced stereoselectivity, which is not predicted by in vitro receptor binding assays, highlights the importance of comprehensive in vivo evaluations in drug development. Further research is warranted to elucidate the precise mechanisms underlying this discrepancy, with a focus on stereoselective metabolism and central nervous system bioavailability. Such studies will be instrumental in guiding the rational design of novel analgesics based on the eseroline scaffold.
References
- 1. Comparison of (-)-eseroline with (+)-eseroline and dihydroseco analogues in antinociceptive assays: confirmation of rubreserine structure by X-ray analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Eseroline: a new antinociceptive agent derived from physostigmine with opiate receptor agonist properties. Experimental in vivo and in vitro studies on cats and rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Structure-Activity Relationship of (-)-Eseroline Fumarate Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of (-)-eseroline fumarate (B1241708) analogs, focusing on their structure-activity relationships (SAR) as cholinesterase inhibitors and opioid receptor ligands. The information is compiled from preclinical studies to aid in the rational design of novel therapeutic agents.
Core Compound: (-)-Eseroline
(-)-Eseroline is a metabolite of physostigmine (B191203) and phenserine (B12825), formed by the hydrolysis of their carbamate (B1207046) side chains.[1] While some studies report it to have weak or no anticholinesterase activity at high concentrations, others have identified it as a competitive inhibitor of acetylcholinesterase (AChE).[1][2] Its pharmacological profile is complex, also exhibiting affinity for opioid receptors. This dual activity makes its analogs interesting candidates for the development of novel therapeutics.
Structure-Activity Relationship (SAR) Analysis
The following tables summarize the quantitative data on the inhibitory activity of (-)-eseroline and its analogs against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Modifications on the carbamoyl (B1232498) group and the N(1)-position of the eseroline (B613827) scaffold significantly impact potency and selectivity.
Table 1: Cholinesterase Inhibitory Activity of (-)-Eseroline
| Compound | Source of AChE | Kᵢ (μM) | Source of BuChE | Kᵢ (μM) |
| (-)-Eseroline | Electric Eel | 0.15 ± 0.08 | Horse Serum | 208 ± 42 |
| Human RBC | 0.22 ± 0.10 | |||
| Rat Brain | 0.61 ± 0.12 |
Data from Bartolini et al. (1983).[2]
Table 2: Structure-Activity Relationship of Physostigmine Analogs (Structurally Similar to Eseroline Analogs)
| Analog (Modification from Physostigmine) | AChE IC₅₀ (nM) | BuChE IC₅₀ (nM) |
| Carbamoyl Group Modifications | ||
| Octylcarbamoyl eseroline | ~100 | ~10 |
| Butylcarbamoyl eseroline | ~100 | ~100 |
| Benzylcarbamoyl eseroline | ~100 | ~10 |
| N-Phenylcarbamoyl eseroline | ~100 | >1000 |
| N-Benzyl-N-benzyl-allophanyl eseroline | >1000 | >1000 |
| N(1)-Substitutions | ||
| N(1)-Allylphysostigmine | >1000 | ~100 |
| N(1)-Phenethylphysostigmine | >1000 | ~10 |
| N(1)-Benzylphysostigmine | >1000 | <10 |
| Physostigmine Methosulfate (Quaternary) | <100 | >1000 |
Data from Atack et al. (1989).[3] Note: These are physostigmine analogs, where eseroline is the core structure without the carbamate group.
From the data, it is evident that:
-
(-)-Eseroline itself is a moderately potent competitive inhibitor of AChE from various sources, but a very weak inhibitor of BuChE.[2]
-
Carbamoyl Group: Increasing the hydrophobicity of the carbamoyl group (e.g., octyl, benzyl) on the eseroline core does not significantly alter AChE inhibitory potency but can increase BuChE inhibition. A bulky, branched carbamoyl group leads to poor activity for both enzymes. Interestingly, an N-phenylcarbamoyl substitution maintains AChE potency while dramatically reducing BuChE affinity, thereby increasing selectivity for AChE.[3]
-
N(1)-Substitutions: Increasing the hydrophobicity of the N(1)-substituent on the physostigmine scaffold generally decreases AChE inhibitory potency but increases BuChE inhibition. Quaternization of the N(1)-position enhances AChE inhibition while reducing BuChE inhibition.[3]
Experimental Protocols
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for determining AChE activity.
Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (B1193921) (ATCh) to thiocholine (B1204863) and acetate. The produced thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate the yellow anion 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm. The rate of color formation is proportional to the AChE activity.[4]
Materials:
-
Acetylcholinesterase (AChE) enzyme (e.g., from electric eel)
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)
-
Test compounds ((-)-eseroline fumarate analogs)
-
96-well microplate and reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of ATCI, DTNB, and the test compounds in appropriate solvents. The final concentration of the solvent (e.g., DMSO) in the assay should be kept low to avoid enzyme inhibition.
-
Assay Setup: In a 96-well plate, add the phosphate buffer, AChE enzyme solution, and the test compound at various concentrations. Include control wells with no inhibitor (100% activity) and blank wells with no enzyme.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow the inhibitor to bind to the enzyme.[5]
-
Reaction Initiation: Add ATCI and DTNB to all wells to start the enzymatic reaction.
-
Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) can then be determined from the dose-response curve.
Opioid Receptor Binding Assay (Radioligand Competition Assay)
This assay is used to determine the affinity of a compound for a specific receptor.
Principle: The assay measures the ability of a test compound to compete with a radiolabeled ligand (a molecule with known high affinity for the receptor) for binding to the opioid receptor. The amount of radioactivity bound to the receptor is inversely proportional to the affinity of the test compound.
Materials:
-
Cell membranes expressing the opioid receptor of interest (e.g., mu, delta, or kappa)
-
Radiolabeled ligand (e.g., [³H]DAMGO for mu-opioid receptor)
-
Unlabeled ligand for determining non-specific binding (e.g., naloxone)
-
Test compounds (this compound analogs)
-
Binding buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Assay Setup: In test tubes or a 96-well plate, add the cell membrane preparation, the radiolabeled ligand, and the test compound at various concentrations.
-
Incubation: Incubate the mixture at a specific temperature (e.g., room temperature) for a set period to allow binding to reach equilibrium.[6]
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand. The receptors and bound ligand are retained on the filter.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the amount of specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of unlabeled ligand) from the total binding. Plot the percentage of specific binding against the concentration of the test compound to determine the IC₅₀ value. The inhibition constant (Kᵢ) can then be calculated using the Cheng-Prusoff equation.
Visualizations
General Structure of (-)-Eseroline Analogs
Caption: General chemical scaffold of (-)-eseroline highlighting the key positions for analog modification.
Experimental Workflow for SAR Studies
Caption: A typical experimental workflow for the synthesis and evaluation of (-)-eseroline analogs.
Cholinergic Signaling Pathway
Caption: The cholinergic signaling pathway, indicating the role of AChE and the point of intervention for inhibitors.
References
- 1. Syntheses and anticholinesterase activities of (3aS)-N1, N8-bisnorphenserine, (3aS)-N1,N8-bisnorphysostigmine, their antipodal isomers, and other potential metabolites of phenserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reversible inhibition of acetylcholinesterase by eseroline, an opioid agonist structurally related to physostigmine (eserine) and morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative inhibitory effects of various physostigmine analogs against acetyl- and butyrylcholinesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 3.8.1. Acetylcholinesterase (AChE) Inhibition Assay [bio-protocol.org]
- 6. Structural basis for mu-opioid receptor binding and activation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of (-)-Eseroline Fumarate and Fentanyl: Pharmacology, Efficacy, and Safety
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of (-)-Eseroline fumarate (B1241708) and fentanyl, two potent analgesics with distinct pharmacological profiles. The information presented is intended to support research and drug development efforts by offering a comprehensive overview of their mechanisms of action, receptor binding affinities, in vitro and in vivo activities, and pharmacokinetic properties.
Introduction
(-)-Eseroline is a metabolite of the acetylcholinesterase inhibitor physostigmine (B191203), which exhibits a unique dual mechanism of action, acting as both a µ-opioid receptor agonist and an acetylcholinesterase inhibitor. Fentanyl, a synthetic opioid, is a potent and selective µ-opioid receptor agonist widely used in clinical practice for anesthesia and analgesia. This guide will delve into the experimental data available for both compounds to provide a clear, comparative analysis.
Mechanism of Action and Signaling Pathways
Both (-)-Eseroline and fentanyl exert their primary analgesic effects through the activation of the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR). Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades.
Fentanyl's Signaling Pathway: Fentanyl binding to the MOR triggers the exchange of GDP for GTP on the Gαi/o subunit of the heterotrimeric G-protein. The activated Gαi/o subunit then inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can also modulate other effectors, such as inwardly rectifying potassium channels and voltage-gated calcium channels, resulting in neuronal hyperpolarization and reduced neurotransmitter release.
(-)-Eseroline's Dual Signaling Pathway: (-)-Eseroline also activates the µ-opioid receptor, initiating a similar G-protein signaling cascade to that of fentanyl. In addition to its opioid activity, eseroline (B613827) inhibits acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine (B1216132) (ACh). This inhibition leads to an accumulation of ACh in the synaptic cleft, enhancing cholinergic neurotransmission at both muscarinic and nicotinic receptors. This dual action may contribute to its analgesic effects but also to a different side effect profile compared to pure opioid agonists.
Comparative signaling pathways of Fentanyl and (-)-Eseroline.
Quantitative Data Comparison
The following tables summarize the available quantitative data for (-)-Eseroline fumarate and fentanyl.
Table 1: Receptor Binding Affinity (Ki, nM)
| Compound | µ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) | Acetylcholinesterase (AChE) |
| This compound | IC50 = 270 (vs [3H]naloxone) | Data not available | Data not available | 150 (Electric Eel), 220 (Human RBC), 610 (Rat Brain)[1] |
| Fentanyl | 0.39 - 1.35 | 13.8 - 1,800 | 250 - 15,000 | Data not available |
Note: IC50 value for (-)-Eseroline represents the concentration required to inhibit 50% of radioligand binding and is an indicator of affinity. A direct Ki value for MOR is not available in the searched literature.
Table 2: In Vitro Efficacy
| Compound | Assay | Parameter | Value |
| This compound | Guinea Pig Ileum | Inhibition of electrically evoked contractions | Reported |
| Mouse Vas Deferens | Inhibition of electrically evoked contractions | Reported | |
| Fentanyl | GTPγS Binding | EC50 (nM) | 1.7 - 32 |
| Emax (%) | 88 - 113 (relative to DAMGO) |
Table 3: In Vivo Analgesic Potency (ED50)
| Compound | Animal Model | Test | Route | ED50 |
| This compound | Rat | Nociceptive thalamic neuron firing | i.p. | 5 mg/kg (suppression) |
| Mouse | Phenylquinone-induced writhing | s.c. | More potent than morphine (qualitative) | |
| Fentanyl | Mouse | Hot Plate | s.c. | 0.02 - 0.04 mg/kg |
| Rat | Tail Flick | i.v. | 0.003 - 0.01 mg/kg |
Note: Direct comparative ED50 values for (-)-Eseroline and fentanyl in the same analgesic model were not found in the searched literature. The available data for eseroline is more qualitative or describes effects at a single dose.
Table 4: Pharmacokinetic Parameters
| Parameter | This compound | Fentanyl |
| Metabolism | Metabolite of physostigmine | Primarily hepatic (CYP3A4) |
| Half-life | Data not available | 2-4 hours (IV) |
| Bioavailability | Data not available | Varies by route (e.g., 33% oral, 92% transdermal) |
| Protein Binding | Data not available | 80-85% |
Note: Detailed pharmacokinetic data for (-)-Eseroline is limited as it is primarily studied as a metabolite of physostigmine.
Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.
Workflow:
Workflow for a competitive radioligand binding assay.
Methodology:
-
Membrane Preparation: Homogenize tissue or cells expressing the target receptor (e.g., rat brain for opioid receptors) in a suitable buffer. Centrifuge the homogenate to pellet the membranes, which are then washed and resuspended.
-
Incubation: In assay tubes, combine the receptor membranes, a fixed concentration of a radiolabeled ligand (e.g., [3H]naloxone for opioid receptors), and varying concentrations of the unlabeled test compound (e.g., (-)-Eseroline or fentanyl).
-
Separation: After incubation to reach equilibrium, rapidly filter the mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
GTPγS Functional Assay
Objective: To measure the functional activity (potency and efficacy) of a GPCR agonist.
Workflow:
References
Unraveling the Lethal Mechanism of (-)-Eseroline Fumarate: A Comparative Guide to its Induced Cell Death
For researchers, scientists, and drug development professionals, understanding the precise mechanisms of drug-induced cell death is paramount for therapeutic innovation. This guide provides a comprehensive validation of the cell death mechanism induced by (-)-eseroline fumarate (B1241708), presenting a comparative analysis with other known cytotoxic agents and detailing the underlying signaling pathways and experimental data.
(-)-Eseroline, a metabolite of the anticholinesterase drug physostigmine, has been identified as a potent inducer of cell death, particularly in neuronal cells.[1][2] Its cytotoxic effects surpass those of its parent compound, physostigmine.[1] The primary mechanism of action of (-)-eseroline fumarate-induced cell death is a significant depletion of intracellular adenosine (B11128) triphosphate (ATP), which triggers a cascade of events culminating in cellular demise.[1]
Performance Comparison: this compound vs. Alternative Cytotoxic Agents
To contextualize the efficacy and mechanism of this compound, a comparison with established inducers of cell death, such as staurosporine (B1682477) and etoposide (B1684455), is crucial. While direct comparative studies are limited, analysis of their individual mechanisms provides valuable insights.
| Feature | This compound | Staurosporine | Etoposide |
| Primary Mechanism | ATP Depletion[1] | Broad-spectrum protein kinase inhibitor[3] | Topoisomerase II inhibitor, DNA damage[4][5][6] |
| Primary Cell Death Pathway | Necrotic-like, characterized by early membrane disruption | Apoptosis[7][8] | Apoptosis[4][5][9] |
| Key Molecular Events | LDH leakage, adenine (B156593) nucleotide release[1] | Caspase activation, superoxide (B77818) production[7] | DNA damage response (ATM/p53 pathway), G2/M cell cycle arrest[5] |
| Cell Type Specificity | More toxic to neuronal cells than non-neuronal cells[1] | Induces apoptosis in a wide range of cell types, including neurons and astrocytes[3][8] | Induces apoptosis in various cancer cells and neuronal progenitor cells[5][10] |
Table 1: Comparative overview of cell death mechanisms.
Delving into the Signaling Pathway of this compound
The cytotoxic cascade initiated by this compound commences with the depletion of cellular ATP. This energy crisis leads to a loss of ion homeostasis and membrane integrity, resulting in the leakage of lactate (B86563) dehydrogenase (LDH) and other intracellular components. This form of cell death, characterized by early plasma membrane damage, aligns more closely with necrosis rather than classical apoptosis, which is typically defined by a more controlled, caspase-driven dismantling of the cell.
Figure 1: Proposed signaling pathway for this compound-induced cell death.
In contrast, agents like etoposide trigger a well-defined apoptotic pathway. Etoposide-induced DNA damage activates the ATM (Ataxia-Telangiectasia Mutated) kinase and the p53 tumor suppressor protein, leading to a G2/M phase cell cycle arrest and the initiation of the apoptotic cascade.[5] This often involves the activation of caspases, a family of proteases that execute the apoptotic program. Staurosporine, another potent apoptosis inducer, acts by inhibiting a broad range of protein kinases, which can also lead to the activation of caspase cascades.[3][7]
Experimental Validation: Methodologies for Assessing Cell Death
To validate the mechanism of this compound and compare it with other compounds, specific experimental assays are employed.
Lactate Dehydrogenase (LDH) Assay
The LDH assay is a common method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[11][12][13]
Experimental Protocol for LDH Assay in Cultured Neurons:
-
Cell Culture: Plate primary neurons or neuronal cell lines (e.g., N1E-115, NG108-15) in 96-well plates at an appropriate density and allow them to adhere and differentiate.[1]
-
Treatment: Treat the cells with varying concentrations of this compound, a positive control for necrosis (e.g., a high concentration of a known toxin), and a negative control (vehicle) for a specified duration (e.g., 24 hours).[1]
-
Sample Collection: After incubation, carefully collect the cell culture supernatant.
-
LDH Measurement: Transfer the supernatant to a new 96-well plate. Add the LDH assay reagent, which contains lactate, NAD+, and a tetrazolium salt. LDH in the supernatant will catalyze the conversion of lactate to pyruvate, reducing NAD+ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan (B1609692) product.
-
Data Analysis: Measure the absorbance of the formazan product at 490 nm using a microplate reader. The amount of LDH released is proportional to the absorbance and indicates the level of cytotoxicity.[11]
Figure 2: Workflow for the Lactate Dehydrogenase (LDH) cytotoxicity assay.
ATP Measurement Assay
To confirm ATP depletion as the primary mechanism, intracellular ATP levels are quantified. Bioluminescence-based assays are highly sensitive for this purpose.[14]
Experimental Protocol for ATP Measurement in Neuronal Cells:
-
Cell Culture and Treatment: Culture and treat neuronal cells as described for the LDH assay.
-
Cell Lysis: At the end of the treatment period, add a cell lysis reagent to release intracellular ATP.
-
Luminometry: Add a luciferin/luciferase reagent to the cell lysate. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing light.
-
Data Analysis: Measure the luminescence using a luminometer. The light intensity is directly proportional to the ATP concentration.[14] A standard curve with known ATP concentrations should be generated to quantify the ATP levels in the samples.
Figure 3: Workflow for the ATP measurement assay.
Conclusion
The available evidence strongly indicates that this compound induces cell death in neuronal cells through a mechanism centered on the depletion of intracellular ATP, leading to a loss of membrane integrity and subsequent necrotic-like cell death. This contrasts with the apoptotic pathways triggered by agents like staurosporine and etoposide, which involve complex signaling cascades and programmed cellular dismantling. The experimental protocols outlined provide a robust framework for researchers to further investigate and validate these distinct mechanisms of cell death, contributing to a more nuanced understanding of cytotoxic agents and their therapeutic potential. Further research is warranted to fully elucidate the downstream signaling events following ATP depletion by this compound and to conduct direct comparative studies with other cytotoxic compounds in various neuronal models.
References
- 1. Eseroline, a metabolite of physostigmine, induces neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Eseroline, a metabolite of physostigmine, induces neuronal cell death. | Semantic Scholar [semanticscholar.org]
- 3. Staurosporine is a potent activator of neuronal, glial, and "CNS stem cell-like" neurosphere differentiation in murine embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nucleolar disruption and apoptosis are distinct neuronal responses to etoposide-induced DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Etoposide induces G2/M arrest and apoptosis in neural progenitor cells via DNA damage and an ATM/p53-related pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The DNA damaging agent etoposide activates a cell survival pathway involving alpha-amino-3-hydroxy-5-methylisoxazole-4-propionate receptors and mitogen-activated protein kinases in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Staurosporine-Induced Apoptosis of Cultured Rat Hippocampal Neurons Involves Caspase-1-Like Proteases as Upstream Initiators and Increased Production of Superoxide as a Main Downstream Effector - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of Staurosporine in the Morphology and Viability of Cerebellar Astrocytes: Role of Reactive Oxygen Species and NADPH Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Etoposide induces programmed death in neurons cultured from the fetal rat central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Temporospatial sequence of cellular events associated with etoposide-induced neuronal cell death: role of antiapoptotic protein Bcl-X(L) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NMDA-induced Excitotoxicity and Lactate Dehydrogenase Assay in Primary Cultured Neurons [bio-protocol.org]
- 12. Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures [en.bio-protocol.org]
- 13. NMDA-induced Excitotoxicity and Lactate Dehydrogenase Assay in Primary Cultured Neurons [en.bio-protocol.org]
- 14. ATP Assays | What is an ATP Assay? [promega.sg]
Safety Operating Guide
Proper Disposal of (-)-Eseroline Fumarate: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of (-)-Eseroline fumarate (B1241708) in a laboratory setting. Researchers, scientists, and drug development professionals are urged to adhere to these procedures to ensure personnel safety and environmental compliance. Due to its derivation from physostigmine, a substance classified as an acutely hazardous waste, (-)-Eseroline fumarate must be managed with stringent protocols.
Hazard Identification and Classification
This compound should be handled as an acutely toxic substance. Its parent compound, physostigmine, is listed by the Environmental Protection Agency (EPA) as a P-listed hazardous waste, indicating it can be fatal in low doses.[1] The following table summarizes the key hazard information. It is crucial to consult your institution's Environmental Health and Safety (EHS) office to confirm the specific waste code assignment for this compound, which may be classified similarly to its parent compounds.
| Hazard Classification | Description | Primary Concerns | Applicable EPA Waste Codes (for parent compounds) |
| Acute Toxicity | Fatal if swallowed or inhaled.[2] | High risk to personnel from even small exposures. | P204 (Physostigmine) P188 (Physostigmine salicylate)[3][4] |
| Skin and Eye Irritation | Causes skin and serious eye irritation. | Potential for chemical burns and allergic skin reactions. | |
| Aquatic Toxicity | Toxic to aquatic life. | Risk of environmental contamination if not disposed of correctly. |
Personal Protective Equipment (PPE)
Before handling this compound for disposal, all personnel must be equipped with the appropriate PPE:
-
Respiratory Protection: A NIOSH/MSHA-approved respirator is required, especially when handling powders or creating aerosols.
-
Eye and Face Protection: Chemical safety goggles and a face shield are mandatory.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile) and change them frequently.
-
Body Protection: A lab coat, long pants, and closed-toe shoes are required. Consider a disposable gown for handling larger quantities or during spill cleanup.
Step-by-Step Disposal Procedure
The disposal of this compound must be handled through your institution's hazardous waste management program. Under no circumstances should this chemical be disposed of down the drain or in the regular trash.
Step 1: Waste Segregation
-
Isolate all waste containing this compound from other chemical waste streams to prevent cross-contamination and dangerous reactions.
-
This includes:
-
Unused or expired this compound.
-
Contaminated labware (e.g., pipette tips, vials, weighing boats).
-
Contaminated PPE (gloves, disposable lab coats).
-
Spill cleanup materials.
-
Step 2: Containerization and Labeling
-
Use only approved hazardous waste containers provided by your EHS office. These containers must be compatible with the chemical and have a secure, leak-proof lid.
-
Label the container clearly with the words "Hazardous Waste."
-
The label must also include:
-
The full chemical name: "this compound".
-
The specific EPA waste code (confirm with your EHS office, likely P204 or P188).
-
The accumulation start date (the date the first piece of waste is placed in the container).
-
The name of the principal investigator and the laboratory location.
-
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area within the laboratory.
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the SAA is a secondary containment bin to prevent the spread of material in case of a container leak.
-
Do not accumulate more than one quart of acutely hazardous waste at any one time.
Step 4: Arranging for Pickup and Disposal
-
Once the container is full or the accumulation time limit set by your institution is reached, contact your EHS office to schedule a pickup.
-
Do not attempt to transport the hazardous waste yourself. Trained EHS personnel will handle the collection and transportation to a licensed hazardous waste disposal facility.
Step 5: Empty Container Management
-
Because this compound is an acutely hazardous waste, any container that held the pure substance is also considered hazardous waste.
-
These containers must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.
-
After triple-rinsing, the container can be disposed of as non-hazardous waste, but all labels must be defaced or removed.
Spill and Emergency Procedures
Minor Spill (in a chemical fume hood):
-
Ensure you are wearing all required PPE.
-
Contain the spill with absorbent pads or other appropriate materials.
-
Carefully collect the contaminated materials and place them in the designated hazardous waste container for this compound.
-
Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
Wash your hands thoroughly after the cleanup is complete.
Major Spill (outside of a chemical fume hood) or Personnel Exposure:
-
Evacuate the immediate area.
-
Alert your colleagues and supervisor.
-
If there is a fire or significant release, activate the nearest fire alarm and call emergency services.
-
If personnel are exposed, remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.
-
Provide the Safety Data Sheet (SDS) for this compound to the emergency responders.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound hazardous waste.
References
Personal protective equipment for handling (-)-Eseroline fumarate
Hazard Identification and Personal Protective Equipment (PPE)
(-)-Eseroline fumarate (B1241708) should be handled with caution due to the potential for skin and eye irritation, and possible allergic skin reactions, similar to related compounds like physostigmine[2]. It is also presumed to be toxic to aquatic life[2]. Therefore, a comprehensive approach to personal protective equipment is mandatory.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Hand Protection | Chemotherapy gloves meeting ASTM D6978 standard; double gloving recommended.[3][4] | To prevent skin contact with the hazardous drug.[5] |
| Body Protection | Disposable, impermeable gown, preferably polyethylene-coated polypropylene.[3][4] | To protect against spills and contamination of personal clothing. |
| Eye and Face Protection | Safety goggles and a face shield, or a full face-piece respirator.[4] | To shield eyes and face from splashes and aerosols. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) or use of a chemical fume hood.[1][4] | To prevent inhalation of dust or aerosols, especially when handling the powder form. |
| Head and Foot Protection | Disposable head, hair, and shoe covers.[3][4] | To minimize the spread of contamination. |
Operational Plan for Handling
A systematic workflow is critical to minimize exposure and ensure safety during the handling of (-)-Eseroline fumarate.
Step-by-Step Handling Protocol:
-
Preparation:
-
Work exclusively in a designated area, preferably within a chemical fume hood, to ensure adequate ventilation[1].
-
Assemble all necessary equipment and reagents before starting.
-
Don the appropriate PPE as specified in the table above.
-
-
Weighing and Aliquoting:
-
Handle the solid form of this compound carefully to avoid generating dust.
-
Use a containment system such as a glove box or a ventilated balance enclosure for weighing.
-
-
Solution Preparation:
-
When dissolving the compound, add the solvent slowly to the solid to prevent splashing.
-
Keep containers tightly closed when not in use[1].
-
-
Post-Handling:
-
Thoroughly decontaminate all work surfaces after use.
-
Remove PPE in the designated doffing area to prevent cross-contamination.
-
Wash hands thoroughly with soap and water after removing gloves[3].
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Waste Segregation and Disposal:
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste through an approved waste disposal plant[1][2]. Do not dispose of down the drain. |
| Contaminated Labware (e.g., vials, pipette tips) | Place in a designated, sealed hazardous waste container. |
| Contaminated PPE (e.g., gloves, gown) | Dispose of in a designated hazardous waste container immediately after use. |
For disposal of small quantities, if a licensed waste disposal service is not available, follow these FDA guidelines:
-
Mix the compound with an unappealing substance like used coffee grounds or kitty litter[6][7]. This makes the drug less attractive to children and pets[6].
-
Place the mixture in a sealed container, such as a sealable bag or an empty can, to prevent leakage[6][7].
-
Dispose of the sealed container in the household trash[7].
-
Before discarding the original container, remove all identifying information from the label to protect privacy[6].
It is important to note that flushing of hazardous chemicals is generally not recommended unless specified by the manufacturer or listed on the FDA's "flush list"[8][9].
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. publications.ashp.org [publications.ashp.org]
- 4. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 5. gerpac.eu [gerpac.eu]
- 6. fda.gov [fda.gov]
- 7. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 8. fda.gov [fda.gov]
- 9. fda.gov [fda.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
